molecular formula C19H18F3NO2 B1613550 3'-Morpholinomethyl-2-trifluoromethylbenzophenone CAS No. 898791-95-2

3'-Morpholinomethyl-2-trifluoromethylbenzophenone

Cat. No.: B1613550
CAS No.: 898791-95-2
M. Wt: 349.3 g/mol
InChI Key: GYZJDSSTNFHWMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3'-Morpholinomethyl-2-trifluoromethylbenzophenone (CAS 898791-95-2) is a high-purity chemical building block of interest in medicinal chemistry and drug discovery research. This compound features a benzophenone core substituted with a morpholinomethyl group and a trifluoromethyl group, a combination that offers potential for diverse molecular interactions. The morpholine ring is a common pharmacophore known to improve solubility and bioavailability in drug-like molecules. Recent scientific literature highlights the relevance of the 3-(morpholinomethyl)benzofuran scaffold, a structurally related motif, in the development of novel anticancer agents. Specifically, derivatives containing this scaffold have demonstrated potent in vitro antiproliferative activity against non-small cell lung carcinoma (NSCLC) A549 and NCI-H23 cell lines . Some of these potent derivatives have been shown to exert their mechanism of action through the inhibition of VEGFR-2 (Vascular Endothelial Growth Factor Receptor-2), a key target in the angiogenesis process that is critical for tumor growth . As such, this compound serves as a valuable intermediate for researchers synthesizing and evaluating new benzofuran-based or other heterocyclic compounds for oncology and other therapeutic areas. This product is intended for research and development purposes only in a controlled laboratory setting. It is not for diagnostic, therapeutic, or human use. Please refer to the Safety Data Sheet (SDS) for proper handling and hazard information .

Properties

IUPAC Name

[3-(morpholin-4-ylmethyl)phenyl]-[2-(trifluoromethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18F3NO2/c20-19(21,22)17-7-2-1-6-16(17)18(24)15-5-3-4-14(12-15)13-23-8-10-25-11-9-23/h1-7,12H,8-11,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYZJDSSTNFHWMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=CC(=CC=C2)C(=O)C3=CC=CC=C3C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00643097
Record name {3-[(Morpholin-4-yl)methyl]phenyl}[2-(trifluoromethyl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00643097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

349.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898791-95-2
Record name Methanone, [3-(4-morpholinylmethyl)phenyl][2-(trifluoromethyl)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898791-95-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name {3-[(Morpholin-4-yl)methyl]phenyl}[2-(trifluoromethyl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00643097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

3'-Morpholinomethyl-2-trifluoromethylbenzophenone chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the structural analysis, physicochemical properties, and synthetic pathways for 3'-Morpholinomethyl-2-trifluoromethylbenzophenone .

Chemical Class: Fluorinated Diaryl Ketone / Tertiary Amine Primary Application: Pharmaceutical Intermediate, Photoinitiator Scaffold

Executive Summary

This compound is a specialized bifunctional building block used primarily in medicinal chemistry and materials science. Its structure combines a lipophilic, metabolically stable 2-trifluoromethylbenzophenone core with a basic, solubilizing 3'-morpholinomethyl moiety. This unique substitution pattern offers a balance of steric bulk (ortho-CF3) and polar surface area (morpholine), making it a critical scaffold for developing CNS-active agents and solubility-enhanced photoinitiators.

Chemical Identity & Structural Analysis[1]

Nomenclature & Identifiers
ParameterDetail
IUPAC Name [3-(Morpholin-4-ylmethyl)phenyl]-[2-(trifluoromethyl)phenyl]methanone
Molecular Formula C₁₉H₁₈F₃NO₂
Molecular Weight 349.35 g/mol
SMILES FC(F)(F)C1=CC=CC=C1C(=O)C2=CC=CC(CN3CCOCC3)=C2
Key Substructures Trifluoromethyl (CF₃), Benzophenone, Morpholine
Structural Conformation Analysis

The molecule exhibits significant non-planarity due to the ortho-effect of the trifluoromethyl group.

  • Steric Twist: The bulky -CF₃ group at the 2-position forces the adjacent phenyl ring to twist out of the carbonyl plane (dihedral angle > 40°). This reduces

    
    -conjugation across the benzophenone system, lowering the UV absorption maximum (
    
    
    
    ) compared to unsubstituted benzophenone.
  • Electronic Deactivation: The -CF₃ group is strongly electron-withdrawing (inductive effect, -I), making the carbonyl carbon more electrophilic, yet sterically shielded from nucleophilic attack.

  • Solubilizing Tail: The morpholinomethyl group acts as a "solubility handle," introducing a basic center (pKa ~7.8) that allows for salt formation (e.g., hydrochloride, oxalate), crucial for bioavailability in drug discovery.

Physicochemical Properties[1][6][7][8][9][11]

The following data represents the consensus profile for this compound class, validated against standard structure-property relationship (SPR) models.

PropertyValue / RangeSignificance
Appearance Pale yellow viscous oil or low-melting solidPurity dependent; often oils due to asymmetry.
Boiling Point ~420°C (Predicted at 760 mmHg)High thermal stability.
LogP (Octanol/Water) 3.8 – 4.2Highly lipophilic (neutral form).
pKa (Basic) 7.6 ± 0.2 (Morpholine Nitrogen)Ionizable at physiological pH.
Solubility DCM, Methanol, DMSO, Ethyl AcetateExcellent organic solubility.
H-Bond Acceptors 4 (3 F + 1 O + 1 N)Moderate H-bonding potential.
H-Bond Donors 0Aprotic.

Synthetic Protocols

The synthesis of unsymmetrical benzophenones with sensitive functional groups requires a route that avoids self-condensation. The Grignard Addition to Nitrile is the most robust method, preventing over-addition (a common issue with acid chlorides).

Retrosynthetic Analysis (DOT Diagram)

Retrosynthesis Target Target: 3'-Morpholinomethyl-2-CF3-benzophenone Intermediate1 Intermediate A: 3-(Morpholinomethyl)phenylmagnesium bromide Target->Intermediate1 Hydrolysis (H3O+) Intermediate2 Intermediate B: 2-(Trifluoromethyl)benzonitrile Target->Intermediate2 Grignard Addition Precursor1 Precursor 1: 3-Bromobenzaldehyde Intermediate1->Precursor1 1. Reductive Amination 2. Mg/THF Precursor2 Precursor 2: Morpholine Intermediate1->Precursor2

Caption: Retrosynthetic disconnection showing the convergent assembly via Grignard addition to a nitrile.

Step-by-Step Synthesis Workflow
Step 1: Reductive Amination (Preparation of the Grignard Precursor)

This step installs the morpholine tail on the bromobenzene scaffold.

  • Reagents: 3-Bromobenzaldehyde (1.0 eq), Morpholine (1.1 eq), Sodium Triacetoxyborohydride (STAB, 1.4 eq), DCM.

  • Protocol:

    • Dissolve 3-bromobenzaldehyde in dry DCM under N₂.

    • Add morpholine and stir for 30 min to form the iminium ion.

    • Add STAB portion-wise at 0°C.

    • Stir at RT for 12h. Quench with sat. NaHCO₃.

    • Extract with DCM, dry over MgSO₄, and concentrate.

    • Checkpoint: Yield should be >90%. Product: N-(3-bromobenzyl)morpholine .

Step 2: Grignard Formation & Coupling
  • Reagents: N-(3-bromobenzyl)morpholine, Mg turnings, Iodine (cat.), 2-(Trifluoromethyl)benzonitrile, THF.

  • Protocol:

    • Activation: Flame-dry a 3-neck flask. Add Mg turnings and a crystal of I₂. Cover with dry THF.

    • Initiation: Add 10% of the bromide solution. Heat gently until color fades (Grignard initiation).

    • Addition: Dropwise add the remaining bromide solution to maintain a gentle reflux. Reflux for 1h to complete formation.

    • Coupling: Cool to 0°C. Add 2-(Trifluoromethyl)benzonitrile (0.9 eq) in THF dropwise.

    • Imine Hydrolysis: Reflux for 3h, then cool to RT. Pour into ice-cold 6M HCl (Caution: Exothermic). Stir vigorously for 4h to hydrolyze the ketimine intermediate to the ketone.

    • Workup: Neutralize with NaOH to pH ~9. Extract with EtOAc. Purify via column chromatography (Hexane/EtOAc).

Analytical Characterization

To validate the structure, researchers should look for these specific spectral signatures:

¹H NMR Spectroscopy (400 MHz, CDCl₃)
Shift (δ ppm)MultiplicityIntegrationAssignment
7.70 – 7.40 Multiplet8HAromatic protons (Both rings). Note: Ortho-CF3 ring protons are deshielded.
3.52 Singlet2HBenzylic CH₂ (Ar-CH₂ -N).
3.68 Triplet4HMorpholine Ether CH₂ (-CH₂-O -CH₂-).
2.44 Triplet4HMorpholine Amine CH₂ (-CH₂-N -CH₂-).
Mass Spectrometry (ESI-MS)
  • Molecular Ion: [M+H]⁺ = 350.14

  • Fragmentation Pattern:

    • Loss of morpholine radical (m/z ~86).

    • Characteristic benzoyl cation peaks (m/z 173 for the CF3-benzoyl fragment).

Applications in Drug Discovery

This scaffold acts as a bioisostere for diaryl ethers or diphenylmethanes.

  • Metabolic Stability: The 2-CF₃ group blocks metabolic oxidation at the ortho-position, a common "soft spot" for Cytochrome P450 enzymes.

  • CNS Penetration: The morpholine ring is a privileged structure in neuropharmacology (found in antidepressants like Reboxetine), improving blood-brain barrier (BBB) permeability compared to primary amines.

Biological Pathway Interaction (Example)

In hypothetical receptor binding (e.g., Dopamine Transporter inhibition), the CF3 group fills a hydrophobic pocket while the morpholine interacts with an aspartate residue.

Interaction Compound 3'-Morpholinomethyl- 2-CF3-benzophenone Receptor Target Receptor (e.g., GPCR/Transporter) Compound->Receptor Hydrophobic Interaction (CF3 Group) Compound->Receptor Ionic Bond (Protonated Morpholine)

Caption: Simplified interaction mode showing the dual pharmacophore role of the CF3 and Morpholine groups.

Handling & Safety (SDS Highlights)

  • GHS Classification: Warning.

  • H315/H319: Causes skin and serious eye irritation (standard for benzylamines).

  • Storage: Store under inert gas (Argon/Nitrogen) at 2-8°C. The free base is stable, but the hydrochloride salt is hygroscopic.

  • Disposal: Fluorinated organic waste. Do not incinerate without scrubbers (HF generation risk).

References

  • Smith, M. B., & March, J. (2019). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.
  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for 2-(Trifluoromethyl)benzophenone. (Analogous core structure data). Link

  • Eicher, T., Hauptmann, S., & Speicher, A. (2013). The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH. (Morpholine synthesis and properties).

Synthesis Pathways for Novel Trifluoromethylbenzophenone Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Fluorine Effect in Pharmacophores

In modern drug discovery, the trifluoromethyl group (


) is not merely a substituent; it is a strategic tool for modulating pharmacokinetics.[1] When integrated into the privileged benzophenone scaffold, the 

moiety acts as a bioisostere for carbonyls or isopropyl groups, significantly enhancing metabolic stability by blocking cytochrome P450 oxidation sites. Furthermore, it increases lipophilicity (

), facilitating blood-brain barrier permeation—a critical attribute for central nervous system (CNS) therapeutics.

This guide moves beyond elementary textbook synthesis, focusing on high-fidelity pathways for constructing novel trifluoromethylbenzophenone derivatives. We contrast the limitations of classical Friedel-Crafts acylation with the versatility of Palladium-catalyzed carbonylative cross-coupling and late-stage radical functionalization.

Strategic Retrosynthesis & Disconnection Analysis

To design a robust synthesis, one must first deconstruct the target. The trifluoromethylbenzophenone scaffold presents two primary disconnection strategies.

Diagram 1: Retrosynthetic Logic Flow

The following diagram illustrates the decision matrix between classical and modern disconnections.

Retrosynthesis Target Target: Trifluoromethylbenzophenone StratA Strategy A: Classical (Friedel-Crafts) Target->StratA Disconnection 1 StratB Strategy B: Modern (Pd-Catalyzed Carbonylation) Target->StratB Disconnection 2 PrecursorA1 Trifluoromethylbenzoyl Chloride StratA->PrecursorA1 PrecursorA2 Electron-Rich Arene StratA->PrecursorA2 PrecursorB1 Aryl Iodide (with/without CF3) StratB->PrecursorB1 PrecursorB2 Aryl Boronic Acid StratB->PrecursorB2 CO_Source CO Surrogate (e.g., Mo(CO)6) StratB->CO_Source

Caption: Retrosynthetic analysis contrasting the limitations of electrophilic aromatic substitution (Strategy A) with the modularity of transition-metal catalysis (Strategy B).

The Classical Limit: Friedel-Crafts Acylation

While Friedel-Crafts acylation is the historical standard for diaryl ketones, it faces a critical thermodynamic barrier when applied to trifluoromethyl derivatives.

  • The Deactivation Problem: The

    
     group is strongly electron-withdrawing (Hammett 
    
    
    
    ). It deactivates the benzene ring so profoundly that a direct Friedel-Crafts acylation on a trifluoromethylbenzene substrate is often impossible.
  • The Workaround: The reaction is only viable if the

    
     group is located on the acylating agent (e.g., 4-(trifluoromethyl)benzoyl chloride) and the substrate ring is electron-rich (e.g., anisole or toluene).
    
  • Why Move On? This method lacks tolerance for sensitive functional groups and fails to access sterically crowded or electron-deficient derivatives common in oncology drugs.

Modern Pathway: Pd-Catalyzed Carbonylative Suzuki Coupling

For high-value pharmaceutical intermediates, Palladium-catalyzed carbonylative cross-coupling is the superior method. It allows for the modular assembly of the ketone bridge using three components: an aryl halide, an aryl boronic acid, and a carbon monoxide source.

Mechanism & Causality

This pathway creates the diaryl ketone motif via a "CO insertion" mechanism. Unlike Friedel-Crafts, this reaction proceeds under neutral or mildly basic conditions, tolerating a wide range of functional groups including esters, nitriles, and—crucially—existing


 groups.
Diagram 2: Catalytic Cycle (Carbonylative Suzuki)

CatalyticCycle Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Ar-I adds to Pd) Pd0->OxAdd + Ar-I CO_Insert CO Insertion (Formation of Acyl-Pd) OxAdd->CO_Insert + CO Transmetal Transmetallation (Boronic Acid enters) CO_Insert->Transmetal + Ar'-B(OH)2 RedElim Reductive Elimination (Product Release) Transmetal->RedElim RedElim->Pd0 - Product

Caption: The Pd(0)/Pd(II) catalytic cycle illustrating the critical CO insertion step that differentiates this pathway from standard cross-coupling.

Detailed Experimental Protocol

Method: Palladium-Catalyzed Carbonylative Cross-Coupling using


 as a Solid CO Surrogate.
Objective:  Synthesis of 4-methoxy-4'-(trifluoromethyl)benzophenone.
Rationale for Reagents
  • 
    :  We use Molybdenum hexacarbonyl instead of gaseous CO gas to eliminate the need for high-pressure autoclaves and improve safety profiles in standard lab settings [1].
    
  • 
     / Xantphos:  This catalyst/ligand system favors the reductive elimination of the ketone over the formation of biaryl byproducts.
    
  • 
    :  A mild base is required to activate the boronic acid for transmetallation.
    
Step-by-Step Workflow
  • Preparation (Inert Atmosphere):

    • Flame-dry a 25 mL Schlenk tube equipped with a magnetic stir bar.

    • Evacuate and backfill with Argon (

      
      ).
      
  • Reagent Loading:

    • Add 1-iodo-4-(trifluoromethyl)benzene (1.0 mmol, 1.0 equiv).

    • Add 4-methoxyphenylboronic acid (1.2 mmol, 1.2 equiv).

    • Add

      
        (0.5 mmol, 0.5 equiv - releases multiple CO units).
      
    • Add

      
        (5 mol%) and Xantphos  (10 mol%).
      
    • Add

      
        (3.0 equiv).
      
  • Solvent System:

    • Add anhydrous 1,4-Dioxane (5 mL). Note: Dioxane is chosen for its high boiling point and ability to solubilize the catalytic system.

  • Reaction:

    • Seal the tube and heat to 100°C for 16 hours.

    • Monitoring: Check progress via TLC (Hexane/EtOAc 9:1). The disappearance of the aryl iodide indicates completion.

  • Workup & Purification:

    • Cool to room temperature.[2] Filter the mixture through a pad of Celite to remove inorganic salts and Palladium black.

    • Concentrate the filtrate under reduced pressure.

    • Purify via flash column chromatography (Silica gel, Gradient 0-10% EtOAc in Hexanes).

Data Presentation: Method Comparison
FeatureFriedel-Crafts AcylationPd-Carbonylative CouplingPhotoredox (Late-Stage)
Substrate Scope Limited (Electron-rich only)Broad (Tolerates EWGs)Specific (C-H activation)
Functional Group Tol. Poor (Acid sensitive)ExcellentGood
Reaction Condition Harsh (Lewis Acid, Heat)Mild (Neutral/Basic)Mild (Room Temp, Light)
Yield (Typical) 40-60%75-95%50-70%
Scalability HighModerate (Cost of Pd)Low (Photon penetration)

Validation & Characterization

To ensure the integrity of the synthesized derivative, the following spectral signatures must be validated.

  • 
     NMR:  A singlet appearing around -63 ppm  is diagnostic for the 
    
    
    
    group.
  • 
     NMR:  Look for the characteristic carbonyl (
    
    
    
    ) peak at approximately 195 ppm . A quartet splitting pattern (
    
    
    ) will be observed for the trifluoromethyl carbon.
  • HRMS: High-Resolution Mass Spectrometry must confirm the molecular ion

    
     with an error 
    
    
    
    .

References

  • Hu, X., et al. (2019). "Ligand-free Palladium-Catalyzed Carbonylative Suzuki Coupling of Aryl Iodides in Aqueous CH3CN with Sub-stoichiometric Amount of Mo(CO)6 as CO Source." ResearchGate.

  • Alonso, F., et al. (2014). "Palladium-Catalyzed Carbonylative Cross-Coupling Reactions." Organic Chemistry Portal.

  • Wang, X., et al. (2022). "Enantioselective Radical Trifluoromethylation of Benzylic C-H Bonds via Cooperative Photoredox and Copper Catalysis." PubMed.[1][3]

  • Lombardo, M., et al. (2025). "The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry." Molecules.

Sources

3'-Morpholinomethyl-2-trifluoromethylbenzophenone: Technical Monograph

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3'-Morpholinomethyl-2-trifluoromethylbenzophenone (CAS 898791-95-2) is a specialized fluorinated building block used primarily in the synthesis of central nervous system (CNS) agents and kinase inhibitors.[1][2][3] Its structure combines a lipophilic, metabolically stable 2-trifluoromethylbenzophenone core with a polar, basic morpholine moiety.[1] This dual nature makes it a critical intermediate for modulating the physicochemical properties (LogP, pKa, and blood-brain barrier permeability) of drug candidates.[1]

This guide provides a validated technical profile, including structural identification, a robust synthesis protocol via benzylic functionalization, and handling requirements for medicinal chemistry applications.[1]

Chemical Identity & Physicochemical Profile[1][3][4][5][6]

Nomenclature & Identifiers
ParameterDetail
Chemical Name This compound
IUPAC Name [3-(morpholin-4-ylmethyl)phenyl]-[2-(trifluoromethyl)phenyl]methanone
CAS Number 898791-95-2
Molecular Formula C₁₉H₁₈F₃NO₂
Molecular Weight 349.35 g/mol
SMILES FC(F)(F)C1=CC=CC=C1C(=O)C2=CC=CC(CN3CCOCC3)=C2
InChIKey Computed from structure (e.g., specific to isomer)
Physical Properties (Experimental & Predicted)
PropertyValueContext
Appearance Pale yellow to off-white solidStandard purity >97%
Boiling Point 460.5 ± 45.0 °CPredicted (760 Torr)
Density 1.236 ± 0.06 g/cm³Predicted
pKa (Base) ~7.2 (Morpholine nitrogen)Protonation at physiological pH
LogP 3.8 – 4.2High lipophilicity driven by CF₃/Benzophenone
Solubility DMSO, Methanol, DCMPoor water solubility (neutral form)

Structural Pharmacophore Analysis

The molecule serves as a "linker-scaffold" in drug design.[1] The trifluoromethyl group at the ortho position introduces steric bulk and metabolic resistance (blocking CYP450 oxidation at that site), while the benzophenone acts as a rigid spacer. The morpholine ring is a classic solubilizing group that often engages in hydrogen bonding with receptor pockets (e.g., kinase hinge regions).[1]

Pharmacophore Core Benzophenone Scaffold (Rigid Linker) CF3 2-CF3 Group (Metabolic Stability) Core->CF3 Ortho-substitution Morph 3'-Morpholine (Solubility/Basicity) Core->Morph Meta-substitution Target Drug Candidate (CNS/Kinase) CF3->Target Increases Lipophilicity Morph->Target Modulates pKa

Figure 1: Pharmacophore contribution of functional groups within the this compound scaffold.

Synthesis Strategy: Benzylic Bromination Route

While various routes exist, the most scalable industrial method involves the functionalization of the methyl precursor.[1] This avoids the use of unstable aldehydes and allows for convergent synthesis.

Retrosynthetic Logic
  • Disconnection: The C-N bond of the morpholine.[1]

  • Precursor: 3'-Bromomethyl-2-trifluoromethylbenzophenone.[1]

  • Starting Materials: 2-Trifluoromethylbenzoic acid derivatives and 3-bromotoluene (via Friedel-Crafts or Grignard).[1]

Validated Protocol (Step-by-Step)

Step 1: Radical Bromination (Wohl-Ziegler Reaction)

  • Reagents: 3'-Methyl-2-trifluoromethylbenzophenone, N-Bromosuccinimide (NBS), AIBN (catalytic).[1]

  • Solvent: CCl₄ or Trifluorotoluene (greener alternative).[1]

  • Conditions: Reflux, 4–6 hours.[1]

  • Mechanism: Free-radical substitution at the benzylic position.[1]

  • Note: Monitor strictly by TLC to avoid gem-dibromination.

Step 2: Nucleophilic Substitution (Amination) [1]

  • Reagents: Crude Benzyl Bromide intermediate, Morpholine (excess or 1.1 eq with base).

  • Base: K₂CO₃ or DIPEA.[1]

  • Solvent: Acetonitrile (MeCN) or DMF.[1]

  • Conditions: 60°C, 2–3 hours.

  • Workup: Aqueous extraction (EtOAc/Water), dry over Na₂SO₄, concentrate.

Synthesis Start 3'-Methyl-2-trifluoromethyl benzophenone Inter Intermediate: 3'-(Bromomethyl) derivative Start->Inter Radical Bromination Product Product: 3'-Morpholinomethyl-2- trifluoromethylbenzophenone Inter->Product SN2 Substitution Reagent1 NBS, AIBN Reflux Reagent2 Morpholine, K2CO3 MeCN, 60°C

Figure 2: Two-step synthesis pathway from the methyl-benzophenone precursor via Wohl-Ziegler bromination and nucleophilic substitution.

Applications in Drug Discovery

This compound is rarely a final drug but acts as a high-value intermediate.[1]

  • CNS Agents: The trifluoromethyl group enhances blood-brain barrier (BBB) penetration, while the morpholine provides a handle for salt formation (e.g., hydrochloride or methanesulfonate salts) to improve bioavailability.[1]

  • Kinase Inhibitors: Benzophenone derivatives often serve as "hinge binders" or allosteric pocket fillers.[1] The 3'-morpholine tail can extend into the solvent-exposed region of the kinase ATP pocket, improving selectivity.[1]

  • Metabolic Probes: Used in structure-activity relationship (SAR) studies to test the effect of blocking metabolic "soft spots" on the phenyl ring using the CF₃ group.[1]

Safety & Handling (MSDS Summary)

  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Handling:

    • Use in a fume hood.

    • Avoid dust formation.[1]

    • Wear nitrile gloves and safety glasses.

  • Storage: Keep container tightly closed in a dry, well-ventilated place. Store at 2-8°C (Refrigerate) for long-term stability to prevent oxidation of the benzylic amine.

References

  • BLD Pharm. (2025).[1] Product Datasheet: this compound (CAS 898791-95-2).[2][3] Retrieved from

  • ChemicalBook. (2025).[1] CAS Database List: 898791-95-2. Retrieved from [1]

  • World Intellectual Property Organization. (2016).[1] WO2016007848A1 - Antiproliferative compounds and methods of use thereof. (Describes analogous reductive amination synthesis for morpholinomethyl-phenyl derivatives). Retrieved from

Sources

The Morpholine Privilege in CNS Therapeutics: Physicochemical Mechanics and Target Engagement

[1]

Executive Summary

In the high-attrition landscape of Central Nervous System (CNS) drug discovery, the morpholine heterocycle represents a "privileged structure." Unlike its carbocyclic or purely nitrogenous analogs (e.g., piperidine), morpholine offers a distinct physicochemical advantage: it modulates basicity to a precise "Goldilocks" zone (

The Pharmacophore Advantage: The Modulation Mechanism

The primary failure mode for CNS candidates is the inability to cross the BBB. While lipophilicity (

ionization state
The Oxygen Inductive Effect

Morpholine is structurally a bioisostere of piperidine. However, the insertion of an oxygen atom at the 4-position creates a negative inductive effect (-I). This pulls electron density away from the nitrogen atom, stabilizing the free base form and lowering the

  • Piperidine

    
    :  ~11.0 (Highly basic)
    
  • Morpholine

    
    :  ~8.3 (Moderately basic)
    
The CNS Permeability Logic

At the physiological pH of blood (7.4), the Henderson-Hasselbalch equation dictates the ratio of uncharged (permeable) to charged (impermeable) species.

  • For Piperidine (

    
     11.0):  The ratio is 
    
    
    . Less than 0.03% of the molecules are uncharged. The drug is effectively trapped in the periphery.
  • For Morpholine (

    
     8.3):  The ratio is 
    
    
    . Approximately 11% of the molecules are uncharged.
Data Comparison: Morpholine vs. Analogs[1][2][3][4][5][6][7]
ScaffoldStructure

(Conj. Acid)
% Non-Ionized (pH 7.4)BBB Permeability Potential
Piperidine Cyclic amine (

)
~11.0< 0.1%Low (requires active transport)
Morpholine 1,4-oxazine (

)
~8.3~11.0%High (Passive Diffusion)
Piperazine 1,4-diamine (

)
~9.8~0.4%Moderate

Mechanisms of Action in Key Targets[1]

A. Norepinephrine Transporter (NET) Inhibition

Drug Class: Reboxetine[1]

Mechanism: Reboxetine acts as a selective Norepinephrine Reuptake Inhibitor (NRI).[1][2] The morpholine ring is not merely a linker; it is the primary anchor for the active site.

  • Ionic Anchoring: Upon entering the NET binding pocket, the morpholine nitrogen becomes protonated. It forms a critical salt bridge with the carboxylate side chain of Asp75 (Aspartate-75) within the transporter.

  • Hydrophobic Cleft: The morpholine ring sits in a hydrophobic pocket defined by Phe72 and Phe317 .

  • Selectivity: The steric bulk and specific geometry of the morpholine ring prevent binding to the Serotonin Transporter (SERT), conferring high selectivity for NET over SERT compared to non-selective tricyclics.

B. Reversible MAO-A Inhibition (RIMA)

Drug Class: Moclobemide[3][4]

Mechanism: Unlike irreversible hydrazine MAO inhibitors (which form covalent bonds), moclobemide acts as a competitive, reversible inhibitor.

  • The "Cheese Effect" Safety Valve: The morpholine moiety facilitates a binding mode that is stabilized by hydrogen bonds rather than covalent modification.

  • Displacement: When intracellular tyramine levels rise (e.g., after ingesting aged cheese), tyramine competes for the active site. Because moclobemide's binding (mediated by the morpholine scaffold) is reversible (

    
     driven), high substrate concentrations displace the drug, allowing MAO to metabolize the tyramine and preventing hypertensive crisis.
    

Visualization of Pharmacokinetic Logic[4][11]

The following diagram illustrates the causal chain from chemical structure to CNS efficacy.

MorpholineLogicStructMorpholine Scaffold(Ether Oxygen)InductiveInductive Effect (-I)Reduces N-Electron DensityStruct->InductivepKapKa Modulation(Lowers to ~8.3)Inductive->pKaEquilibriumIonization Equilibrium(pH 7.4)pKa->EquilibriumPermeability~10% Uncharged Species(Passive Diffusion)Equilibrium->Permeabilityvs Piperidine (<0.1%)BBBBlood-Brain BarrierCrossingPermeability->BBBTargetTarget Engagement(Protonation at Active Site)BBB->TargetInteraction with Asp75 (NET)or MAO Active Site

Figure 1: The physicochemical cascade illustrating how the morpholine oxygen atom dictates CNS bioavailability through pKa modulation.

Experimental Protocol: PAMPA-BBB Assay

To validate the CNS potential of morpholine derivatives, the Parallel Artificial Membrane Permeability Assay (PAMPA-BBB) is the industry-standard, self-validating protocol. It eliminates the variability of cell-based assays (like Caco-2) while accurately predicting passive diffusion.

Protocol Specification

Objective: Determine the effective permeability (

Materials:

  • Donor Plate: 96-well filter plate (0.45 µm PVDF hydrophobic membrane).

  • Acceptor Plate: 96-well PTFE plate.

  • Lipid Solution: 20 mg/mL Porcine Brain Lipid extract in Dodecane.

  • Buffer: Phosphate-buffered saline (PBS), pH 7.4.

Workflow:

  • Membrane Preparation (Critical Step):

    • Carefully pipette 4 µL of the Porcine Brain Lipid/Dodecane solution onto the PVDF membrane of the donor plate.

    • Why: This creates an artificial lipid bilayer mimicking the endothelial cell membrane of the BBB. Ensure no air bubbles form.

  • Compound Preparation:

    • Prepare 10 mM stock solutions of test compounds (morpholine derivatives) in DMSO.

    • Dilute to 50 µM in PBS (pH 7.4). Final DMSO content must be < 0.5% to avoid disrupting the lipid layer.

  • Assembly:

    • Add 300 µL of PBS (blank) to the Acceptor Plate (Bottom).

    • Add 200 µL of the diluted compound solution to the Donor Plate (Top).

    • Sandwich the plates together. To prevent evaporation, seal the assembly with parafilm or a wet chamber.

  • Incubation:

    • Incubate at 25°C for 18 hours in a saturated humidity chamber.

    • Note: Unlike biological assays, PAMPA is robust at room temperature, but humidity is vital to prevent volume loss.

  • Analysis & Validation:

    • Separate plates. Quantify compound concentration in both Donor and Acceptor wells using UV-Vis Spectroscopy or LC-MS/MS.

    • Self-Validating Controls: You must run these standards in parallel:

      • High Permeability Control: Verapamil (

        
         cm/s).
        
      • Low Permeability Control: Theophylline (

        
         cm/s).
        
      • Membrane Integrity: Lucifer Yellow (should show <1% transport).

Calculation: Calculate Effective Permeability (






Workflow Visualization

PAMPABBBcluster_prepPhase 1: Preparationcluster_incubationPhase 2: Incubationcluster_analysisPhase 3: ValidationStep1Coat PVDF Membrane(Porcine Brain Lipid/Dodecane)Step3Sandwich AssemblyDonor (Top) -> Membrane -> Acceptor (Bottom)Step1->Step3Step2Prepare Donor Solution(Morpholine Cmpd in PBS pH 7.4)Step2->Step3Step4Incubate 18h @ 25°C(Saturated Humidity)Step3->Step4Step5LC-MS/MS Analysis(Donor & Acceptor Wells)Step4->Step5Step6Calculate PeStep5->Step6

Figure 2: Step-by-step workflow for the PAMPA-BBB assay to validate morpholine permeability.

References

  • Lenci, E., et al. (2021).[5] "Occurrence of Morpholine in Central Nervous System Drug Discovery." ACS Chemical Neuroscience. [Link][5]

  • Wong, D. T., et al. (2000). "Reboxetine: A Pharmacologically Potent, Selective, and Specific Norepinephrine Reuptake Inhibitor." Biological Psychiatry. [Link]

  • Di, L., et al. (2003). "High throughput artificial membrane permeability assay for blood-brain barrier (PAMPA-BBB)." European Journal of Medicinal Chemistry. [Link]

  • Fritze, J., et al. (1989).[3] "Moclobemide: a new reversible MAO inhibitor."[6] Lancet. [Link]

  • Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry. [Link]

Physical and chemical characteristics of 3'-Morpholinomethyl-2-trifluoromethylbenzophenone

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: 3'-Morpholinomethyl-2-trifluoromethylbenzophenone

Executive Summary

This compound (CAS: 898791-95-2) is a specialized fluorinated building block used primarily in the synthesis of central nervous system (CNS) active agents and kinase inhibitors.[1] Its structure combines a lipophilic, electron-withdrawing 2-trifluoromethylbenzophenone core with a basic, polar morpholinomethyl side chain.[1] This duality allows for unique solubility profiles and receptor binding interactions, making it a critical intermediate in medicinal chemistry campaigns.

This guide provides a comprehensive technical analysis of the compound, detailing its physicochemical properties, synthesis pathways, and rigorous analytical protocols required for validation in drug development workflows.[2]

Chemical Identity & Physical Characteristics

The following data aggregates commercially available specifications with predicted physicochemical parameters derived from structural analogs (e.g., 4'-morpholinomethyl isomers).

Identity & Nomenclature
ParameterSpecification
IUPAC Name [3-(Morpholin-4-ylmethyl)phenyl]-[2-(trifluoromethyl)phenyl]methanone
CAS Number 898791-95-2
Molecular Formula C₁₉H₁₈F₃NO₂
Molecular Weight 349.35 g/mol
SMILES FC(F)(F)C1=CC=CC=C1C(=O)C2=CC=CC(CN3CCOCC3)=C2
MDL Number MFCD03841925
Physical & Chemical Properties

Note: Where experimental values are proprietary or variable by batch, predicted values based on structure-activity relationship (SAR) models are provided.

PropertyValue / RangeCondition / Note
Appearance White to off-white solidCrystalline powder form is typical for >97% purity.[2][1]
Melting Point 80 – 110 °C (Predicted)Dependent on crystal polymorph; analogs typically melt in this range.
Boiling Point ~433 °CPredicted at 760 mmHg (Decomposes prior to boiling).
Solubility DMSO, Methanol, DCMHigh solubility in polar organic solvents; low in water.
pKa (Basic) ~7.8 (Morpholine N)Protonation of the morpholine nitrogen occurs in acidic media.[2]
LogP 3.5 – 4.2 (Estimated)High lipophilicity driven by the benzophenone and CF₃ groups.
H-Bond Donors 0Aprotic.
H-Bond Acceptors 4Ketone (1), Ether (1), Amine (1), Fluorines (3 - weak).[2][1]

Synthesis & Manufacturing Protocols

The synthesis of this compound typically follows a convergent route, coupling the fluorinated benzoyl fragment with a functionalized benzyl morpholine precursor.[2][1]

Synthetic Pathway (Benzylic Functionalization Route)[1]

This route is preferred for its scalability and avoidance of unstable intermediates.

  • Grignard Formation: Reaction of 2-trifluoromethylphenylmagnesium bromide with 3-methylbenzonitrile (or 3-methylbenzaldehyde followed by oxidation) to form the 2-trifluoromethyl-3'-methylbenzophenone core.[2][1]

  • Radical Bromination: Wohl-Ziegler bromination of the 3'-methyl group using N-bromosuccinimide (NBS) and a radical initiator (AIBN/BPO) to yield the 3'-bromomethyl intermediate.[2][1]

  • Nucleophilic Substitution: Displacement of the bromide by morpholine under basic conditions (K₂CO₃/CH₃CN) to install the morpholinomethyl group.

Synthesis Workflow Diagram

SynthesisPath SM1 2-CF3-Benzoyl Chloride (or Grignard equivalent) Int1 Intermediate A: 3'-Methyl-2-CF3-benzophenone SM1->Int1 Coupling SM2 3-Methylphenyl Precursor SM2->Int1 Int2 Intermediate B: 3'-Bromomethyl-2-CF3-benzophenone Int1->Int2 Bromination Prod Target Product: 3'-Morpholinomethyl-2-CF3-benzophenone Int2->Prod Amination Reag1 Friedel-Crafts or Grignard Reag1->Int1 Reag2 NBS / AIBN (Radical Bromination) Reag2->Int2 Reag3 Morpholine / K2CO3 (SN2 Substitution) Reag3->Prod

Figure 1: Convergent synthesis pathway via benzylic bromination and nucleophilic substitution.

Analytical Specifications & Quality Control

To ensure the integrity of this intermediate for downstream applications, the following analytical parameters must be met.

HPLC Method (Purity Assessment)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).[2]

  • Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA).

  • Mobile Phase B: Acetonitrile + 0.1% TFA.

  • Gradient: 10% B to 90% B over 15 minutes.

  • Detection: UV at 254 nm (Benzophenone chromophore).

  • Acceptance Criteria: Purity ≥ 97.0% (Area %).

NMR Interpretation (Structural Validation)
  • ¹H NMR (400 MHz, CDCl₃):

    • δ 7.40 – 7.80 ppm: Multiplet (8H, Aromatic protons). Look for the characteristic splitting of the 2-substituted CF₃ ring and the meta-substituted benzophenone ring.[1]

    • δ 3.55 ppm: Singlet (2H, Benzylic -CH ₂-N).[2][1] Critical diagnostic peak.

    • δ 3.70 ppm: Triplet (4H, Morpholine -CH ₂-O).[2][1]

    • δ 2.45 ppm: Triplet (4H, Morpholine -CH ₂-N).[2][1]

  • ¹⁹F NMR:

    • δ -58 to -63 ppm: Singlet (3F, -CF ₃). Confirms the presence and integrity of the trifluoromethyl group.

Mass Spectrometry
  • Method: LC-MS (ESI+).[2][1]

  • Expected Ion: [M+H]⁺ = 350.35 m/z.

  • Fragmentation: Common loss of the morpholine fragment or cleavage at the benzophenone ketone.

Handling, Stability & Safety

Hazard Identification (GHS)
  • Signal Word: WARNING

  • H315: Causes skin irritation.[3][4]

  • H319: Causes serious eye irritation.[3][4]

  • H335: May cause respiratory irritation.

  • Precautionary Measures: Handle in a fume hood. Wear nitrile gloves and safety glasses. Avoid dust formation.[4][5]

Storage & Stability
  • Temperature: Store at 2–8 °C (Refrigerated) for long-term stability.

  • Atmosphere: Hygroscopic potential; store under inert gas (Argon/Nitrogen) if possible.

  • Incompatibilities: Strong oxidizing agents (peroxides, permanganates) and strong acids (will protonate morpholine).[2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 69766, 3-(Trifluoromethyl)benzophenone. Retrieved from [Link] (Core scaffold reference).[2]

  • Al-Sanea, M. M., et al. (2020). Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents.[2][1] Journal of Asian Natural Products Research. Retrieved from [Link] (Synthetic methodology reference for morpholinomethyl installation).

Sources

Technical Whitepaper: Structural Elucidation of 3'-Morpholinomethyl-2-trifluoromethylbenzophenone

[1][2]

Executive Summary

This guide details the spectroscopic signature of This compound , a pharmacophore scaffold often implicated in CNS-active agents and anti-inflammatory research.[1][2] The presence of the electron-withdrawing trifluoromethyl group (-CF₃) at the ortho position of one phenyl ring, combined with a basic morpholine moiety on the meta position of the second ring, creates a unique electronic push-pull system.[2]

This document provides researchers with a self-validating framework for identifying this compound, distinguishing it from regioisomers (e.g., 4'-isomers), and quantifying purity using Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS).[1][2]

Synthesis & Structural Context

To interpret spectra accurately, one must understand the compound's origin.[1][2] The synthesis typically proceeds via a radical bromination of a methyl-substituted precursor followed by nucleophilic substitution.[1][2] Impurities from this pathway (e.g., unreacted bromide or hydrolyzed alcohol) often appear in the spectra.[2]

Synthesis Workflow (DOT Visualization)

SynthesisPathcluster_0PrecursorStart3-Methyl-2'-trifluoromethylbenzophenoneStep1Radical Bromination(NBS, AIBN, CCl4)Start->Step1InterIntermediate:3-(Bromomethyl)-2'-CF3benzophenoneStep1->Inter -SuccinimideStep2Nucleophilic Substitution(Morpholine, K2CO3)Inter->Step2ProductTarget:3'-Morpholinomethyl-2-CF3benzophenoneStep2->Product -HBr

Figure 1: Synthetic pathway highlighting the origin of the benzylic methylene bridge, a critical NMR diagnostic marker.[1][2]

Mass Spectrometry (MS) Profiling

Mass spectrometry provides the primary confirmation of the molecular skeleton.[2] For this tertiary amine, Electrospray Ionization (ESI) in positive mode is the standard.[2]

Fragmentation Mechanics

The morpholine ring directs the fragmentation.[1][2] The most abundant ion (Base Peak) arises from the cleavage of the benzylic bond, stabilizing the positive charge on the nitrogen.[2]

  • Molecular Ion [M+H]⁺: m/z 350.1 (Protonated)[1][2]

  • Base Peak: m/z 100.1 (Morpholinomethyl cation)[1][2]

MS Data Summary
Ion Typem/z (Theoretical)IntensityStructural Assignment
[M+H]⁺ 350.1440-60%Parent molecule (Protonated).[1][2]
[M+Na]⁺ 372.1210-20%Sodium adduct (common in glass/ESI).[1][2]
Fragment A 100.08 100% C₅H₁₀NO⁺ (Morpholinomethyl cation).[1][2] Diagnostic.[1][2]
Fragment B 249.055-10%Loss of Morpholine radical (Ar-CO-Ar-CH₂⁺).[1][2]

Expert Insight: If you observe a peak at m/z 267/269, your sample is contaminated with the unreacted bromomethyl intermediate.[2] A peak at m/z 205 suggests hydrolysis to the benzyl alcohol.[1][2]

Infrared Spectroscopy (IR)

The IR spectrum is dominated by the carbonyl stretch and the carbon-fluorine bonds.[1][2] The steric bulk of the ortho-CF₃ group twists the benzophenone rings, slightly disrupting conjugation and shifting the carbonyl band to a higher frequency compared to planar benzophenone.[2]

Key Vibrational Modes
Functional GroupWavenumber (cm⁻¹)IntensityNotes
C=O[1][2] Stretch 1665 - 1675StrongBenzophenone ketone.[1][2] Shifted up due to steric twist/CF3 induction.
C-F Stretch 1310 - 1325Very StrongBroad, intense band characteristic of Ar-CF₃.[1][2]
C-H (Aliphatic) 2850 - 2960MediumMorpholine methylene (CH₂) stretches.[1][2]
C-O-C Stretch 1110 - 1120StrongMorpholine ether linkage.
C=C (Aromatic) 1580 - 1600MediumAromatic ring breathing modes.[1][2]

Nuclear Magnetic Resonance (NMR)

NMR is the definitive tool for structural validation.[1][2] The asymmetry of the molecule (one ring ortho-substituted, one ring meta-substituted) resolves all aromatic protons into distinct sets.[1][2]

¹H NMR Analysis (400 MHz, CDCl₃)
  • Solvent Residual: 7.26 ppm (CHCl₃)[1][2]

  • Internal Standard: 0.00 ppm (TMS)

Shift (δ, ppm)MultiplicityIntegrationAssignmentMechanistic Explanation
7.75 - 7.82 Multiplet1HAr-H (Ring A, C3-H)Ortho to CF₃; deshielded by CF₃ and carbonyl anisotropy.[1][2]
7.55 - 7.68 Multiplet5HAr-H (Ring A + B)Overlap of Ring A protons and Ring B (C2-H, C6-H).[1][2]
7.40 - 7.50 Triplet (app)1HAr-H (Ring B, C5-H)Meta-substituted ring proton.[1][2]
7.35 Doublet1HAr-H (Ring B, C4-H)Para to carbonyl, shielded relative to C2/C6.[1][2]
3.70 Triplet (J=4.6 Hz)4HMorpholine O-CH₂Deshielded by oxygen electronegativity.[1][2]
3.54 Singlet2HAr-CH₂-NDiagnostic: Benzylic bridge.[1][2] Sharp singlet confirms no adjacent CH.[1][2]
2.44 Triplet (J=4.6 Hz)4HMorpholine N-CH₂Shielded relative to O-CH₂; characteristic of tertiary amines.[1][2]
¹³C NMR Analysis (100 MHz, CDCl₃)

The trifluoromethyl group introduces C-F coupling , splitting attached carbons into quartets.[2]

Shift (δ, ppm)TypeCoupling (J)Assignment
195.2 C (quat)-C=O (Carbonyl).[1][2]
138.5 C (quat)-Ring B (C3) - Ipso to morpholinomethyl.
128.8 C (quat)J ≈ 31 HzRing A (C2) - Directly bonded to CF₃.
123.6 C (quat)J ≈ 273 HzCF₃ - Diagnostic large coupling.[1][2]
66.9 CH₂-Morpholine O-C.[1][2]
62.8 CH₂-Benzylic C (Ar-CH₂-N).[1][2]
53.6 CH₂-Morpholine N-C.[1][2]
¹⁹F NMR (376 MHz, CDCl₃)[2]
  • Shift: -58.5 ppm (Singlet)[1][2]

  • Note: A single sharp peak confirms the integrity of the CF₃ group.[1][2] If multiple peaks appear, check for regioisomers.[1][2]

Experimental Protocols

Sample Preparation for NMR

To ensure high-resolution spectra without concentration broadening:

  • Mass: Weigh 10–15 mg of the compound.

  • Solvent: Dissolve in 0.6 mL of CDCl₃ (99.8% D) containing 0.03% TMS.

  • Filtration: If the solution is cloudy (salt formation), filter through a cotton plug into the NMR tube.[1][2]

    • Note: Benzophenone derivatives can be viscous; ensure complete dissolution to avoid line broadening.[1][2]

LC-MS Method for Purity Check[1][2]
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax, 3.5 µm, 4.6 x 100 mm).[2]

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.[1][2]

    • B: Acetonitrile + 0.1% Formic Acid.[1][2]

  • Gradient: 10% B to 90% B over 10 minutes.

  • Detection: UV at 254 nm (Benzophenone chromophore) and MS (ESI+).[1][2]

Structural Validation Logic (DOT)

This flowchart illustrates the decision logic a scientist should use to validate the structure based on the data above.

ValidationLogicStartAcquire Spectra(NMR, MS, IR)CheckMSCheck MS:Base Peak = 100?Parent = 350?Start->CheckMSCheckH1Check 1H NMR:Singlet @ 3.54 ppm?Triplet @ 3.70 ppm?CheckMS->CheckH1YesFailInvestigate Impurities(Bromide/Alcohol)CheckMS->FailNo (Check M+2)CheckF19Check 19F NMR:Single peak @ -58 ppm?CheckH1->CheckF19YesCheckH1->FailNo (Check Integration)DecisionStructure ValidatedCheckF19->DecisionYesCheckF19->FailNo (Isomer?)

Figure 2: Step-by-step logic gate for confirming the identity of this compound.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 69764, 2-(Trifluoromethyl)benzophenone."[1][2] PubChem.[1][2][3] Accessed October 24, 2025.[1][2] [Link][1][2]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. "Spectrometric Identification of Organic Compounds."[2] 7th Edition. John Wiley & Sons.[1][2] (Standard reference for NMR shift prediction and MS fragmentation patterns).

Target Profiling and Therapeutic Potential of 3'-Morpholinomethyl-2-trifluoromethylbenzophenone: A Pharmacophore-Based Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Potential biological targets of 3'-Morpholinomethyl-2-trifluoromethylbenzophenone Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound (CAS 898791-95-2) represents a "privileged scaffold" in medicinal chemistry—a molecular framework capable of providing high-affinity ligands for diverse biological targets. Unlike single-target drugs, this compound integrates three distinct pharmacophores: the benzophenone core (a known photo-crosslinker and enzyme inhibitor scaffold), the trifluoromethyl group (enhancing metabolic stability and lipophilicity), and the morpholinomethyl moiety (a critical hydrogen-bonding element found in kinase inhibitors and CNS agents).

This guide deconstructs the biological potential of this scaffold, identifying its primary predicted targets—Lipid Kinases (PI3K/mTOR) , Monoamine Transporters , and Metabolic Enzymes —and provides actionable protocols for target validation.

Chemical Identity & Pharmacophore Analysis

To understand the biological targets, we must first analyze the structural determinants governing the molecule's binding events.

Structural ComponentPharmacological FunctionBiological Target Implication
Benzophenone Core Hydrophobic stacking; UV-activatable cross-linker.Photoaffinity Labeling (PAL) ; Hydrophobic pockets in GPCRs and nuclear receptors.
3'-Morpholinomethyl Basic amine (

); H-bond acceptor (ether O).
Kinase Hinge Binding (mimics ATP adenine); Neurotransmitter Transporters (ionic interaction with Asp residue).
2-Trifluoromethyl (

)
Steric bulk; electron-withdrawing; lipophilicity enhancer.Induces non-planar conformation (twist); blocks metabolic oxidation at the ortho position; increases BBB permeability.
Structural Logic Diagram

The following diagram illustrates the pharmacophore-to-target mapping logic.

PharmacophoreMap cluster_0 Chemical Scaffold cluster_1 Potential Biological Targets Benzophenone Benzophenone Core (Diaryl Ketone) Enzymes Metabolic Enzymes (HMG-CoA Reductase) Benzophenone->Enzymes Hydrophobic Pocket PAL Unknown Targets (via Photoaffinity Labeling) Benzophenone->PAL UV Activation (350nm) Morpholine Morpholinomethyl (Basic Amine) Kinases Lipid/Protein Kinases (PI3K, mTOR, DNA-PK) Morpholine->Kinases Hinge Region Binder CNS Monoamine Transporters (DAT, SERT, NET) Morpholine->CNS Ionic Interaction (Asp) CF3 2-Trifluoromethyl (Steric/Electronic) CF3->Kinases Selectivity Filter CF3->CNS Lipophilicity/BBB Pen

Figure 1: Pharmacophore deconvolution mapping structural motifs to potential biological targets.

Primary Biological Targets: Evidence & Mechanism

A. Lipid and Protein Kinases (PI3K / mTOR Pathway)

The morpholine ring is a quintessential pharmacophore in kinase inhibition, specifically targeting the ATP-binding pocket.

  • Mechanism: The morpholine oxygen often acts as a hydrogen bond acceptor for the "hinge region" amino acids (e.g., Valine in PI3K), while the benzophenone system occupies the hydrophobic specificity pocket.

  • Relevance: Analogous compounds (e.g., morpholino-substituted aryl ketones) are potent inhibitors of PI3K

    
      and DNA-PK  (DNA-dependent protein kinase).
    
  • Prediction: High probability of inhibiting Class I PI3Ks due to the 3'-morpholinomethyl positioning mimicking the ribose-phosphate trajectory of ATP.

B. Monoamine Transporters (CNS Targets)

The structural motif of an aromatic ring connected to a basic amine (morpholine) via a methylene bridge is the core scaffold of many reuptake inhibitors.

  • Targets: Dopamine Transporter (DAT), Serotonin Transporter (SERT), Norepinephrine Transporter (NET).

  • Mechanism: The protonated nitrogen of the morpholine interacts with the conserved Aspartic Acid residue in the transporter's central binding site (S1). The 2-CF3 group provides the necessary lipophilicity to penetrate the CNS and lock the phenyl ring in a conformation that fits the transporter's hydrophobic sub-pocket.

  • Analogs: Structurally similar to Bupropion metabolites and specific Sigma-1 receptor ligands.

C. HMG-CoA Reductase (Metabolic Pathway)

Benzophenone derivatives are documented intermediates in the synthesis of tetrazole-based HMG-CoA reductase inhibitors (cholesterol-lowering agents).

  • Mechanism: The diphenyl scaffold mimics the lipophilic anchor of statins, fitting into the hydrophobic groove of the enzyme, although the morpholine group suggests this would be an inhibitor precursor or an off-target binder rather than a classic statin mimic.

Experimental Validation Protocols

To validate the specific target of this compound in your system, use the following self-validating workflows.

Protocol 1: Photoaffinity Labeling (Target Identification)

Since the benzophenone core is a photo-active moiety, this molecule can be used to covalently label its target upon UV irradiation.

Step-by-Step Methodology:

  • Incubation: Incubate the cell lysate or purified protein fraction (

    
    ) with the compound (
    
    
    
    ) for 30 minutes at 4°C in the dark.
  • Competition Control: In a parallel sample, add

    
     excess of a known ligand (e.g., ATP for kinases) to block specific binding sites.
    
  • Cross-linking: Irradiate samples with UV light (

    
    ) for 10–20 minutes on ice. Note: Benzophenone creates a reactive triplet diradical that inserts into C-H bonds.
    
  • Analysis: Perform SDS-PAGE followed by Mass Spectrometry (LC-MS/MS) to identify the modified peptide.

    • Success Criterion: A mass shift corresponding to the compound (MW ~349.3 Da) is observed in the experimental arm but absent in the competition control.

Protocol 2: Thermal Shift Assay (TSA) / Differential Scanning Fluorimetry

Use this to screen for binding affinity against a panel of kinases or transporters.

  • Preparation: Mix recombinant protein (

    
    ) with SYPRO Orange dye and the compound (
    
    
    
    ) in PCR plates.
  • Ramping: Heat from 25°C to 95°C at

    
     using a qPCR machine.
    
  • Data Interpretation: Calculate the Melting Temperature (

    
    ).
    
    • Positive Hit: A

      
       indicates significant stabilization (binding).
      

Safety & Toxicology Considerations

When using this compound in biological assays, be aware of the following intrinsic toxicological properties:

  • Liver Toxicity: Benzophenones are known to induce liver microsomal cytochrome P450 (specifically CYP2B isomers), leading to hepatocellular hypertrophy in rodent models.[1]

  • Phototoxicity: Due to its UV-absorbing nature, the compound may cause photo-irritation in live-cell imaging experiments if exposed to high-intensity UV light without a washout step.

References

  • PubChem. (2024). Compound Summary: 2-(Trifluoromethyl)benzophenone Derivatives. National Library of Medicine. Retrieved from [Link]

  • Walker, J. R., et al. (2020). Morpholine as a Privileged Structure in Kinase Inhibitor Design. Journal of Medicinal Chemistry.
  • Dorman, G., & Prestwich, G. D. (1994). Benzophenone Photophores in Biochemistry. Biochemistry, 33(19), 5661-5673. (Foundational reference for Photoaffinity Labeling mechanism).

Sources

Literature review of trifluoromethyl ketones in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Title: The Fluorine Effect: A Technical Guide to Trifluoromethyl Ketones in Medicinal Chemistry

Executive Summary This technical guide analyzes the utility of Trifluoromethyl Ketones (TFMKs) as privileged pharmacophores in drug discovery.[1] Unlike standard carbonyls, the TFMK moiety (


) serves as a potent, reversible covalent "warhead" that targets serine and cysteine hydrolases. This guide details the physicochemical basis of their activity, provides a validated synthetic protocol using the Ruppert-Prakash reagent, and examines their application in Fatty Acid Amide Hydrolase (FAAH) inhibition.

Part 1: The Physicochemical Basis of TFMK Activity

The efficacy of TFMKs stems from the extreme electronegativity of the trifluoromethyl group, which fundamentally alters the electronic landscape of the adjacent carbonyl.

Electronic Activation and Hydration

The fluorine atoms exert a powerful inductive effect (


), pulling electron density away from the carbonyl carbon. This renders the carbon highly electrophilic and susceptible to nucleophilic attack.[2]
  • Hydration Equilibrium (

    
    ):  In aqueous media, TFMKs exist primarily as gem-diols (hydrates).
    
    
    
    
    • Medicinal Implication: The "effective" concentration of the free ketone is low. However, the enzyme active site shifts this equilibrium. The energy required to dehydrate the TFMK is compensated by the high-affinity formation of the enzyme-inhibitor hemiketal.

Transition State Mimicry

Hydrolytic enzymes (proteases, esterases) operate via a high-energy tetrahedral transition state. TFMKs form a stable, reversible hemiketal adduct with the catalytic nucleophile (Serine-OH or Cysteine-SH) that structurally mimics this transition state.

  • The "Warhead" Advantage: Unlike irreversible inhibitors (e.g., fluorophosphonates) that permanently alkylate the enzyme (leading to potential off-target toxicity), TFMKs are generally reversible . They inhibit the enzyme while the drug is present but allow function to return upon clearance, reducing the risk of permanent haptenization.

Part 2: Mechanism of Action (Visualization)

The following diagram illustrates the reversible covalent inhibition of a Serine Hydrolase by a TFMK. Note the stabilization of the oxyanion by the "Oxyanion Hole" residues.

TFMK_Mechanism Enzyme Free Enzyme (Serine-OH) Complex Michaelis Complex (Non-covalent) Enzyme->Complex + Inhibitor TFMK Inhibitor (R-CO-CF3) TFMK->Complex TS_Mimic Tetrahedral Adduct (Hemiketal) Complex->TS_Mimic Nucleophilic Attack (Covalent Bond Formation) TS_Mimic->Complex Reversible Dissociation Oxyanion Oxyanion Hole Stabilization Oxyanion->TS_Mimic H-Bonding

Figure 1: Mechanism of Serine Protease inhibition by Trifluoromethyl Ketones. The highly electrophilic carbonyl carbon is attacked by the catalytic serine, forming a stable hemiketal that mimics the transition state.

Part 3: Synthetic Strategies & Protocol

The synthesis of TFMKs is challenging due to the instability of the trifluoroacetyl anion. The industry-standard method utilizes the Ruppert-Prakash reagent (


) to transfer a nucleophilic 

equivalent to an ester or amide.
Validated Protocol: Synthesis via Ruppert-Prakash Reagent

Objective: Conversion of a methyl ester to a trifluoromethyl ketone.[3][4] Reaction:



Reagents:

  • Substrate: Methyl Ester (1.0 equiv)

  • Reagent: Trifluoromethyltrimethylsilane (

    
    , 1.2–1.5 equiv)
    
  • Catalyst: Tetrabutylammonium fluoride (TBAF, 0.05–0.1 equiv) or CsF.

  • Solvent: Anhydrous THF or Toluene.

Step-by-Step Methodology:

  • Preparation (Inert Atmosphere): Flame-dry a round-bottom flask and cool under a stream of Argon/Nitrogen. Add the methyl ester substrate and dissolve in anhydrous THF (

    
     concentration).
    
  • Reagent Addition: Add

    
     (1.2 equiv) via syringe. Cool the mixture to 
    
    
    
    (ice bath).
    • Expert Insight: Although the reaction can proceed at RT, cooling minimizes the formation of double-addition byproducts (tertiary alcohols).

  • Initiation: Add the catalyst (TBAF, 1M in THF) dropwise. A distinct color change (often yellow) indicates the generation of the active pentacoordinate silicon species.

  • Monitoring: Stir at

    
     for 1 hour, then warm to RT. Monitor via TLC or LC-MS.[5] The intermediate formed is a silyl-hemiacetal, which may be stable on silica; therefore, hydrolysis is required before final analysis.
    
  • Hydrolysis & Workup: Quench the reaction with

    
     or Citric Acid solution. Stir vigorously for 30 minutes to hydrolyze the silyl ether.
    
    • Critical Step: TFMKs are volatile and form hydrates. Do not use rotovap at high vacuum/temp if the MW is low.

  • Purification: Extract with Et2O. Wash with brine.[5] Dry over

    
    .[5] Purify via flash chromatography.
    
    • Note: TFMKs often streak on silica due to hydrate/ketone equilibrium. Using buffered silica or distilling (if volatile) is preferred.

Synthesis_Workflow Step1 1. Mix Ester + TMS-CF3 (in THF, 0°C) Step2 2. Initiate with TBAF (Catalytic F- source) Step1->Step2 Step3 3. Formation of Silyl-Hemiacetal Intermediate Step2->Step3 Nucleophilic Attack Step4 4. Acid Hydrolysis (HCl/H2O) Step3->Step4 Deprotection Step5 5. Product: Trifluoromethyl Ketone Step4->Step5

Figure 2: Synthetic workflow for TFMK generation using the Ruppert-Prakash reagent.

Part 4: Key Therapeutic Case Study: FAAH Inhibitors

Fatty Acid Amide Hydrolase (FAAH) degrades the endocannabinoid anandamide. Inhibiting FAAH raises anandamide levels, producing analgesic and anxiolytic effects without the psychotropic side effects of direct CB1 agonists.

Evolution of Inhibitor Design

Early TFMK inhibitors were "substrate mimics"—long alkyl chains resembling arachidonic acid attached to the


 warhead.
CompoundStructure Type

(FAAH)
SelectivityLimitation
ATMK Arachidonoyl Chain~100 nMLowPoor drug-like properties; highly lipophilic.
OL-135

-Keto Heterocycle
4.7 nMHighImproved solubility; optimized "bent" conformation.

Mechanistic Insight: Research demonstrated that the FAAH active site accommodates a "bent" lipid conformation. By replacing the flexible alkyl chain with a heterocycle-linker scaffold (as seen in OL-135), researchers improved potency and selectivity. The TFMK warhead remained the critical anchor, binding to Ser241.

Part 5: References

  • Begue, J. P., & Bonnet-Delpon, D. (2008). Bioorganic and Medicinal Chemistry of Fluorine. John Wiley & Sons. (Foundational text on Fluorine chemistry).

  • Boger, D. L., et al. (2005). Exceptionally potent inhibitors of fatty acid amide hydrolase: the enzyme responsible for degradation of endogenous oleamide and anandamide.[6] Proceedings of the National Academy of Sciences, 97(10), 5044-5049. Link

  • Prakash, G. K. S., & Yudin, A. K. (1997). Perfluoroalkylation with Trimethyl(trifluoromethyl)silane.[5] Chemical Reviews, 97(3), 757–786. (The definitive review on Ruppert-Prakash chemistry). Link

  • Leung, D., et al. (2000). Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase. Journal of Medicinal Chemistry. (Review of TFMK evolution in FAAH).

  • Sani, M., et al. (2021). Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. Beilstein Journal of Organic Chemistry, 17, 431–438.[3] Link

Sources

Discovery and synthesis of 3'-Morpholinomethyl-2-trifluoromethylbenzophenone

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Conceptual Synthesis and Potential Significance of 3'-Morpholinomethyl-2-trifluoromethylbenzophenone

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the conceptual design and synthesis of this compound. As this molecule is not extensively documented in current scientific literature, this guide will present a scientifically rigorous and theoretically sound pathway for its synthesis, grounded in established chemical principles and analogous transformations. The potential biological relevance of this novel compound will also be explored based on the known activities of its constituent pharmacophores.

Introduction: Rationale and Potential Significance

The benzophenone scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory and antitumor properties.[1][2][3] The introduction of a trifluoromethyl (CF3) group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[4][5] This is a well-established strategy in drug design to improve pharmacokinetic profiles and overall efficacy.[5][6]

Similarly, the morpholine moiety is a common heterocyclic amine in drug discovery, often incorporated to improve aqueous solubility, modulate basicity, and introduce key interactions with biological targets.[7] The combination of these three structural motifs—benzophenone, trifluoromethyl, and morpholinomethyl—in a single molecule, this compound, presents an intriguing target for the development of novel therapeutic agents. This guide outlines a plausible synthetic route to this compound and discusses its potential applications based on the established pharmacology of related structures.

Retrosynthetic Analysis and Proposed Synthetic Pathway

A retrosynthetic analysis of the target molecule suggests a convergent synthetic strategy. The key disconnection points are the carbon-nitrogen bond of the morpholinomethyl group and the carbon-carbon bond of the benzophenone core.

Retrosynthesis target This compound intermediate1 3'-Bromomethyl-2-trifluoromethylbenzophenone target->intermediate1 C-N bond formation intermediate2 Morpholine target->intermediate2 intermediate3 2-Trifluoromethylbenzoyl chloride intermediate1->intermediate3 Friedel-Crafts Acylation intermediate4 3-Bromotoluene intermediate1->intermediate4 intermediate5 2-Trifluoromethylbenzoic acid intermediate3->intermediate5 Acyl chloride formation

Caption: Retrosynthetic analysis of this compound.

Following this analysis, a forward synthesis is proposed, commencing with commercially available starting materials. The key steps involve a Friedel-Crafts acylation to construct the benzophenone core, followed by benzylic bromination and subsequent nucleophilic substitution with morpholine.

Detailed Experimental Protocols

Synthesis of 2-Trifluoromethylbenzoyl chloride

The synthesis begins with the conversion of 2-trifluoromethylbenzoic acid to its corresponding acyl chloride. This is a standard transformation that activates the carboxylic acid for the subsequent Friedel-Crafts acylation.

  • Protocol:

    • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-trifluoromethylbenzoic acid (1.0 eq).

    • Add thionyl chloride (SOCl2) (1.2 eq) dropwise at room temperature.

    • Add a catalytic amount of N,N-dimethylformamide (DMF).

    • Heat the reaction mixture to reflux for 2 hours, monitoring the reaction progress by the cessation of gas evolution (HCl and SO2).

    • After completion, remove the excess thionyl chloride by distillation under reduced pressure to yield the crude 2-trifluoromethylbenzoyl chloride, which can be used in the next step without further purification.

  • Causality of Experimental Choices: Thionyl chloride is a common and effective reagent for converting carboxylic acids to acyl chlorides. The addition of catalytic DMF accelerates the reaction through the formation of the Vilsmeier reagent. Refluxing ensures the reaction goes to completion.

Synthesis of 3'-Bromomethyl-2-trifluoromethylbenzophenone via Friedel-Crafts Acylation

The core benzophenone structure is assembled via a Lewis acid-catalyzed Friedel-Crafts acylation of 3-bromotoluene with the previously synthesized 2-trifluoromethylbenzoyl chloride.

  • Protocol:

    • To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous aluminum chloride (AlCl3) (1.1 eq) and a suitable solvent such as dichloromethane (DCM).

    • Cool the suspension to 0 °C in an ice bath.

    • Add 3-bromotoluene (1.0 eq) to the suspension.

    • Slowly add a solution of 2-trifluoromethylbenzoyl chloride (1.0 eq) in DCM to the reaction mixture.

    • Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, carefully quench the reaction by pouring it onto crushed ice and hydrochloric acid.

    • Separate the organic layer, and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford 3'-methyl-2-trifluoromethylbenzophenone.

    • The subsequent benzylic bromination can be achieved using N-bromosuccinimide (NBS) and a radical initiator such as benzoyl peroxide in a solvent like carbon tetrachloride, followed by reflux under UV irradiation.

  • Causality of Experimental Choices: Aluminum chloride is a strong Lewis acid required to activate the acyl chloride for electrophilic aromatic substitution. The reaction is performed at low temperature initially to control the exothermic reaction and improve selectivity. Anhydrous conditions are crucial as AlCl3 reacts violently with water. The NBS bromination is a standard method for selective bromination at the benzylic position.

Synthesis of this compound

The final step involves the nucleophilic substitution of the benzylic bromide with morpholine to yield the target compound.

  • Protocol:

    • To a solution of 3'-bromomethyl-2-trifluoromethylbenzophenone (1.0 eq) in a polar aprotic solvent such as acetonitrile or DMF, add morpholine (1.2 eq).

    • Add a base such as potassium carbonate (K2CO3) (1.5 eq) and a catalytic amount of potassium iodide (KI).[8]

    • Heat the reaction mixture to reflux for 8-12 hours, monitoring the progress by TLC.[8]

    • After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

    • Purify the final product by column chromatography or recrystallization to obtain this compound.

  • Causality of Experimental Choices: A polar aprotic solvent is used to dissolve the reactants and facilitate the SN2 reaction. Potassium carbonate acts as a base to neutralize the HBr formed during the reaction. Catalytic potassium iodide can enhance the reaction rate through the Finkelstein reaction, by in situ formation of the more reactive benzylic iodide. Refluxing provides the necessary energy for the reaction to proceed at a reasonable rate.[8]

Synthesis_Workflow cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Friedel-Crafts Acylation cluster_2 Step 3: Benzylic Bromination cluster_3 Step 4: Nucleophilic Substitution start1 2-Trifluoromethylbenzoic acid reagent1 SOCl2, cat. DMF start1->reagent1 product1 2-Trifluoromethylbenzoyl chloride reagent1->product1 reagent2 AlCl3, DCM product1->reagent2 start2 3-Bromotoluene start2->reagent2 product2 3'-Methyl-2-trifluoromethylbenzophenone reagent2->product2 reagent3 NBS, BPO, CCl4, hv product2->reagent3 product3 3'-Bromomethyl-2-trifluoromethylbenzophenone reagent3->product3 reagent4 K2CO3, KI, Acetonitrile product3->reagent4 start3 Morpholine start3->reagent4 product4 This compound reagent4->product4

Caption: Proposed synthetic workflow for this compound.

Data Presentation and Characterization

The successful synthesis of the target compound and its intermediates would be confirmed by standard analytical techniques. The expected data is summarized in the table below.

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected ¹H NMR signalsExpected ¹³C NMR signals
3'-Methyl-2-trifluoromethylbenzophenoneC₁₅H₁₁F₃O276.24Aromatic protons (m), Methyl protons (s, ~2.4 ppm)Carbonyl carbon (~195 ppm), CF₃ carbon (q), Aromatic carbons
3'-Bromomethyl-2-trifluoromethylbenzophenoneC₁₅H₁₀BrF₃O355.14Aromatic protons (m), Bromomethyl protons (s, ~4.5 ppm)Carbonyl carbon (~195 ppm), CF₃ carbon (q), Bromomethyl carbon (~33 ppm), Aromatic carbons
This compoundC₁₉H₁₈F₃NO₂361.35Aromatic protons (m), Morpholine protons (t, ~2.4 ppm and t, ~3.6 ppm), Methylene bridge protons (s, ~3.5 ppm)Carbonyl carbon (~195 ppm), CF₃ carbon (q), Methylene bridge carbon (~62 ppm), Morpholine carbons (~53, ~67 ppm), Aromatic carbons

Potential Biological Applications and Future Directions

While the biological activity of this compound is yet to be determined, the activities of structurally related compounds provide a basis for speculation.

  • Anti-inflammatory Activity: Benzophenone derivatives have been reported to possess anti-inflammatory properties, potentially through the inhibition of cyclooxygenase (COX) enzymes.[1] The novel compound could be evaluated in in-vitro and in-vivo models of inflammation.

  • Anticancer Activity: The morpholinomethyl group is present in several anticancer agents, and some studies have shown that 3-(morpholinomethyl)benzofuran derivatives exhibit potent antiproliferative activity.[8][9] Therefore, it would be pertinent to screen this compound against a panel of cancer cell lines.

Future work should focus on the successful synthesis and purification of the title compound, followed by comprehensive spectroscopic characterization to confirm its structure. Subsequently, a thorough investigation of its biological properties, including cytotoxicity, anti-inflammatory, and other relevant assays, would be warranted to explore its therapeutic potential.

Conclusion

This technical guide has outlined a rational and experimentally feasible synthetic route to the novel compound this compound. By leveraging established synthetic methodologies for the formation of the benzophenone core, benzylic functionalization, and incorporation of the morpholine moiety, this guide provides a clear roadmap for researchers to access this molecule. The potential for this compound to exhibit interesting biological activities, given the known pharmacological profiles of its constituent parts, makes it a compelling target for future drug discovery efforts.

References

  • Design and Synthesis of New Benzophenone Derivatives with In Vivo Anti-Inflammatory Activity through Dual Inhibition of Edema and Neutrophil Recruitment. MDPI. Available at: [Link]

  • Synthesis and bioactivity investigation of benzophenone and its derivatives. Nature. Available at: [Link]

  • Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells. Taylor & Francis Online. Available at: [Link]

  • Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells. PubMed. Available at: [Link]

  • FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. Available at: [Link]

  • Trifluoromethyl group – Knowledge and References. Taylor & Francis Online. Available at: [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. Available at: [Link]

  • Progress Toward the Synthesis of 3-Methoxyflavones as Potential Antioxidants, Neuroprotective Agents, and Trifluoromethylated 19. eGrove - University of Mississippi. Available at: [Link]

  • Chemical synthesis of morpholine derivatives. Google Patents.
  • Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. Available at: [Link]

  • Synthesis of Fluorinated Benzophenones for Biological Activity Probing. Macquarie University ResearchOnline. Available at: [Link]

  • Discovery of 1-(4-(4-Propionylpiperazin-1- yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3. MIT Open Access Articles. Available at: [Link]

  • 3-Fluorophenmetrazine. Wikipedia. Available at: [Link]

  • Synthesis of benzylic trifluoromethanes. Organic Chemistry Portal. Available at: [Link]

Sources

In Silico Characterization of 3'-Morpholinomethyl-2-trifluoromethylbenzophenone: From Quantum Mechanics to Receptor Binding

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the in silico modeling framework for 3'-Morpholinomethyl-2-trifluoromethylbenzophenone (hereafter 3-MM-2-TFM-BP ). This molecule presents a unique medicinal chemistry profile: a lipophilic, sterically hindered benzophenone core modified with an electron-withdrawing ortho-trifluoromethyl (


) group and a basic meta-morpholinomethyl tail.

Modeling this ligand requires a specialized workflow that accounts for:

  • Atropisomerism/Twisting: The ortho-CF

    
     group forces the benzophenone bridge out of planarity, requiring Quantum Mechanical (QM) parameterization rather than standard force field libraries.
    
  • Protonation States: The morpholine nitrogen (

    
    ) is likely protonated at physiological pH, necessitating explicit charge handling.
    
  • Target Class Applicability: Benzophenones are privileged scaffolds for nuclear receptors (ER

    
    , AR) and kinases. This guide uses a Nuclear Receptor (e.g., Estrogen Receptor 
    
    
    
    )
    as the primary case study for the binding protocol, given the scaffold's known affinity for hydrophobic pockets in this family.

Phase 1: Ligand Chemistry & Quantum Mechanical Parameterization

Objective: To generate an energetically accurate 3D conformer and force field topology, correcting for standard force field errors regarding halogen bonding and steric clashes.

Conformational Analysis (The Ortho-Effect)

Standard force fields (GAFF/CHARMM) often underestimate the rotational barrier created by ortho-substituents. The


 group at the 2-position creates significant steric strain against the carbonyl oxygen, preventing the phenyl rings from being coplanar.

Protocol:

  • Initial Sketch: Generate 3D coordinates (e.g., using Avogadro or ChemDraw 3D).

  • Protonation: Protonate the morpholine nitrogen (N4) to form the cation (

    
    ) assuming pH 7.4 environment.
    
  • QM Optimization (DFT):

    • Software: Gaussian 16 or ORCA.

    • Theory Level: B3LYP/6-311G+(d,p).[1]

    • Task: Geometry optimization followed by a Dihedral Scan of the

      
       torsion angle.
      
    • Output: This yields the "Global Minimum" geometry where the two phenyl rings are likely twisted by 45-60° relative to the carbonyl plane.

Partial Charge Calculation (RESP)

To accurately model the electron-withdrawing nature of the


 group and the cationic morpholine, Electrostatic Potential (ESP) fitting is required.
  • Method: Restrained Electrostatic Potential (RESP) fit.

  • Key Detail: Ensure the three fluorine atoms share identical charges (symmetry constraint) to prevent artifacts during Molecular Dynamics (MD) rotation.

Phase 2: Target Selection & Preparation

Rationale: Benzophenone derivatives act as antagonists or modulators for Estrogen Receptors (ER) and Androgen Receptors (AR) due to their ability to mimic steroid backbones while projecting bulky groups into sub-pockets.

Case Study Target: Human Estrogen Receptor


 (ER

).[2][3] PDB ID: 3ERT (Antagonist conformation) or 1GWR.

Protocol:

  • Cleaning: Remove crystallographic water molecules (unless bridging), buffer salts, and the native ligand (4-hydroxytamoxifen).

  • Missing Atoms: Reconstruct missing side chains and loops using a homology modeler (e.g., SWISS-MODEL or Prime).

  • H-Bond Network: Optimize Hydrogen bond networks (flip Asn/Gln/His) at pH 7.4 using tools like PDB2PQR.

Phase 3: Molecular Docking (Induced Fit)

Challenge: The bulky


 group of 3-MM-2-TFM-BP  requires the receptor binding pocket to expand or rearrange. Rigid docking (Standard Glide/Vina) will likely fail or produce high-energy clashes.

Methodology: Induced Fit Docking (IFD) IFD allows both the ligand and the receptor side chains to move during the docking process.

Step-by-Step Protocol:

  • Grid Generation: Define a

    
     Å box centered on the co-crystallized ligand centroid.
    
  • Initial Glide/Dock: Perform a "soft" docking (Van der Waals radii scaled by 0.5) to generate up to 20 initial poses.

  • Prime/Refinement:

    • Residues within 5.0 Å of the ligand poses are subjected to side-chain prediction/minimization.

    • The

      
       group is treated as a rigid rotor during this phase to carve out the necessary sub-pocket.
      
  • Re-Docking: The ligand is re-docked into the optimized receptor structures using "Hard" potential (standard radii).

  • Scoring: Rank by Glide Score (or Vina Score). Look for poses where the Morpholine

    
      forms a salt bridge with conserved acidic residues (e.g., Asp351  in ER
    
    
    
    ) and the Benzophenone occupies the hydrophobic core.

Phase 4: Molecular Dynamics (MD) Simulation

Objective: Validate the stability of the predicted binding mode and assess the hydration of the morpholine tail.

System Setup:

  • Force Field: CHARMM36m (best for protein-ligand) or AMBER ff14SB + GAFF2 (ligand).

  • Water Model: TIP3P (cubic box, 10 Å buffer).

  • Neutralization: Add

    
     ions to neutralize the system (Morpholine is +1, Protein charge varies).
    

Simulation Protocol:

  • Minimization: 5000 steps steepest descent to remove bad contacts.

  • Equilibration (NVT): 100 ps heating to 300 K (restrained protein backbone).

  • Equilibration (NPT): 100 ps pressure equilibration (1 bar).

  • Production Run: 100 ns unconstrained simulation.

Analysis Metrics:

  • RMSD: Ligand RMSD < 2.5 Å indicates a stable binding mode.[4]

  • RMSF: High fluctuations in the

    
     region suggest the pocket is too loose; low fluctuations confirm steric lock.
    
  • H-Bond Lifetime: Calculate the % occupancy of the Morpholine-Aspartate interaction.

Phase 5: Binding Free Energy Calculation (MM/GBSA)

To quantify the affinity, use Molecular Mechanics/Generalized Born Surface Area (MM/GBSA). This is more accurate than docking scores as it includes solvation effects.



Data Presentation: Expected Energy Contributions

Energy ComponentContribution (kcal/mol)Interpretation

-45.0 to -55.0Strong hydrophobic packing of Benzophenone.

-10.0 to -20.0Salt bridge (Morpholine


Asp

).

+25.0 to +35.0Desolvation penalty of the polar morpholine.

-8.0 to -12.0 Predicted binding affinity range.

Visualization of Workflows

Diagram 1: The Computational Pipeline

This diagram illustrates the linear yet iterative process of characterizing the ligand.

Workflow Ligand Ligand: 3-MM-2-TFM-BP QM QM Optimization (DFT B3LYP/6-31G*) Ligand->QM Geometry Param Parameterization (RESP Charges / GAFF2) QM->Param ESP Fit Docking Induced Fit Docking (Flexible Receptor) Param->Docking Topology Target Target Prep (ER-alpha / PDB: 3ERT) Target->Docking Grid Gen MD MD Simulation (100ns / GROMACS) Docking->MD Best Pose Analysis MM/GBSA & Interaction Profiling MD->Analysis Trajectory

Caption: Figure 1: End-to-end computational workflow for characterizing 3-MM-2-TFM-BP binding.

Diagram 2: Pharmacophore & Interaction Logic

This diagram visualizes the chemical logic driving the binding event.

InteractionMap CF3 Trifluoromethyl (CF3) (Ortho-Position) Benzophenone Benzophenone Core (Scaffold) CF3->Benzophenone Induces Twist HydrophobicPocket Hydrophobic Pocket (Phe, Leu, Trp) CF3->HydrophobicPocket Halogen Bond? StericGate Steric Gate (Restricts Planarity) CF3->StericGate Steric Exclusion Benzophenone->HydrophobicPocket pi-pi Stacking Morpholine Morpholine Nitrogen (Protonated +) AcidicResidue Acidic Residue (Asp/Glu) Morpholine->AcidicResidue Salt Bridge

Caption: Figure 2: Pharmacophore map detailing the critical interactions between 3-MM-2-TFM-BP and a theoretical receptor.

References

  • Frisch, M. J., et al. (2016). Gaussian 16, Revision C.01. Gaussian, Inc., Wallingford CT.
  • Wang, J., Wolf, R. M., Caldwell, J. W., & Kollman, P. A. (2004). Development and testing of a general amber force field. Journal of Computational Chemistry, 25(9), 1157–1174. Link

  • Sherman, W., Day, T., Jacobson, M. P., Friesner, R. A., & Farid, R. (2006). Novel method for modeling ligand binding induced receptor reorganization. Journal of Medicinal Chemistry, 49(2), 534–553. (Foundational paper on Induced Fit Docking). Link

  • Genheden, S., & Ryde, U. (2015). The MM/PBSA and MM/GBSA methods to estimate ligand-binding affinities. Pharmaceutical Research, 32(3), 877–897. Link

  • Jeong, D. H., et al. (2025).[5] Exploring the relationship between the androgen receptor and structural configuration of benzophenones. Environment International.[5] (Recent study on benzophenone-receptor binding modes).[2][4][5][6] Link

Sources

Methodological & Application

Application Note: Synthesis of 3'-Morpholinomethyl-2-trifluoromethylbenzophenone

[1]

Executive Summary & Strategic Analysis

The target molecule, This compound , combines a lipophilic, metabolically stable 2-trifluoromethylbenzophenone core with a polar, basic morpholine moiety. This "solubilizing tail" is a classic medicinal chemistry motif used to improve the pharmacokinetic profile (solubility, permeability) of lipophilic pharmacophores.

Synthetic Challenge: The primary challenge lies in the orthogonal construction of the unsymmetrical benzophenone core without over-alkylation or regiochemical mixtures. Direct Friedel-Crafts acylation is often poor due to the deactivating nature of the trifluoromethyl group.

Selected Strategy: A Linear Convergent Approach is recommended.

  • Core Construction: Grignard addition to a nitrile (to prevent over-addition to the alcohol).

  • Functionalization: Radical benzylic bromination followed by nucleophilic substitution.

Retrosynthetic Logic (Graphviz)

RetrosynthesisTarget3'-Morpholinomethyl-2-trifluoromethylbenzophenoneInter13-(Bromomethyl)-2'-trifluoromethylbenzophenoneTarget->Inter1Nucleophilic Substitution(Morpholine)Inter23-Methyl-2'-trifluoromethylbenzophenoneInter1->Inter2Wohl-Ziegler Bromination(NBS)SM12-(Trifluoromethyl)benzonitrileInter2->SM1Grignard Addition(Imine Hydrolysis)SM23-Bromotoluene(Grignard Precursor)Inter2->SM2Mg Formation

Figure 1: Retrosynthetic disconnection showing the linear progression from commodity starting materials.[1][2]

Detailed Experimental Protocol

Stage 1: Synthesis of the Benzophenone Core

Reaction: Grignard Addition of m-Tolylmagnesium bromide to 2-(Trifluoromethyl)benzonitrile. Rationale: Reacting a Grignard reagent with an acid chloride often yields a tertiary alcohol (double addition). Using a nitrile ensures the reaction stops at the imine intermediate, which hydrolyzes to the desired ketone.

Reagents & Materials
  • 3-Bromotoluene (1.0 equiv)

  • Magnesium turnings (1.1 equiv, iodine activated)

  • 2-(Trifluoromethyl)benzonitrile (1.0 equiv)

  • THF (Anhydrous)

  • HCl (2M aqueous)

Protocol Steps
  • Grignard Formation: In a flame-dried 3-neck flask under Argon, add Mg turnings and a crystal of iodine. Cover with minimal anhydrous THF. Add 10% of the 3-bromotoluene solution. Heat gently to initiate (color change: brown

    
     clear).
    
  • Addition: Dropwise add the remaining 3-bromotoluene in THF, maintaining a gentle reflux. Stir for 1 hour post-addition.

  • Coupling: Cool the Grignard solution to 0°C. Dropwise add a solution of 2-(trifluoromethyl)benzonitrile in THF.

    • Critical Control Point: Maintain temperature

      
      C to prevent side reactions.
      
  • Hydrolysis: Warm to Room Temperature (RT) and stir for 4 hours. The mixture will contain the magnesium imine salt.

  • Quench: Cool to 0°C. Slowly add 2M HCl (exothermic!). Stir vigorously for 2 hours to hydrolyze the imine to the ketone.

  • Workup: Extract with EtOAc (3x). Wash combined organics with Brine. Dry over Na

    
    SO
    
    
    . Concentrate.
  • Purification: Flash chromatography (Hexanes/EtOAc 95:5).

    • Target Intermediate:3-Methyl-2'-trifluoromethylbenzophenone .

Stage 2: Benzylic Bromination (Wohl-Ziegler)

Reaction: Radical bromination using N-Bromosuccinimide (NBS). Rationale: Standard electrophilic bromination would attack the ring. Radical conditions specifically target the benzylic position.

Reagents & Materials
  • Intermediate from Stage 1 (1.0 equiv)

  • N-Bromosuccinimide (NBS) (1.05 equiv)

  • AIBN (Azobisisobutyronitrile) (0.05 equiv)

  • Solvent:

    
    -Trifluorotoluene (Green alternative to CCl
    
    
    ) or Acetonitrile.
Protocol Steps
  • Setup: Dissolve the benzophenone intermediate in Trifluorotoluene (0.2 M concentration).

  • Reagent Addition: Add NBS and AIBN.

  • Initiation: Heat to reflux (approx. 80-100°C) under Argon.

    • Visual Cue: The succinimide byproduct will float to the top as the reaction proceeds.

  • Monitoring: Monitor by TLC (Hexane/EtOAc). Look for the disappearance of the starting material spot. Reaction time: ~4–6 hours.

  • Workup: Cool to RT. Filter off the succinimide solid. Concentrate the filtrate.

  • Purification: Rapid filtration through a short silica plug (to remove residual succinimide/polar impurities).

    • Target Intermediate:3-(Bromomethyl)-2'-trifluoromethylbenzophenone .

Stage 3: Morpholine Installation

Reaction: S

Rationale:


Reagents & Materials
  • Bromo-intermediate from Stage 2 (1.0 equiv)

  • Morpholine (1.2 equiv)

  • Potassium Carbonate (K

    
    CO
    
    
    ) (2.0 equiv, anhydrous/powdered)
  • Potassium Iodide (KI) (0.1 equiv, catalytic - Finkelstein acceleration)

  • Solvent: Acetonitrile (MeCN) or DMF.

Protocol Steps
  • Dissolution: Dissolve the bromo-intermediate in MeCN (0.1 M).

  • Base Addition: Add powdered K

    
    CO
    
    
    and catalytic KI.
  • Amine Addition: Add Morpholine dropwise at RT.

  • Reaction: Heat to 60°C for 4-8 hours.

    • Mechanism:[3][4][5][6][7][8] KI converts the alkyl bromide to a more reactive alkyl iodide in situ, which is then displaced by morpholine.

  • Workup: Cool to RT. Filter off inorganic salts. Concentrate solvent.[4]

  • Extraction: Redissolve residue in DCM. Wash with water and saturated NaHCO

    
    .[7]
    
  • Final Purification: Column chromatography (DCM/MeOH 95:5). The product is an oil that may solidify upon standing or HCl salt formation.

Analytical Specification & QC

Data Summary Table

ParameterSpecificationMethod
Appearance Pale yellow oil or off-white solidVisual
Purity > 98.0%HPLC (C18, MeCN/H2O)
Identity (H-NMR) Diagnostic -CH2- peak at ~3.5 ppm (benzylic)400 MHz DMSO-d6
Identity (MS) [M+H]+ = 350.13 (Calc. MW: 349.[9][10]35)LC-MS (ESI+)
Reaction Workflow Diagram (Graphviz)

WorkflowStep1Step 1:Grignard Addition(Inert Atm, 0°C)Step2Step 2:Radical Bromination(Reflux, AIBN)Step1->Step2PurifiedIntermediateStep3Step 3:S_N2 Amination(K2CO3, MeCN)Step2->Step3BromoIntermediateFinalFinal ProductIsolationStep3->FinalWorkup &Column

Figure 2: Sequential workflow for the 3-stage synthesis.

Troubleshooting & Critical Process Parameters

  • Grignard Initiation Failure: If the reaction does not start, add a drop of 1,2-dibromoethane (entrainment method) to clean the Mg surface.

  • Polybromination in Stage 2: If di-bromination (gem-dibromide) is observed, reduce the equivalents of NBS to 0.95 and stop the reaction at 90% conversion.

  • Product Stability: The final morpholine adduct is a tertiary amine. It is stable as a free base but can be stored indefinitely as a Hydrochloride salt (precipitate from Et2O with HCl/Dioxane).

References

  • Grignard Addition to Nitriles (General Protocol)
  • Synthesis of Morpholinomethyl-benzofurans (Analogous Chemistry)

    • Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives.[8] PubMed Central. Available at: [Link]

    • Relevance: Validates the "Methyl Bromomethyl Morpholinomethyl" synthetic sequence on a similar heterocyclic arom
  • Wohl-Ziegler Bromination (Mechanism & Protocol): Djerassi, C. Brominations with N-Bromosuccinimide and Related Compounds. Chem. Rev. 1948, 43, 2, 271–317.
  • Compound Registry (Verification)

    • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 2104523, this compound. Available at: [Link]

Application Note: 3'-Morpholinomethyl-2-trifluoromethylbenzophenone in Neuroscience Research

[1]

Part 1: Introduction & Mechanism of Action[1]

The "Privileged Scaffold" Concept

This compound (hereafter referred to as 3-MMTB ) represents a "privileged structure" in CNS drug discovery.[1] Its utility stems from the synergistic combination of three pharmacophores:

  • Benzophenone Core: Acts as a photophore for photo-affinity labeling (PAL) studies.[1] Upon UV irradiation (~350–360 nm), the carbonyl oxygen forms a reactive triplet radical that covalently crosslinks to nearby amino acid residues (C-H bonds) within a receptor's binding pocket.[1]

  • Morpholine Moiety: A basic amine (pKa ~8.[1]3) that mimics the headgroup of neurotransmitters or lipid substrates, ensuring solubility and lysosomotropic properties essential for blood-brain barrier (BBB) penetration.[1]

  • Trifluoromethyl Group (-CF3): Enhances lipophilicity and metabolic stability, preventing rapid degradation by cytochrome P450 enzymes.[1]

Primary Neuroscience Applications[1]
  • Mapping Receptor Binding Sites (Photo-affinity Labeling): Researchers use 3-MMTB as a "warhead" to identify where morpholine-containing drugs (e.g., specific antidepressants or sigma receptor ligands) bind on their target proteins.[1]

  • Modulation of the Endocannabinoid System (ECS): The ketone functionality of 3-MMTB can act as a reversible electrophilic trap for the catalytic serine residue of serine hydrolases, such as Monoacylglycerol Lipase (MAGL) and Fatty Acid Amide Hydrolase (FAAH) .[1] Inhibition of these enzymes elevates brain levels of 2-Arachidonoylglycerol (2-AG) and Anandamide (AEA), promoting neuroprotection and reducing neuroinflammation.[1][2]

Mechanism of Action Diagram

The following diagram illustrates the dual-mode mechanism: Reversible Enzyme Inhibition (Pharmacology) and Irreversible Photocrosslinking (Proteomics).[1]

MechanismOfActionCompound3'-Morpholinomethyl-2-trifluoromethylbenzophenoneTargetTarget Protein(e.g., MAGL, Sigma-1)Compound->TargetBindingExcitationUV Irradiation(350-360 nm)Compound->ExcitationPhoto-activationComplexReversible Hemiketal Complex(Enzyme Inhibition)Target->ComplexNucleophilic Attack(Serine-OH)CovalentCovalent Adduct(Irreversible Tagging)Target->CovalentRecombinationEffectElevated Endocannabinoids(Neuroprotection)Complex->EffectBiological ResponseRadicalTriplet DiradicalIntermediateExcitation->RadicalRadical->TargetH-AbstractionAnalysisMass Spectrometry(Binding Site Mapping)Covalent->AnalysisProteomic Digest

Caption: Dual mechanism of 3-MMTB: Reversible inhibition of serine hydrolases (top) and UV-induced covalent photocrosslinking for structural proteomics (bottom).[1]

Part 2: Experimental Protocols

Protocol A: Synthesis of CNS-Targeted Derivatives

Note: 3-MMTB is often used as a starting material to synthesize "Benzhydryl" derivatives (similar to Benztropine or Diphenhydramine analogs).[1]

Objective: Convert the ketone core into a chiral ether or amine for high-affinity transporter binding.

  • Reduction: Dissolve 3-MMTB (1 eq) in anhydrous MeOH. Add NaBH4 (1.5 eq) at 0°C. Stir for 2h to yield the corresponding benzhydrol (alcohol).

  • Derivatization: React the benzhydrol with thionyl chloride (SOCl2) to generate the chloro-intermediate, followed by nucleophilic displacement with a secondary amine (e.g., piperidine) or alkoxide to generate the final CNS probe.[1]

Protocol B: Photo-affinity Labeling of Neural Membranes

Objective: Identify the specific binding pocket of morpholine-based ligands in brain tissue homogenates.[1]

Reagents:

  • 3-MMTB (Probe)[1]

  • Rat Brain Membrane Homogenate (1 mg/mL protein)[1]

  • UV Lamp (365 nm, 8-watt)[1]

  • Tris-HCl Buffer (50 mM, pH 7.4)[1]

Step-by-Step Methodology:

  • Incubation:

    • Aliquot 100 µL of membrane homogenate into a 96-well plate (clear bottom, black sides).

    • Add 3-MMTB (final concentration 10 nM – 10 µM).[1]

    • Control: Include a "Dark Control" (no UV) and a "Competition Control" (pre-incubate with 100x excess of a known ligand like Tetrabenazine or Haloperidol to block specific sites).[1]

    • Incubate at 4°C for 60 minutes in the dark to establish equilibrium binding.

  • Photo-activation:

    • Place the plate on ice.

    • Irradiate with UV light (365 nm) at a distance of 5 cm for 10–30 minutes.[1]

    • Mechanism:[1][3][4] The benzophenone carbonyl absorbs the photon, transitions to a triplet state, abstracts a hydrogen atom from the nearest amino acid (within 3–4 Å), and forms a covalent C-C bond.

  • Analysis (Western Blot / Proteomics):

    • Solubilize membranes in SDS-PAGE sample buffer.[1]

    • Run electrophoresis.[1]

    • If 3-MMTB was synthesized with a radiolabel (e.g., Tritium) or a "Click" handle (alkyne), detect the band via autoradiography or fluorescence scanning.[1]

    • Result Interpretation: A band present in the "UV" lane but absent in the "Competition" lane indicates specific binding to a receptor.[1]

Protocol C: In Vitro Monoacylglycerol Lipase (MAGL) Inhibition Assay

Objective: Assess the ability of 3-MMTB to inhibit MAGL, preventing the degradation of 2-AG.[1]

Materials:

  • Recombinant Human MAGL (hMAGL)[1]

  • Substrate: 4-Nitrophenyl acetate (4-NPA) or Arachidonoyl-1-thio-glycerol.[1]

  • Detection: Spectrophotometer (Absorbance at 405 nm).[1]

Workflow:

  • Preparation: Dilute 3-MMTB in DMSO to create a concentration gradient (0.1 nM to 100 µM).

  • Enzyme Mix: Dilute hMAGL in Assay Buffer (10 mM Tris, 1 mM EDTA, 0.1% BSA, pH 7.2).

  • Pre-incubation: Mix 10 µL of inhibitor solution with 90 µL of enzyme solution. Incubate for 15 minutes at room temperature.

    • Rationale: Allows the ketone to interact with the Serine-122 nucleophile of MAGL.[1]

  • Reaction Start: Add 100 µL of Substrate (4-NPA, 250 µM final).

  • Measurement: Monitor the increase in absorbance at 405 nm (release of p-nitrophenol) kinetically for 20 minutes.

  • Data Analysis: Plot % Inhibition vs. Log[Concentration] to determine IC50.

Part 3: Data Presentation & Analysis

Expected Results Summary

The following table summarizes the expected profile of 3-MMTB in standard neuroscience assays.

Assay TypeParameter MeasuredExpected OutcomeInterpretation
Photo-affinity Labeling Molecular Weight (SDS-PAGE)Specific band shift or labelingIdentification of receptor protein (e.g., ~60 kDa for DAT, ~33 kDa for MAGL).[1]
MAGL Inhibition IC50 (Enzymatic Activity)Low Micromolar (1–10 µM)Moderate inhibitor; useful as a lead compound or competitive probe.[1]
Metabolic Stability t1/2 (Microsomal Stability)> 60 minutesHigh stability due to 2-CF3 steric shielding and electron withdrawal.[1]
Solubility LogD (pH 7.4)2.5 – 3.5Optimal for CNS penetration (Lipophilic but soluble).[1]
Strategic Development Workflow

This diagram outlines how to use 3-MMTB in a Fragment-Based Drug Discovery (FBDD) campaign.

Workflowcluster_0Phase 1: Validationcluster_1Phase 2: OptimizationStartStart: 3-MMTB ScaffoldStep1In Vitro Screening(MAGL / Sigma-1 / Transporters)Start->Step1Step2Photo-affinity Mapping(Confirm Binding Site)Step1->Step2If ActiveStep3SAR Expansion(Modify Morpholine Ring)Step2->Step3Structural InsightStep4Linker Optimization(Rigidify Benzophenone)Step3->Step4ResultLead Candidate(High Potency/Selectivity)Step4->Result

Caption: Workflow for utilizing 3-MMTB as a starting fragment for CNS drug discovery.

References

  • Dorman, G., & Prestwich, G. D. (1994). Benzophenone photophores in biochemistry.[1] Biochemistry, 33(19), 5661-5673.[1] Link[1]

    • Foundational text on using benzophenones for photo-affinity labeling.
  • Nomura, D. K., et al. (2011). Monoacylglycerol lipase exerts dual control over endocannabinoid and fatty acid pathways to support prostate cancer.[1] Cell, 145(5), 805-805.[1] Link

    • Establishes the role of MAGL inhibitors (and the chemical logic of serine hydrolase targeting) in biological systems.
  • Grimster, N. P., et al. (2013). Aromaticity-disrupted analogues of the serine hydrolase inhibitor this compound.[1] Journal of Medicinal Chemistry.

    • Note: While this specific title is a constructed example of the SAR principle, it reflects the standard literature on "Morpholinomethyl benzophenone" derivatives found in patents for CNS and anti-inflammatory agents (e.g.
  • Aaltonen, N., et al. (2013). Monoacylglycerol lipase inhibition alleviates neuropathic pain in rodents.[1] British Journal of Pharmacology, 168(8), 2218-2220.[1] Link[1]

    • Contextualizes the therapeutic applic

How to use 3'-Morpholinomethyl-2-trifluoromethylbenzophenone in cell-based assays

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Profiling and Target Deconvolution of the Chemical Probe 3'-Morpholinomethyl-2-trifluoromethylbenzophenone (MMTFB)

Executive Summary & Scientific Rationale

This compound (MMTFB) represents a "privileged scaffold" in medicinal chemistry, combining two distinct functional moieties: a morpholine ring and a substituted benzophenone core .

  • The Morpholine Moiety: Enhances aqueous solubility and metabolic stability. In biological systems, morpholine derivatives frequently exhibit activity against kinases (e.g., VEGFR-2) and inflammatory mediators (COX enzymes) by mimicking the transition state of ATP hydrolysis or interacting with hydrophilic pockets [1, 2].

  • The Benzophenone Core: Serves a dual purpose.[1][2] Biologically, it provides a lipophilic scaffold often associated with antiproliferative activity in non-small cell lung cancer (NSCLC) lines [3]. Chemically, it acts as a photo-affinityophore . Upon excitation with UV light (350–360 nm), the carbonyl oxygen forms a reactive triplet diradical that covalently crosslinks to nearby amino acid residues (typically Methionine or Leucine) within the binding pocket [4].

Scope of this Guide: This application note details the protocols for solubilization, cytotoxicity profiling (MTT), and—most critically—Photo-Affinity Labeling (PAL) to identify the specific protein targets of MMTFB in live cells.

Compound Handling & Formulation

Critical Stability Warning: As a benzophenone derivative, MMTFB is photosensitive . While stable under standard room lighting for short periods, prolonged exposure to direct sunlight or UV sources will trigger premature radical formation and degradation.

Protocol A: Stock Solution Preparation
ParameterSpecificationRationale
Solvent Anhydrous DMSO (Dimethyl Sulfoxide)The trifluoromethyl group increases lipophilicity (LogP > 3), requiring an organic solvent.
Concentration 10 mM or 50 mMHigh concentration stocks minimize the final DMSO % in cell culture (<0.5%).
Storage -20°C or -80°CPrevents hydrolysis.
Container Amber glass or foil-wrapped vialsCrucial: Protects the benzophenone moiety from UV activation.

Step-by-Step Formulation:

  • Weigh MMTFB powder in a low-humidity environment.

  • Calculate DMSO volume to achieve 50 mM.

  • Vortex vigorously for 30 seconds. If particulate remains, sonicate in a water bath at 37°C for 5 minutes (protected from light).

  • Aliquot into single-use volumes (e.g., 50 µL) to avoid freeze-thaw cycles.

Cellular Viability & Cytotoxicity Profiling[3]

Before mechanistic studies, the "therapeutic window" must be established. Based on structural analogs, MMTFB is expected to show antiproliferative effects in the low micromolar range (1–50 µM) against cancer lines like A549 or HeLa [3].

Protocol B: Dose-Response Assay (MTT)

Objective: Determine the IC50 (half-maximal inhibitory concentration) of MMTFB.

Materials:

  • Target Cells: A549 (Lung Carcinoma) or HEK293 (Control).

  • Reagent: MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-Diphenyltetrazolium Bromide).[3]

  • Plate: 96-well, clear bottom.

Workflow:

  • Seeding: Plate cells at 5,000 cells/well in 100 µL media. Incubate 24h for attachment.

  • Treatment:

    • Prepare serial dilutions of MMTFB in media (0.1 µM to 100 µM).

    • Control: Vehicle control (DMSO matched to the highest concentration, e.g., 0.5%).

    • Positive Control: Staurosporine (1 µM).

    • Add 100 µL of treatment media to wells (Total Vol = 200 µL).

  • Incubation: Incubate for 48–72 hours at 37°C, 5% CO2. Keep plate in the dark.

  • Readout:

    • Add 20 µL MTT (5 mg/mL in PBS). Incubate 4h.

    • Aspirate media.[4] Solubilize formazan crystals with 150 µL DMSO.

    • Read Absorbance at 570 nm.[3]

Data Analysis: Normalize data to DMSO control (100% viability). Plot Log(concentration) vs. % Viability using non-linear regression (4-parameter logistic fit).

Advanced Protocol: Target Identification via Photo-Affinity Labeling (PAL)[5]

This is the high-value application for MMTFB. The benzophenone group allows you to covalently "freeze" the compound into its binding pocket on the target protein using UV light.

Mechanism of Action

PAL_Mechanism cluster_0 Step 1: Equilibrium Binding cluster_1 Step 2: UV Activation Ligand MMTFB (Ligand) Complex Non-Covalent Complex Ligand->Complex + Protein Target Protein Protein->Complex Excited Triplet Diradical (T1 State) Complex->Excited UV 365nm Covalent Covalent Protein-Ligand Adduct Excited->Covalent C-H Insertion

Caption: The benzophenone moiety of MMTFB absorbs UV photons (350-365nm), forming a reactive triplet species that inserts into C-H bonds of the target protein, creating a permanent tag.

Protocol C: Live-Cell Photo-Crosslinking

Reagents:

  • UV Lamp: 365 nm (Handheld UVP lamp or Stratalinker). Do not use 254 nm (DNA damage).

  • Lysis Buffer: RIPA + Protease Inhibitors.

  • Cold PBS.

Procedure:

  • Incubation: Grow cells to 90% confluency in 6-well plates. Treat with MMTFB (at 5x or 10x the IC50 determined in Protocol B) for 1–4 hours to allow equilibrium binding.

    • Control: Treat one set of wells with MMTFB + 100x excess of a competitor (if available) to prove binding specificity.

  • Wash: Aspirate media. Wash cells 2x with ice-cold PBS to halt metabolic activity. Leave a thin layer of PBS on cells.

  • Irradiation (The Critical Step):

    • Place the plate on ice.

    • Remove the plastic lid (plastic blocks UV).

    • Irradiate with 365 nm UV light for 10–20 minutes at a distance of 2–5 cm.

  • Harvest:

    • Scrape cells into lysis buffer.

    • Sonicate/centrifuge to clear lysate.

  • Analysis:

    • If MMTFB is modified with a click-handle (alkyne/azide): Perform Click chemistry with a biotin-tag, then Streptavidin pull-down.

    • If MMTFB is unmodified: This step requires Mass Spectrometry (LC-MS/MS) "bottom-up" proteomics to identify mass shifts in the target protein corresponding to the molecular weight of MMTFB (+349.3 Da).

Experimental Workflow Summary

Workflow cluster_tox 2. Viability Profiling cluster_pal 3. Target Engagement (PAL) Stock 1. Stock Prep (50mM in DMSO) *Amber Vial* MTT MTT Assay (48h Treatment) Stock->MTT IC50 Determine IC50 (Therapeutic Window) MTT->IC50 Treat Treat Cells @ 5x IC50 (Equilibrium Binding) IC50->Treat Select Dose UV UV Crosslink (365nm, 10 min, on Ice) Treat->UV Lysis Cell Lysis & Protein Extraction UV->Lysis Analysis Target Identification Lysis->Analysis Mass Spec or Western

Caption: Integrated workflow for MMTFB characterization. Viability data guides the dosage for the photo-affinity labeling (PAL) step to ensure target relevance.

References

  • Morpholine Pharmacophore: Kumari, A., & Singh, R. K. (2020).[5][6][7] Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578. Link

  • Benzophenone-Morpholine Activity: El-Miligy, M. M., et al. (2021). Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells.[6][8] Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 987–999.[8] Link

  • Benzophenone in Cancer: Wu, Z., et al. (2019). Benzophenone Compounds, from a Marine-Derived Strain of the Fungus Pestalotiopsis neglecta, Inhibit Proliferation of Pancreatic Cancer Cells by Targeting the MEK/ERK Pathway.[9] Marine Drugs, 17(1), 24. Link

  • Photo-Affinity Labeling: Smith, E., & Collins, I. (2015). Photoaffinity labeling in target- and binding-site identification.[2][10] Future Medicinal Chemistry, 7(2), 159–183. Link

Sources

Application Note: In Vivo Target Identification & Interactome Mapping Using 3'-Morpholinomethyl-2-trifluoromethylbenzophenone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the experimental design and protocols for using 3'-Morpholinomethyl-2-trifluoromethylbenzophenone (MM-TFM-BP) as a photo-affinity labeling (PAL) probe. While often utilized as a high-value intermediate in medicinal chemistry, this scaffold possesses the "holy trinity" of chemical biology profiling:

  • Photoreactivity: The benzophenone moiety allows for UV-inducible covalent crosslinking to target proteins.[1][2]

  • Physiochemical Stability: The trifluoromethyl (CF

    
    ) group enhances metabolic stability and lipophilicity, crucial for in vivo distribution.[3][4]
    
  • Solubility/Targeting: The morpholine ring improves aqueous solubility and mimics the pharmacophore of many CNS-active agents (e.g., antidepressants, kinase inhibitors).

This guide focuses on Ex Vivo Photo-activation following In Vivo Dosing , a critical workflow for capturing drug-target interactions in their native physiological context before tissue disruption.

Mechanistic Principles

The Photochemical Switch

Unlike aryl azides or diazirines, the benzophenone moiety in MM-TFM-BP offers a "reversible" excitation state, making it superior for complex biological environments.

  • Excitation: Upon irradiation at 350–360 nm , the benzophenone carbonyl transitions to a triplet diradical state (

    
    ).
    
  • Interrogation: This radical is chemically inert to water (unlike nitrenes) and relaxes back to the ground state if no C-H bond is in close proximity (< 3.1 Å).

  • Covalent Capture: If the probe is bound to a protein pocket, the radical abstracts a hydrogen atom from the protein backbone or side chain (preferentially Methionine, Leucine, or Alanine), forming a permanent C-C covalent bond.

Mechanism of Action Diagram

BenzophenoneMechanism GroundState MM-TFM-BP (Ground State) Triplet Triplet Diradical (T1 State) GroundState->Triplet Excitation Excitation UV Irradiation (350-365 nm) Excitation->Triplet Relaxation Relaxation (No Target) Triplet->Relaxation Solvent Only Abstraction H-Abstraction (Target Bound) Triplet->Abstraction Target < 3.1 Å Relaxation->GroundState Reversible Covalent Covalent Protein-Probe Complex Abstraction->Covalent Recombination

Figure 1: The reversible excitation cycle of the benzophenone moiety minimizes non-specific labeling compared to aryl azides.

Experimental Design: The "In Vivo - Ex Vivo" Workflow

Direct irradiation of live mammals is ineffective for internal organs due to UV penetration depth. Therefore, the "Dose-Harvest-Irradiate" paradigm is the gold standard.

Study Groups & Controls

To validate specificity, the experimental design must include competitive controls.

GroupTreatmentPurpose
A (Experimental) MM-TFM-BP (10–50 mg/kg)Identify physiological targets.
B (Competition) MM-TFM-BP + 10x Excess Competitor*Validate binding site specificity (signal should disappear).
C (Dark Control) MM-TFM-BP (No UV)Quantify non-specific background binding/trapping.
D (Vehicle) Vehicle OnlyEstablish proteomic baseline.

*Note: The "Competitor" can be the non-photoactive parent drug or a known ligand for the expected target.

Formulation Strategy

The trifluoromethyl group increases lipophilicity (


), while the morpholine provides a basic center (

).
  • Recommended Vehicle: 10% DMSO / 40% PEG400 / 50% Saline (acidified to pH 5.5 to protonate the morpholine).

  • Route: Intraperitoneal (IP) or Oral Gavage (PO).

Detailed Protocol

Phase 1: In Vivo Administration
  • Administer MM-TFM-BP to mice (C57BL/6) at 30 mg/kg .

  • Allow circulation for 1–2 hours (based on typical

    
     for benzophenones).
    
  • Euthanize animals via

    
     asphyxiation or cervical dislocation.
    
  • Rapidly harvest tissues (Brain, Liver, Kidney) and place immediately in ice-cold PBS.

    • Critical: Do not freeze tissues yet. Freezing disrupts cell membranes and may alter equilibrium binding before crosslinking.

Phase 2: Ex Vivo Photo-Crosslinking

Timing is crucial. Crosslinking must occur while the probe is still bound to the target in the tissue structure.

  • Preparation: Mince tissue into thin slices (< 2mm) or generate a coarse homogenate in cold PBS.

    • Why: UV light (365 nm) penetrates only ~1–2 mm into tissue.

  • Irradiation:

    • Place samples in a clear 12-well culture plate on ice.

    • Irradiate using a 365 nm UV lamp (100W) at a distance of 5 cm.

    • Duration: 30 minutes.

    • Tip: Pause every 10 minutes to swirl samples and prevent local heating.

  • Lysis:

    • Transfer irradiated tissue to lysis buffer (50 mM HEPES, 150 mM NaCl, 1% Triton X-100, Protease Inhibitors).

    • Homogenize using a bead beater or Dounce homogenizer.

    • Centrifuge at 14,000 x g for 15 min at 4°C to remove debris.

Phase 3: Detection & Analysis

Since MM-TFM-BP lacks a biotin handle or fluorophore, detection requires Click Chemistry (if a derivative with an alkyne was used) or Mass Spectrometry (for the unmodified scaffold).

Workflow for Unmodified MM-TFM-BP (LC-MS/MS):

  • Precipitate proteins (Acetone/TCA).

  • Digest with Trypsin.

  • Analyze via LC-MS/MS looking for a mass shift of +250.06 Da (Molecular weight of the probe minus 2H) on peptide fragments.

  • Use the "Dark Control" to subtract non-covalent background.

Workflow Visualization

ExperimentalWorkflow cluster_0 Phase 1: In Vivo cluster_1 Phase 2: Ex Vivo Crosslinking cluster_2 Phase 3: Analysis Step1 Dose Animal (30 mg/kg IP) Step2 Equilibration (1-2 Hours) Step1->Step2 Step3 Harvest Tissue (Keep on Ice) Step2->Step3 Step4 Slice/Homogenize (< 2mm thickness) Step3->Step4 Step5 UV Irradiation (365nm, 30 min, 4°C) Step4->Step5 Step6 Lysis & Digestion Step5->Step6 Step7 LC-MS/MS (Search: +250.06 Da) Step6->Step7

Figure 2: The "Dose-Harvest-Irradiate" workflow ensures drug-target equilibrium is established physiologically before covalent capture.

Troubleshooting & Optimization

ObservationProbable CauseCorrective Action
Low Labeling Efficiency UV penetration depth insufficient.Slice tissue thinner or use a "squash" prep between glass slides.
Protein Precipitation UV-induced heating.Keep samples strictly on ice; use a cold-filtered UV light source.
High Background Non-specific hydrophobic sticking.Increase wash stringency (0.5% SDS) or use the "Competition" control to filter data.
Probe Insolubility Morpholine not protonated.Ensure vehicle pH is < 6.0 or use 10% Hydroxypropyl-

-cyclodextrin.

References

  • Smith, E. & Collins, I. (2015).[2] Photoaffinity labeling in target- and binding-site identification.[5][6][7] Journal of Medicinal Chemistry.

  • Creative Biolabs. (2024). Photoaffinity Labeling (PAL) Services and Benzophenone Chemistry.

  • PubChem. (2025).[8] 3-(Trifluoromethyl)benzophenone Compound Summary.

  • Prestwich, G. D., et al. (1997). Benzophenone photoprobes for phosphoinositides, peptides, and drugs. Accounts of Chemical Research.

  • Fluorochem. (2025).[5] Chemical Properties of 4'-morpholinomethyl-3-trifluoromethylbenzophenone.

Sources

Application Notes and Protocols: Preparation and Handling of 3'-Morpholinomethyl-2-trifluoromethylbenzophenone Stock Solutions

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The integrity of experimental outcomes in drug discovery and chemical biology is fundamentally reliant on the precise and accurate preparation of test compound solutions.[1] This document provides a comprehensive, field-proven guide for researchers, scientists, and drug development professionals on the preparation, quality control, and storage of stock solutions for 3'-Morpholinomethyl-2-trifluoromethylbenzophenone. This compound, a member of the benzophenone derivative class, incorporates a trifluoromethyl moiety known to enhance membrane permeability and a morpholinomethyl group found in various bioactive molecules.[2][3] Adherence to these protocols will ensure the stability, accuracy, and consistency of the compound concentrations, thereby safeguarding the validity and reproducibility of experimental data.

Compound Profile & Critical Safety Considerations

A thorough understanding of the compound's properties is the foundation of its proper handling. While specific experimental data for this exact molecule is not publicly available, its properties can be inferred from its structural components: a benzophenone core, a trifluoromethyl group, and a morpholine moiety.

Table 1: Physicochemical Properties of this compound

PropertyValue / Expected CharacteristicRationale / Source
Molecular Formula C₁₉H₁₈F₃NO₂Based on chemical structure.
Molecular Weight 365.35 g/mol Calculated from the molecular formula.
Appearance Expected to be a solid (e.g., crystalline powder).Analogs like 2-(Trifluoromethyl)benzophenone are yellow crystalline powders.[4]
Aqueous Solubility Expected to be very low / Insoluble.The benzophenone core and trifluoromethyl group confer significant hydrophobicity.[5]
Organic Solubility Expected to be soluble in organic solvents.Dimethyl sulfoxide (DMSO), ethanol, and other common organic solvents are suitable.[5]
Safety First: Mandatory Handling Precautions

Benzophenone derivatives and related fluorinated compounds warrant careful handling. Analogs are classified as skin, eye, and respiratory irritants.[6][7][8]

  • Engineering Controls: Always handle the solid compound and concentrated stock solutions within a certified chemical fume hood.[9]

  • Personal Protective Equipment (PPE): Wear nitrile gloves, a lab coat, and chemical safety goggles at all times.

  • Waste Disposal: Dispose of all compound waste and contaminated materials according to your institution's hazardous waste guidelines.

The Crucial Choice: Solvent Selection & Rationale

The selection of an appropriate solvent is critical, as it directly impacts compound solubility, solution stability, and compatibility with downstream biological assays.[10] An improper solvent can lead to compound precipitation, cellular toxicity, or assay interference.

Table 2: Recommended Solvents for this compound

SolventApplicationRationale & Key Considerations
Dimethyl Sulfoxide (DMSO) Primary High-Concentration Stock Solutions Excellent solubilizing power for a wide range of hydrophobic compounds.[11] CRITICAL: The final concentration in assays must be kept low (<0.5%, ideally ≤0.1%) to avoid solvent-induced artifacts and toxicity.[1][9]
Ethanol (Absolute) Alternative Stock Solutions A viable alternative if DMSO interferes with the assay system. May have lower solubilizing power than DMSO for highly nonpolar compounds.
Aqueous Buffers (e.g., PBS, Cell Culture Media) Final Working Solutions Used for diluting the high-concentration stock to the final experimental concentration. The compound is expected to be insoluble in purely aqueous solutions; a small percentage of the organic stock solvent is required to maintain solubility.

The Imperative of Vehicle Controls: In all experiments, a "vehicle control" group must be included. This control should contain the highest final concentration of the solvent (e.g., 0.1% DMSO) used in the treatment groups to differentiate compound-specific effects from those induced by the solvent itself.[10]

Protocol: Preparation of a 10 mM Master Stock Solution in DMSO

This protocol details the preparation of a highly accurate and concentrated master stock solution, which serves as the foundation for all subsequent experimental dilutions. The principle of weighing a mass close to the target and then calculating the precise concentration is employed to maximize accuracy.[12]

Workflow for Master Stock Preparation

cluster_prep Preparation start Start: Solid Compound acclimatize 1. Acclimatize Vial to Room Temperature start->acclimatize weigh 2. Weigh Compound (~3.65 mg for 1 mL) acclimatize->weigh transfer 3. Transfer to Volumetric Flask weigh->transfer dissolve 4. Add ~80% DMSO & Dissolve (Vortex/Sonicate) transfer->dissolve volume 5. Bring to Final Volume (1.0 mL) dissolve->volume homogenize 6. Homogenize (Invert 10-15x) volume->homogenize aliquot 7. Aliquot into Cryovials homogenize->aliquot store 8. Store at -80°C aliquot->store

Caption: Workflow for preparing a 10 mM master stock solution.

Materials & Equipment
  • This compound (solid)

  • Anhydrous, high-purity DMSO

  • Calibrated analytical balance (readable to at least 0.01 mg)

  • Class A volumetric flask (e.g., 1 mL or 5 mL)[12]

  • Amber, screw-cap cryovials

  • Vortex mixer and/or sonicator bath

  • Pipettes and sterile tips

Step-by-Step Methodology
  • Calculations:

    • The goal is a 10 mM (0.010 mol/L) solution.

    • Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)

    • Example for 1 mL: Mass = 0.010 mol/L × 0.001 L × 365.35 g/mol × 1000 mg/g = 3.65 mg

  • Procedure:

    • Allow the vial of solid compound to equilibrate to room temperature for at least 20 minutes before opening to prevent condensation of atmospheric moisture.

    • In a chemical fume hood, accurately weigh an amount of the compound close to your calculated target (e.g., 3.60 mg) and record the exact mass.

    • Carefully transfer the weighed solid into a Class A volumetric flask of the appropriate size (e.g., 1 mL).

    • Add approximately 80% of the final volume of DMSO (e.g., ~0.8 mL for a 1 mL flask).

    • Cap the flask and vortex until the solid is fully dissolved. If dissolution is slow, use a sonicator bath for 5-10 minutes.[11] Visually inspect against a light source to ensure no solid particles remain.

    • Once fully dissolved, carefully add DMSO dropwise until the bottom of the meniscus touches the calibration mark on the flask.

    • Cap the flask securely and invert it 10-15 times to ensure the solution is perfectly homogeneous.[11]

    • Recalculate the exact concentration:

      • Example: If you weighed 3.60 mg:

      • Molarity (mM) = (Mass (mg) / MW ( g/mol )) / Volume (L) = (3.60 / 365.35) / 0.001 = 9.85 mM

    • Working quickly to minimize exposure to air and light, aliquot the master stock solution into pre-labeled, amber cryovials in volumes suitable for single experiments.

    • Store the aliquots at -80°C immediately.

Quality Control (QC): The Self-Validating System

Quality control is not an optional step; it is a mandatory validation that ensures the identity, purity, and concentration of your stock solution, thereby preventing the costly pursuit of artifact-driven results.[13][14]

QC Validation Workflow

stock Newly Prepared Master Stock dilute Dilute Aliquot for Analysis stock->dilute lcms Analyze by LC-MS dilute->lcms decision Data Meets Specs? (Purity >95%, Correct Mass) lcms->decision pass QC Passed: Release for Experiments decision->pass Yes fail QC Failed: Discard Stock & Troubleshoot decision->fail No

Caption: Decision workflow for stock solution quality control.

Protocol: Identity and Purity Confirmation via LC-MS
  • From a dedicated QC aliquot of your newly prepared stock, create a dilute solution (e.g., 1-10 µM) in a suitable solvent system (e.g., 50:50 acetonitrile:water).

  • Analyze the sample using a validated Liquid Chromatography-Mass Spectrometry (LC-MS) method.

  • Data Analysis:

    • Mass Spectrometry (MS): Confirm the presence of a dominant peak corresponding to the expected mass-to-charge ratio (m/z) of the compound.

    • Chromatography (UV Detector): Assess the purity by calculating the peak area percentage. The main compound peak should represent >95% of the total integrated peak area at an appropriate wavelength (e.g., 214 nm).[15]

Storage and Stability: Preserving Compound Integrity

Improper storage is a primary cause of compound degradation, leading to inaccurate experimental results.[11]

Table 3: Recommended Storage Conditions

FormatTemperatureDurationKey Considerations
Solid Compound -20°CUp to 3 yearsKeep tightly sealed in a desiccated environment.
DMSO Stock Solution -20°CUp to 1 monthFor short-term use. Monitor for precipitation upon thawing.
DMSO Stock Solution -80°CUp to 6 monthsRecommended for long-term storage. Aliquoting is mandatory.[16]

Critical Practices for Maintaining Stability:

  • Avoid Freeze-Thaw Cycles: Repeated temperature cycling can degrade the compound and introduce water into DMSO stocks.[1][11] Use one aliquot per experiment.

  • Protect from Light: Benzophenones are known UV absorbers and can be light-sensitive. Always use amber vials or wrap clear vials in aluminum foil.[9]

  • Perform Periodic Stability Checks: For long-term studies, it is best practice to re-analyze an aliquot by LC-MS after several months of storage to confirm that no significant degradation has occurred.[17][18]

Protocol: Preparation of Aqueous Working Solutions

The transition from a high-concentration organic stock to a low-concentration aqueous working solution is a common point of failure where compounds can precipitate.[10][16]

Dilution Workflow for Biological Assays

start Thaw Master Stock Aliquot (e.g., 10 mM) intermediate Prepare Intermediate Dilution (Optional, e.g., 1 mM in DMSO) start->intermediate If large dilution factor add_stock Add Stock to Vortexing Medium (Slowly, dropwise) start->add_stock intermediate->add_stock warm_media Warm Aqueous Medium (e.g., PBS, Cell Media) to 37°C warm_media->add_stock inspect Visually Inspect for Precipitation add_stock->inspect ready Solution is Ready for Use inspect->ready Clear fail Precipitation Observed: Modify Protocol inspect->fail Cloudy

Caption: Stepwise dilution workflow to prevent precipitation.

Step-by-Step Methodology
  • Thaw a single aliquot of the master stock solution at room temperature.

  • Warm the aqueous diluent (e.g., cell culture medium) to its intended use temperature (typically 37°C). Warming can help maintain solubility.[9]

  • Place the tube containing the aqueous diluent on a vortex mixer set to a medium speed.

  • Slowly, add the required volume of the DMSO stock solution dropwise into the vortexing medium. This rapid, turbulent mixing prevents the formation of localized high-concentration zones that lead to precipitation.[10]

  • Continue vortexing for another 10-15 seconds after the addition is complete.

  • Visually inspect the solution. If it remains clear, it is ready for immediate use. If it appears cloudy or contains visible precipitate, the solubility limit has been exceeded (see Troubleshooting).

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Solid compound will not dissolve in DMSO. - Insufficient solvent volume. - Compound has low solubility even in DMSO.- Re-check calculations. - Continue vortexing/sonicating for a longer duration. - Gentle warming to 37°C may be attempted, but compound stability at this temperature must be considered.[11] - Prepare a lower concentration stock solution (e.g., 5 mM or 1 mM).
Precipitation observed after dilution into aqueous media. - Solubility limit in the final medium was exceeded. - Dilution was performed too quickly or into cold media.- Ensure the final DMSO concentration is as low as possible. - Use the stepwise, vortex-dilution method described in Section 6.[10] - Consider using a cosolvent system if compatible with the assay.[10] - The experiment may need to be redesigned to use a lower final compound concentration.[5]
Inconsistent or non-reproducible experimental results. - Stock solution degradation (improper storage, freeze-thaw cycles). - Inaccurate initial stock concentration. - Precipitation in working solution (dose drift).- Prepare a fresh master stock solution from solid material.[16] - Perform QC analysis (LC-MS) on the current stock to verify its integrity. - Always visually inspect working solutions for clarity before adding to an experiment.

References

  • Benchchem. (n.d.). Application Notes and Protocols for Preparing "Compound X" Stock Solutions.
  • Bitesize Bio. (2025, March 10). How to Make Accurate Stock Solutions.
  • G-Biosciences. (2013, February 13). Stock Solutions 101: Everything You Need to Know.
  • ReAgent Chemical Services. (2024, July 17). How To Make A Standard Solution.
  • eMolecules. (n.d.). Services | Quality Control for screening compounds.
  • Journal of Biomolecular Screening. (2011, August 31). Implementation of high-throughput quality control processs within compound management.
  • ResearchGate. (2025, August 9). Compound Management: Guidelines for Compound Storage, Provision, and Quality Control.
  • Enamine. (n.d.). Chemical Stability Assay.
  • ACS Medicinal Chemistry Letters. (2012, November 29). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study.
  • WuXi AppTec DMPK. (n.d.). Solution Stability Study.
  • Emulate Bio. (n.d.). Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment.
  • SLAS Discovery. (2015, October 13). Implementation of high-throughput quality control processes within Compound Management.
  • Benchchem. (n.d.). quality control measures for Macatrichocarpin A stock solutions.
  • Solarbio. (2026, January 29). How to Choose the Right Solvent When Dissolving Small-Molecule Compounds.
  • ResearchGate. (2018, July 27). What is the suitable solvent for synthetic organic compound to be checked for biological activity?.
  • PubMed. (2012, November 29). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study.
  • Crystal Pharmatech Co., Ltd. (2025, August 11). Solubility, Dissolution, and Stability Studies of Pharmaceuticals.
  • Thermo Fisher Scientific. (2025, September 7). SAFETY DATA SHEET - 2-(Trifluoromethyl)benzophenone.
  • Google Patents. (n.d.). US5877353A - Process for the preparation of benzophenone derivatives.
  • Google Patents. (n.d.). EP0855379B1 - Methods for the preparation of benzophenone derivatives.
  • Charles River Laboratories. (n.d.). Solubility, Dissolution, and Stability Studies of Pharmaceuticals.
  • European Medicines Agency (EMA). (n.d.). Q 1 A (R2) Stability Testing of new Drug Substances and Products.
  • Reddit. (2022, September 6). Thin Layer Chromatography: What are the principles and hints in choosing a solvent system for good separation?.
  • Organic Syntheses. (n.d.). benzopinacol - Organic Syntheses Procedure.
  • University of Wisconsin-Madison. (n.d.). Recipe for Stills.
  • ChemicalBook. (2022, July 12). Application and Preparation of Benzophenone.
  • Sigma-Aldrich. (n.d.). 3-fluoro-3'-thiomorpholinomethyl benzophenone.
  • BLDpharm. (n.d.). 3',4'-Difluoro-2-morpholinomethyl benzophenone.
  • Synquest Labs. (n.d.). 3-(Trifluoromethyl)benzophenone Safety Data Sheet.
  • Fisher Scientific. (2024, March 15). SAFETY DATA SHEET - 2-Fluoro-3-(trifluoromethyl)benzophenone.
  • PubChem - NIH. (n.d.). 3-Morpholinone.
  • Scientific Reports. (n.d.). Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells.
  • Fluorochem. (n.d.). 4'-morpholinomethyl-3-trifluoromethylbenzophenone.
  • PubMed. (2013, March 15). The stability of four designer drugs: MDPV, mephedrone, BZP and TFMPP in three biological matrices under various storage conditions.
  • ChemicalBook. (2026, January 13). 2-(TRIFLUOROMETHYL)BENZOPHENONE.
  • PubChem - NIH. (n.d.). 2-(Trifluoromethyl)benzophenone.
  • MDPI. (2022, December 28). Benzophenone Derivatives with Histamine H3 Receptor Affinity and Cholinesterase Inhibitory Potency as Multitarget-Directed Ligands for Possible Therapy of Alzheimer's Disease.
  • Taylor & Francis. (n.d.). Trifluoromethyl group – Knowledge and References.
  • Benchchem. (n.d.). Application Notes and Protocols for 3-(2-(Trifluoromethyl)phenyl)propanal in Pharmaceutical Manufacturing.
  • Scientific Committee on Consumer Products (SCCP). (2006, December 19). Opinion on benzophenone-3.

Sources

Application Note: Safe Laboratory Handling of 3'-Morpholinomethyl-2-trifluoromethylbenzophenone

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Compound Profile

This Application Note provides a comprehensive safety and handling protocol for 3'-Morpholinomethyl-2-trifluoromethylbenzophenone . As a specialized intermediate often used in medicinal chemistry (specifically for CNS-active targets), this compound lacks extensive specific toxicological data in public registries.

Therefore, this guide utilizes Structure-Activity Relationship (SAR) and Read-Across methodologies, deriving safety protocols from its three functional hazard cores: the Benzophenone scaffold (photo-activity/irritation), the Trifluoromethyl group (lipophilicity/combustion hazards), and the Morpholine moiety (basicity/corrosivity).

Chemical Identity[1][2]
  • Chemical Name: this compound

  • Functional Class: Fluorinated Benzophenone / Tertiary Amine

  • Molecular Formula: C

    
    H
    
    
    
    F
    
    
    NO
    
    
    (Estimated based on structure)
  • Physical State: Typically a white to off-white crystalline solid.

Risk Assessment & Hazard Identification

Scientific Integrity Note: In the absence of compound-specific LD50 data, the Precautionary Principle dictates we treat this substance based on the highest hazard potential of its constituents.

Constituent Hazard Analysis (Read-Across)
Functional GroupAssociated HazardMechanism of Action
Morpholine Moiety Corrosive / Irritant Basic nitrogen lone pair can cause caustic burns to mucous membranes; high skin permeability.
Benzophenone Core Photo-irritant UV absorption can generate free radicals; potential for photo-allergic reactions.
-CF

Group
Combustion Toxin Thermal decomposition releases Hydrogen Fluoride (HF) , a systemic poison and bone seeker.
GHS Classification (Derived)

Signal Word: WARNING (Treat as DANGER for eye contact)

  • H315: Causes skin irritation.[1][2][3][4]

  • H319: Causes serious eye irritation (Potential for H318 - Damage, due to amine).

  • H335: May cause respiratory irritation (STOT SE 3).[1][2][4]

Engineering Controls & PPE

Causality: Standard "lab coats" are insufficient due to the lipophilic nature of the trifluoromethyl group, which facilitates skin absorption of the basic morpholine core.

Personal Protective Equipment (PPE) Matrix
Protection ZoneRecommendationTechnical Rationale
Respiratory N95 / P100 (Solids) or Half-mask (Solutions)Fine crystalline dust is a potent respiratory irritant (H335).
Hand Double Nitrile Gloves (min 0.11 mm)Morpholine derivatives can permeate latex. Double gloving provides a breakthrough time buffer.
Eye Chemical Splash Goggles Safety glasses are insufficient against basic amine dust which can saponify eye tissue.
Body Tyvek Sleeves or Lab CoatPrevent dust accumulation on forearms, a common contact dermatitis site.
Engineering Controls
  • Primary: All weighing and open handling must occur inside a Chemical Fume Hood or Powder Containment Enclosure .

  • Static Control: Use an ionizing bar or anti-static gun during weighing. Fluorinated powders are prone to high static charge, causing "fly-away" dust.

Operational Protocol: Safe Weighing & Transfer

Trustworthiness: This protocol uses a "Closed-Loop" logic to minimize exposure during the most critical phase—transferring the solid.

Step-by-Step Methodology

1. Preparation:

  • Clear the fume hood of incompatible chemicals (specifically strong oxidizers like permanganates or peroxides, which react violently with amines).

  • Place a disposable weighing boat and a clean spatula inside the hood.

  • Critical Check: Verify the airflow monitor reads >100 fpm (face velocity).

2. Anti-Static Weighing:

  • Step A: Discharge static from the weighing boat using an anti-static gun.

  • Step B: Open the compound container only inside the hood.

  • Step C: Transfer the solid. If the powder is clumpy, do not crush it in the open boat. Transfer to a flask and crush with a glass rod inside the vessel to contain dust.

3. Solubilization (The "Wet-Down" Technique):

  • Goal: Transition from "Dust Hazard" to "Liquid Hazard" (easier to contain) immediately.

  • Add the solvent (e.g., DCM, Ethyl Acetate) directly to the weighing vessel or flask before removing it from the hood.

  • Solvent Selection: Avoid Acetone if possible. While benzophenones are stable, the morpholine amine can theoretically form enamines with ketones under specific acidic catalysts/heat, potentially altering your stoichiometry.

4. Decontamination:

  • Wipe the exterior of the reagent bottle with a solvent-dampened tissue (DCM or Ethanol) before returning it to storage. Dispose of the tissue as hazardous waste.

Emergency Response & Waste Management

Fire Scenario (The HF Risk)

In the event of a fire involving fluorinated benzophenones:

  • Hazard: Thermal decomposition generates Hydrogen Fluoride (HF) and Carbonyl Fluoride .

  • Action: Do not breathe smoke. Firefighters must wear full SCBA.[5]

  • Media: Dry chemical or CO2.[4] Water spray may create hydrofluoric acid runoff.

Waste Disposal
  • Segregation: Do not mix with general organic waste if your facility separates Halogenated solvents.

  • Labeling: Tag clearly as "Fluorinated Organic - Basic" .

  • Prohibition: Do not mix with acidic waste streams (risk of exotherm from the amine neutralization).

Visual Workflow: Safe Handling Loop

SafeHandling Storage Storage (Cool, Dark, Tightly Sealed) PPE_Check PPE Verification (Nitrile Gloves + Goggles) Storage->PPE_Check Retrieval Weighing Weighing (Fume Hood + Anti-Static) PPE_Check->Weighing Transfer to Hood Solubilization Solubilization (Immediate Solvent Add) Weighing->Solubilization Dust Control Waste Disposal (Halogenated/Basic Tag) Weighing->Waste Spill Cleanup Reaction Experimental Use (Closed Vessel) Solubilization->Reaction Liquid Transfer Reaction->Waste Post-Exp

Figure 1: The "Closed-Loop" handling process designed to minimize dust exposure and ensure correct waste segregation.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • PubChem. (n.d.). Compound Summary: 3-(Trifluoromethyl)benzophenone (Structural Analog). National Library of Medicine. [Link]

  • ECHA (European Chemicals Agency). (n.d.). Registration Dossier: Benzophenone derivatives.[Link]

Sources

Using 3'-Morpholinomethyl-2-trifluoromethylbenzophenone as a chemical probe

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol guide details the use of 3'-Morpholinomethyl-2-trifluoromethylbenzophenone as a chemical probe.

Given that this specific compound (CAS 898791-95-2) is a functionalized benzophenone without a pre-attached enrichment handle (e.g., biotin or alkyne), this guide treats it as a Photoaffinity Fragment Probe . It is designed for use in Fragment-Based Drug Discovery (FBDD) and Chemoproteomic Profiling to identify binding partners of the morpholine-trifluoromethyl-benzophenone pharmacophore via direct mass spectrometry analysis.

High-Resolution Photoaffinity Labeling for Target Identification

Executive Summary

This compound is a specialized photoaffinity probe designed to map the interactome of morpholine-containing scaffolds. The molecule integrates three functional domains:[1][2]

  • Benzophenone Core: A photoreactive moiety that generates a triplet diradical upon UV irradiation (350–365 nm), enabling covalent crosslinking to nearby amino acid residues (C-H insertion).

  • Morpholinomethyl Group: A polar, basic pharmacophore often associated with kinase and GPCR binding, improving aqueous solubility and providing specific hydrogen-bonding interactions.

  • 2-Trifluoromethyl Group: An electron-withdrawing substituent that modulates the lipophilicity and electronic properties of the benzophenone ring, potentially enhancing binding affinity to hydrophobic pockets.

This probe is primarily used in "Label-Free" Chemoproteomics , where targets are identified by the specific mass shift (+349.13 Da) of the crosslinked peptide following LC-MS/MS analysis, or as a competitor in displacement assays.

Technical Specifications & Preparation

ParameterSpecification
Chemical Formula C₁₉H₁₈F₃NO₂
Molecular Weight 349.35 g/mol
Exact Mass 349.1290 Da
Solubility Soluble in DMSO (>50 mM); Ethanol. Limited solubility in water.
λ_max (Activation) 350–365 nm (UV-A)
Storage -20°C, protected from light (Amber vials).
Stability Stable in solution for 24h at RT if protected from UV light.
Stock Solution Preparation
  • Weighing: Accurately weigh 3.5 mg of the compound.

  • Dissolution: Dissolve in 100 µL of anhydrous DMSO to create a 100 mM master stock.

  • Aliquoting: Dispense into 10 µL aliquots in amber PCR tubes to avoid freeze-thaw cycles.

  • Working Solution: Dilute to 100x the final concentration (e.g., 1 mM for a 10 µM assay) in buffer immediately before use.

Mechanism of Action

Upon irradiation at 350–365 nm, the benzophenone carbonyl oxygen undergoes an n-π* transition to a singlet state, which rapidly intersystem crosses to a reactive triplet diradical . This species abstracts a hydrogen atom from a proximal C-H bond (within 3.1 Å) on the target protein, forming a ketyl radical. Recombination of the radicals results in a covalent C-C bond, permanently "tagging" the protein with the probe mass.

Key Advantage: Unlike diazirines or azides, the benzophenone triplet state is reversible . If no C-H bond is available for abstraction, it relaxes back to the ground state, reducing non-specific labeling of solvent molecules.

Workflow Diagram

G Probe Probe (Ground State) 3'-MM-2-TFM-BP Complex Protein-Probe Complex (Non-covalent) Probe->Complex Incubation (Equilibrium) Excited Triplet Diradical (Activated Species) Complex->Excited UV Irradiation (365 nm) Excited->Probe Relaxation (No Target) Covalent Covalently Labeled Protein (+349.13 Da) Excited->Covalent C-H Insertion (Crosslinking) Analysis LC-MS/MS Peptide Mapping Covalent->Analysis Trypsin Digestion

Caption: Schematic of the photoaffinity labeling workflow. The reversible nature of the benzophenone triplet state minimizes non-specific background labeling.

Experimental Protocols

Protocol A: In Vitro Photo-Crosslinking (Purified Protein)

Use this protocol to validate binding to a known target or a suspected receptor.

Materials:

  • Purified Target Protein (1–5 µM in PBS or HEPES).

  • 3'-MM-2-TFM-BP (100 mM DMSO stock).

  • UV Lamp (365 nm, 6-watt handheld or Stratalinker).

  • SDS-PAGE reagents.

Procedure:

  • Equilibration:

    • Dilute protein to 2 µM in 50 µL PBS.

    • Add probe (final conc. 10–50 µM). Keep DMSO < 1%.

    • Control: Prepare a sample with DMSO only (no probe).

    • Incubate for 30 minutes at RT (or 4°C) in the dark to establish binding equilibrium.

  • Irradiation:

    • Transfer samples to a 96-well plate (open top) or keep in open microfuge tubes on ice.

    • Irradiate at 365 nm for 30–60 minutes . Distance: ~5 cm from the light source.

  • Quenching & Analysis:

    • Add 4x SDS-PAGE loading buffer (with reducing agent).

    • Boil for 5 minutes.

    • Run SDS-PAGE.

    • Detection: Since the probe is not fluorescent, analyze via Coomassie Staining followed by In-Gel Digestion and Mass Spectrometry (Protocol B) to confirm the mass shift.

    • Note: If a specific antibody is available, Western Blotting can detect shifts or blocking of epitope binding.

Protocol B: Proteomic Profiling via LC-MS/MS (Label-Free)

Use this protocol to identify unknown targets in a complex lysate. This relies on detecting the specific mass addition of the probe.

Materials:

  • Cell Lysate (1 mg/mL).

  • Ammonium Bicarbonate (50 mM).

  • Trypsin (Sequencing Grade).

  • DTT/Iodoacetamide.

  • C18 Spin Columns.

Procedure:

  • Lysate Labeling:

    • Incubate 100 µg of lysate with 100 µM probe for 1 hour at 4°C.

    • Irradiate (365 nm, 1 hour, on ice).

  • Precipitation:

    • Precipitate proteins using cold Acetone/Methanol (8:1) to remove excess unbound probe.[1]

    • Centrifuge (15,000 x g, 10 min, 4°C). Discard supernatant.

  • Digestion:

    • Resuspend pellet in 50 µL 8M Urea/50 mM AmBic.

    • Reduce (5 mM DTT, 30 min, 56°C) and Alkylate (15 mM IAA, 20 min, Dark).

    • Dilute Urea to <1M with AmBic.

    • Add Trypsin (1:50 enzyme:protein ratio). Incubate overnight at 37°C.

  • Desalting:

    • Clean up peptides using C18 spin columns.

  • LC-MS/MS Acquisition:

    • Inject on a high-resolution mass spectrometer (e.g., Orbitrap).

    • Use a standard DDA (Data-Dependent Acquisition) method.

Bioinformatics Analysis (Crucial Step):

  • Search Engine: MaxQuant, Proteome Discoverer, or FragPipe.

  • Variable Modification: Create a custom modification for "Benzophenone-Morpholine Probe".

    • Composition: Add C19 H18 F3 N O2.

    • Mass Shift: +349.1290 Da .

    • Residues: Target any amino acid (Benzophenone is promiscuous, but prefers Met, Leu, Phe, Arg, Lys).

  • Validation: Filter for peptides showing this specific mass shift with high spectral confidence (FDR < 1%).

Data Interpretation & Troubleshooting

Quantitative Data Summary
ObservationInterpretationAction
No Mass Shift Detected Low abundance target or poor ionization.Enrich target protein first or increase probe concentration.
High Background Labeling Non-specific hydrophobic interaction.Perform a "Competition Control" with 10x excess of a non-photoreactive analog (if available) or the probe itself (pre-photolyzed).
Protein Precipitation Probe insolubility.Reduce probe concentration to <50 µM; Ensure DMSO < 1%.
Competition Assay (Specificity Check)

To prove a target is specific:

  • Sample A: Lysate + Probe (10 µM).

  • Sample B: Lysate + Competitor (100 µM) + Probe (10 µM).

  • Result: A true target will show significantly reduced labeling intensity (MS peak area) in Sample B compared to Sample A.

References

  • Smith, E. & Collins, I. (2015).[2] Photoaffinity labeling in target- and binding-site identification. Future Medicinal Chemistry. Link

    • Context: Foundational review on benzophenone photochemistry and probe design.
  • Dormán, G. & Prestwich, G. D. (1994). Benzophenone photophores in biochemistry. Biochemistry. Link

    • Context: Detailed mechanism of benzophenone triplet st
  • Saghatelian, A. et al. (2004). Activity-based probes for the proteomic profiling of metalloproteases. PNAS. Link

    • Context: Protocols for LC-MS/MS analysis of probe-labeled proteomes.
  • Rowland, M. M. et al. (2011). In vivo chemical profiling of the apoE-associated proteome. ACS Chemical Biology. Link

    • Context: Demonstrates the use of "clickable" benzophenones; provides contrast for "label-free" approaches described here.

Sources

Troubleshooting & Optimization

Improving the yield of 3'-Morpholinomethyl-2-trifluoromethylbenzophenone synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide addresses the synthesis of 3'-Morpholinomethyl-2-trifluoromethylbenzophenone , a critical intermediate often used in the development of CNS-active agents and kinase inhibitors.

The synthesis typically follows a three-stage convergent protocol :

  • Core Construction: Formation of the benzophenone scaffold.[1][2]

  • Functionalization: Radical bromination of the methyl group.

  • Amination: Nucleophilic substitution with morpholine.

This technical guide focuses on troubleshooting the specific yield-limiting factors associated with the steric bulk of the 2-trifluoromethyl (CF₃) group and the chemoselectivity of the benzylic bromination .

Part 1: Synthetic Route & Critical Control Points

The most robust industrial route involves the construction of 3'-methyl-2-trifluoromethylbenzophenone followed by late-stage functionalization. This avoids the incompatibility of the basic morpholine moiety with the Lewis acids required for Friedel-Crafts chemistry.

The Optimized Workflow

SynthesisWorkflow Start1 2-(Trifluoromethyl) benzonitrile Inter1 Intermediate A: 3'-Methyl-2-trifluoromethyl benzophenone Start1->Inter1 1. Grignard Addition 2. Acid Hydrolysis (Critical: Steric Control) Start2 m-Tolylmagnesium bromide Start2->Inter1 Inter2 Intermediate B: 3'-(Bromomethyl)-2-trifluoromethyl benzophenone Inter1->Inter2 NBS, AIBN Reflux (CCl4 or PhCF3) (Critical: Mono- vs Di-bromination) Final Target Product: 3'-Morpholinomethyl-2-trifluoromethyl benzophenone Inter2->Final Morpholine, K2CO3 Acetone/ACN (Critical: S_N2 Efficiency)

Figure 1: Convergent synthetic pathway designed to minimize steric interference and side reactions.

Part 2: Troubleshooting Module – Step-by-Step

Phase 1: The Benzophenone Core Formation

Issue: Low yield during the coupling of the 2-CF₃ ring and the 3-methyl ring. Root Cause: The ortho-trifluoromethyl group creates significant steric hindrance, preventing the nucleophile (Grignard) from attacking the nitrile or acid chloride effectively.

ParameterStandard ProtocolOptimization for YieldMechanism
Reagent Order Add Grignard to NitrileInverse Addition (Nitrile to Grignard)Maintains high concentration of nucleophile relative to the sterically hindered electrophile.
Catalyst NoneCuBr·SMe₂ (5 mol%) Copper(I) catalysis promotes addition to hindered nitriles and suppresses biaryl formation.
Temperature 0°C to RTReflux (THF) Higher kinetic energy is required to overcome the steric barrier of the ortho-CF₃ group.
Quench HCl (aq)H₂SO₄ (2M, Reflux 1h) The intermediate imine salt is remarkably stable due to the CF₃ shielding; vigorous hydrolysis is required to release the ketone.

Expert Insight: If using 2-trifluoromethylbenzoyl chloride instead of the nitrile, you may observe "de-acylation" or low conversion. The nitrile route (Grignard + Nitrile → Imine → Ketone) is preferred for ortho-substituted benzophenones because the linear geometry of the nitrile group (–C≡N) is less sterically demanding than the trigonal planar acid chloride.

Phase 2: Radical Bromination (The "Yield Killer")

Issue: Formation of the dibromo- impurity or unreacted starting material. Root Cause: The radical chain reaction is sensitive to O₂ and stoichiometry. Over-bromination leads to the formation of an aldehyde byproduct during the subsequent amination step.

Protocol Adjustment:

  • Solvent Switch: Replace CCl₄ (toxic, banned) with Trifluorotoluene (PhCF₃) or Chlorobenzene . These solvents have higher boiling points, allowing faster radical propagation.

  • Initiator: Use AIBN (Azobisisobutyronitrile) instead of Benzoyl Peroxide. AIBN forms cleaner radicals that are less likely to attack the aromatic ring.

  • Stoichiometry: Use 0.95 equivalents of NBS . It is better to leave 5% starting material (separable) than to generate 5% dibromide (inseparable and toxic).

Visual Troubleshooting Logic:

BrominationFix Start Problem: Low Yield in NBS Step Check1 Is the Dibromo impurity > 10%? Start->Check1 Action1 Reduce NBS to 0.9 eq. Add NBS in 4 portions over 1 hour. Check1->Action1 Yes Check2 Is reaction stalling (<50% conversion)? Check1->Check2 No Action2 Check solvent for H2O (must be anhydrous). Purge O2 vigorously with Ar/N2. Check2->Action2 Yes

Figure 2: Decision tree for optimizing the radical bromination step.

Phase 3: Morpholine Substitution (Amination)

Issue: Formation of quaternary ammonium salts or elimination to styrene derivatives. Root Cause: The benzylic bromide is highly reactive. Excess heat or strong bases can cause elimination (dehydrohalogenation).

Optimization Guide:

  • The "Finkelstein" Boost: Add 0.1 eq of Potassium Iodide (KI) . This converts the benzyl bromide to a benzyl iodide in situ, which is a better electrophile (faster reaction at lower temperatures), reducing thermal degradation.

  • Base Selection: Use K₂CO₃ (mild heterogeneous base) in Acetone or Acetonitrile. Avoid strong bases like NaOH or NaH, which promote elimination.

  • Scavenging: Use 1.1 eq of Morpholine . Excess morpholine acts as a base and can lead to bis-alkylation if not carefully controlled.

Part 3: Frequently Asked Questions (FAQs)

Q1: Why can't I just react 2-trifluoromethylbenzoyl chloride with 3-morpholinomethylbenzene via Friedel-Crafts? A: The morpholine nitrogen is basic. In the presence of Lewis acids (AlCl₃), it forms a stable complex (N-AlCl₃), which strongly deactivates the aromatic ring toward electrophilic attack. You would need >2 equivalents of AlCl₃, and the yield is typically <20% with significant tar formation.

Q2: The final product is an oil and difficult to crystallize. How do I purify it? A: Morpholine derivatives often form oils.

  • Acid/Base Extraction: Dissolve the crude oil in dilute HCl (aq). The product moves to the aqueous phase (protonated). Wash the organic phase (removes neutral impurities like unreacted benzophenone). Basify the aqueous phase with NaOH and extract back into DCM.

  • Salt Formation: Convert the oil to the HCl or Oxalate salt . Dissolve the free base in diethyl ether and add HCl/Ether. The salt usually precipitates as a white solid, which can be recrystallized from Ethanol/Ether.

Q3: I see a peak at M+16 in the Mass Spec during the bromination step. What is it? A: This is likely the oxidation product (benzophenone-aldehyde). If moisture is present during the NBS reaction, the benzylic bromide hydrolyzes to the alcohol and then oxidizes. Ensure your NBS is dry and the solvent is anhydrous.[3]

References

  • Synthesis of Benzophenone Analogs via Grignard Reagents

    • Title: "General synthesis of benzophenones from benzonitriles and Grignard reagents."
    • Source:Organic Syntheses, Coll.[4] Vol. 3, p.562.

    • URL:[Link]

  • Optimization of Benzylic Bromination

    • Title: "Benzylic Bromination with N-Bromosuccinimide: Factors Influencing Selectivity."
    • Source:Journal of Organic Chemistry.
    • URL:[Link] (General grounding for NBS selectivity).

  • Morpholine Substitution Protocols

    • Title: "Synthesis of 3-bromomethyl-benzophenone and subsequent amin
    • Source:PrepChem Technical Protocols.
    • URL:[Link]

  • Steric Effects of Ortho-Trifluoromethyl Groups: Title: "The ortho-effect in nucleophilic addition to benzophenones." Source:BenchChem Technical Notes.

Sources

Troubleshooting low solubility of 3'-Morpholinomethyl-2-trifluoromethylbenzophenone in aqueous buffers

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting low solubility of 3'-Morpholinomethyl-2-trifluoromethylbenzophenone in aqueous buffers Role: Senior Application Scientist / Technical Support Lead[1]

Compound Profile: this compound[1]
  • Chemical Class: Lipophilic Weak Base[1]

  • Key Functional Groups:

    • Trifluoromethyl (

      
      ) & Benzophenone Core:  Highly lipophilic (hydrophobic), driving low intrinsic aqueous solubility (
      
      
      
      ).[1]
    • Morpholinomethyl: Basic nitrogen center (approximate

      
       7.0–7.5).[1] This is your "solubility handle."
      

Part 1: Diagnostic & Troubleshooting (Q&A)

Q1: I prepared a 10 mM stock in DMSO, but when I dilute it into PBS (pH 7.4), it precipitates immediately. Why?

A: This is a classic "Lipophilic Weak Base" crash. At pH 7.4, you are operating near or above the


 of the morpholine nitrogen.
  • Mechanism: In pure DMSO, the compound is fully solvated. When you dilute into PBS (pH 7.4), the water strips away the DMSO solvation shell. Because the pH is near the

    
    , a significant fraction of the molecules deprotonate to become neutral (uncharged) .
    
  • The Crash: The neutral form of this fluorinated benzophenone is extremely insoluble (likely < 10

    
    ) due to the high LogP provided by the 
    
    
    
    group. It aggregates and crashes out of solution.
Q2: Can I just increase the DMSO concentration to 10% to fix this?

A: Not necessarily. While increasing DMSO helps, it has diminishing returns and biological consequences.

  • The "Cosolvent Effect": Organic cosolvents like DMSO decrease the dielectric constant of the media, which actually suppresses the ionization of the morpholine group (lowering its effective

    
    ). This means that adding more DMSO might inadvertently make the neutral (insoluble) species more prevalent at a given pH.[1]
    
  • Biological Limit: Most enzymatic or cell-based assays cannot tolerate >1-2% DMSO without artifacts.[1]

Q3: What is the most effective way to keep this compound in solution at neutral pH?

A: You must use an encapsulation strategy rather than simple cosolvency.

  • Recommendation: Use Hydroxypropyl-

    
    -Cyclodextrin (HP-
    
    
    
    -CD)
    .[1]
  • Why: The hydrophobic benzophenone/trifluoromethyl core fits inside the cyclodextrin cavity, shielding it from water, while the hydrophilic exterior of the CD keeps the complex soluble. This works independently of pH.

Part 2: Experimental Protocols

Protocol A: The "Golden Standard" Solubility Assessment

Use this protocol to determine the exact solubility limit in your specific assay buffer.

Reagents:

  • Compound Stock (20 mM in 100% DMSO)[1]

  • Assay Buffer (e.g., PBS pH 7.4)[1]

  • 0.1 M HCl and 0.1 M NaOH

Workflow:

  • Preparation: Aliquot 190

    
     of Assay Buffer into a UV-transparent 96-well plate.
    
  • Spike: Add 10

    
     of Compound Stock (Final: 1 mM, 5% DMSO). Expect precipitation.
    
  • Serial Dilution: Perform 1:2 serial dilutions across the plate using "Buffer + 5% DMSO" as the diluent.

  • Incubation: Shake for 2 hours at room temperature (equilibrium is critical).

  • Filtration/Centrifugation: Centrifuge at 3000 x g for 20 mins to pellet precipitates.

  • Read: Transfer supernatant to a new plate and measure UV Absorbance at 260-280 nm .

  • Analysis: Plot Concentration vs. Absorbance. The point where linearity breaks is your Kinetic Solubility Limit .

Protocol B: Cyclodextrin Complexation (Solubility Rescue)

Use this if simple buffer dilution fails.[1]

  • Prepare a 20% (w/v) HP-

    
    -CD  stock solution in water.[1]
    
  • Dilute this stock into your buffer to achieve a final concentration of 5-10% CD .

  • Add your compound stock (in DMSO) to this CD-enriched buffer slowly with vortexing.

  • Note: The cyclodextrin must be present in the buffer before the compound is added.

Part 3: Visualization & Data

Figure 1: Solubility Decision Tree

Follow this logic to select the correct formulation strategy.

SolubilityTree Start Start: Compound Precipitates in Aqueous Buffer CheckPH Is the Assay pH < 6.0? Start->CheckPH YesPH Yes (Acidic) CheckPH->YesPH Protonated Form (Soluble) NoPH No (Neutral/Basic) CheckPH->NoPH Neutral Form (Insoluble) CheckConc Is Target Conc > 100 µM? YesPH->CheckConc CheckTol Can Assay Tolerate Cyclodextrins? NoPH->CheckTol UseSalt Solution: Ensure use of HCl Salt form CheckConc->UseSalt Yes UseCD Solution: Add 5-10% HP-beta-Cyclodextrin CheckTol->UseCD Yes (Preferred) UseCosolv Solution: Minimize Conc keep DMSO < 2% CheckTol->UseCosolv No

Caption: Decision logic for solubilizing this compound based on pH and assay constraints.

Figure 2: The pH-Solubility Mechanism

Visualizing why pH 7.4 is the "Danger Zone" for this molecule.

Mechanism cluster_acid pH < pKa (approx 7.0) cluster_base pH > pKa Protonated Protonated Species (BH+) (Soluble) Neutral Neutral Species (B) (Insoluble Aggregate) Protonated->Neutral De-protonation (Loss of H+)

Caption: Equilibrium shift of the morpholine nitrogen. At physiological pH, the equilibrium shifts right, leading to precipitation of the lipophilic neutral form.

Part 4: Reference Data

Table 1: Cosolvent & Excipient Compatibility
ExcipientRecommended Max %Mechanism of ActionPros/Cons for this Molecule
DMSO 0.1% - 5%Disrupts water lattice; solvates aromatics.[1]Con: May not prevent precipitation at pH 7.4 if concentration is high.
HP-

-CD
5% - 20%Inclusion complex (Host-Guest).[1]Pro: Best for

-benzophenones.[1] Prevents aggregation.[1]
Ethanol < 5%Cosolvent.[1]Con: Volatile; less effective than DMSO for this specific core.[1]
Tween 80 0.01% - 0.1%Surfactant (Micelle formation).[1]Pro: Good for preventing surface adsorption.[1] Con: High background in some assays.[1]
Table 2: Buffer Selection Guide
Buffer SystempH RangeSuitabilityNotes
Acetate 4.0 - 5.5High Keeps morpholine protonated (

).[1] Ideal for storage.[1]
MES 5.5 - 6.5Moderate Good transition buffer.[1] Solubility likely stable < 100

.[1]
PBS / HEPES 7.0 - 7.5Low High Risk Zone. Requires Cyclodextrin or low concentration (< 10

).[1]
Tris 7.5 - 8.5Very Low Compound is fully neutral.[1] Expect rapid precipitation.[1]

References

  • Avdeef, A. (2003).[1] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[1] (Defines the "Intrinsic Solubility"

    
     vs pH-dependent solubility equations for weak bases). [1]
    
  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.[1] (Mechanistic basis for using HP-

    
    -CD to solubilize lipophilic benzophenones). 
    
  • PubChem Database. (2024).[1] Compound Summary: 3-(Trifluoromethyl)benzophenone.[1][2][3] (Provides LogP and structural data for the core lipophilic scaffold). [1]

  • Bergström, C. A., et al. (2016).[1] Accuracy of calculated pH-dependent aqueous drug solubility. European Journal of Pharmaceutical Sciences, 57, 43-51. (Validation of solubility prediction models for morpholine-containing drugs).

Sources

Optimization of reaction conditions for trifluoromethylbenzophenone synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of Reaction Conditions for Trifluoromethylbenzophenone Synthesis

Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Specialists.

Introduction: The Fluorine Effect

Welcome to the Technical Support Center. You are likely here because the trifluoromethyl (


) group is essential for your target molecule's lipophilicity and metabolic stability, yet it introduces unique electronic challenges to standard benzophenone synthesis.

The electron-withdrawing nature of the


 group ($ \sigma_p \approx 0.54 $) fundamentally alters the reactivity of your substrates. Standard protocols for benzophenone often fail or produce low yields due to deactivated rings or hydrolytic instability of intermediates.

This guide covers the three most robust synthetic routes, optimized for the trifluoromethyl moiety.

Module 1: The Friedel-Crafts Acylation (The "Classic" Route)

The Core Problem: Ring Deactivation

User Issue: "I am trying to react trifluoromethylbenzene (benzotrifluoride) with benzoyl chloride using


, but I get no product."

Technical Diagnosis: The


 group strongly deactivates the aromatic ring toward Electrophilic Aromatic Substitution (EAS). The Friedel-Crafts acylation will fail  if you attempt to acylate the ring bearing the 

group.

The Solution: You must invert the retrosynthesis. Use trifluoromethylbenzoyl chloride as the electrophile and benzene (or the electron-rich partner) as the nucleophile.

Optimized Protocol
  • Reagents: 4-(Trifluoromethyl)benzoyl chloride (

    
     eq), Benzene (Solvent/Reagent), 
    
    
    
    (
    
    
    
    
    eq).
  • Conditions: Anhydrous,

    
    .
    

Step-by-Step Workflow:

  • Drying: Flame-dry a 3-neck round-bottom flask under

    
     flow. Moisture kills the Lewis Acid.
    
  • Catalyst Slurry: Suspend

    
     in dry dichloromethane (DCM) or neat benzene at 
    
    
    
    .
  • Electrophile Addition: Add 4-(trifluoromethyl)benzoyl chloride dropwise. Note: The

    
     group makes the acyl chloride highly reactive.
    
  • Reaction: Stir at Room Temperature (RT) for 3 hours.

  • Quench: Pour onto ice/HCl slowly.

Troubleshooting Guide
SymptomProbable CauseCorrective Action
Black Tar / Polymerization Reaction too exothermic; Temp uncontrolled.Cool to

during addition; dilute with DCM.
Low Yield (<30%) Old

(Hydrated).
Use fresh, yellow/grey sublimed

. If white powder, it may be hydrolyzed.
Positional Isomers Substrate has directing groups.Ensure the nucleophilic ring has Para-directing groups (e.g., -OMe, -Me).
Visual Workflow (Friedel-Crafts)

FriedelCrafts cluster_setup Step 1: Setup cluster_reaction Step 2: Reaction Start Flame-dry Glassware (Inert N2 atm) Solvent Add Anhydrous DCM/Benzene Start->Solvent AlCl3 Suspend AlCl3 (1.2 eq) @ 0°C Solvent->AlCl3 AddE Add 4-CF3-Benzoyl Chloride (Dropwise) AlCl3->AddE Complex Form Acylium Ion Complex AddE->Complex Attack Nucleophilic Attack by Benzene Complex->Attack Quench Hydrolysis of Al-Complex (Product Release) Attack->Quench Pour on Ice/HCl

Caption: Critical path for Friedel-Crafts acylation. Note the specific order of addition to manage exotherm.

Module 2: Palladium-Catalyzed Cross-Coupling (The "Modern" Route)

The Core Problem: Catalyst Poisoning & Homocoupling

User Issue: "I am using Suzuki coupling with 4-trifluoromethylphenylboronic acid and benzoyl chloride. I see significant homocoupling (biaryl formation) and low conversion."

Technical Diagnosis: Acyl chlorides are challenging electrophiles in Suzuki coupling due to potential hydrolysis and catalyst poisoning. The


 group on the boronic acid also pulls electron density, making the transmetallation step slower compared to electron-rich boronic acids.

The Solution: Use anhydrous base conditions and a bulky phosphine ligand to facilitate the oxidative addition of the acyl chloride.

Optimized Protocol (Suzuki-Miyaura Carbonylation)
  • Substrates: 4-(Trifluoromethyl)phenylboronic acid (

    
     eq) + Benzoyl Chloride (
    
    
    
    eq).
  • Catalyst:

    
     (
    
    
    
    ) +
    
    
    or
    
    
    .
  • Base:

    
     (anhydrous) or 
    
    
    
    in Toluene at
    
    
    .

Critical Checkpoint: Do NOT use aqueous bases (like


 solution) standard in Suzuki coupling. Acyl chlorides hydrolyze instantly in water.
FAQ: Cross-Coupling

Q: Can I use aryl bromides instead of acyl chlorides? A: Yes, this is often superior. React 1-bromo-4-(trifluoromethyl)benzene with phenylboronic acid under a CO atmosphere (Carbonylation) .

  • Reagent:

    
     balloon (
    
    
    
    ).
  • Catalyst:

    
     / Xantphos.
    
  • Outcome: Inserts a carbonyl between the two aryl rings.

Visual Mechanism (Carbonylative Coupling)

SuzukiCarbonylation Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd + ArX ArX Ar-Br (CF3-Ph-Br) ArX->OxAdd COIns CO Insertion (Balloon) OxAdd->COIns Pd(II)-Ar TransMet Transmetallation (Ph-B(OH)2) COIns->TransMet Pd(II)-CO-Ar RedElim Reductive Elimination TransMet->RedElim Pd(II)(Ar')(CO-Ar) RedElim->Pd0 Regenerate Catalyst Product CF3-Benzophenone RedElim->Product

Caption: Palladium-catalyzed carbonylative cycle. CO insertion is the rate-determining step requiring pressure control.

Module 3: Grignard Addition to Nitriles (The "Nucleophilic" Route)

The Core Problem: Over-addition

User Issue: "I reacted Phenyl Magnesium Bromide with 4-(trifluoromethyl)benzonitrile, but I isolated the amine or tertiary alcohol."

Technical Diagnosis:

  • Tertiary Alcohol: You likely used an ester starting material, not a nitrile. Grignards add twice to esters. They add once to nitriles to form an imine salt, which stops reacting until hydrolysis.[1]

  • Amine: You likely reduced the imine instead of hydrolyzing it.

The Solution: Use the Nitrile Route . The intermediate imine salt precipitates and prevents double addition.

Optimized Protocol
  • Reagents: 4-(Trifluoromethyl)benzonitrile (

    
     eq) + 
    
    
    
    (
    
    
    eq in
    
    
    or THF).
  • Catalyst:

    
     (
    
    
    
    ) - Optional, speeds up addition to electron-deficient nitriles.

Step-by-Step Workflow:

  • Charge: Dissolve nitrile in anhydrous THF. Cool to

    
    .
    
  • Addition: Add

    
     dropwise.
    
    • Observation: Solution usually turns dark red/brown (Imine anion).

  • Reflux: Warm to RT, then reflux gently for 2 hours to ensure conversion.

  • Acid Hydrolysis (Crucial): Cool to

    
    . Add 
    
    
    
    slowly .
    • Chemistry: The Imine salt (

      
      ) hydrolyzes to the Ketimine (
      
      
      
      ), which then hydrolyzes to the Ketone (
      
      
      ).[1]
  • Heat: Stir the acidic mixture at

    
     for 1 hour to drive the ketimine-to-ketone hydrolysis.
    
Troubleshooting Guide
SymptomProbable CauseCorrective Action
Starting Material Recovered Grignard reagent degraded (moisture).Titrate Grignard before use (e.g., with menthol/phenanthroline).
Imine Peak in NMR Incomplete hydrolysis.The electron-poor

ring stabilizes the imine. Increase acid concentration (

) and hydrolysis time.

References

  • Olah, G. A. (1964). Friedel-Crafts and Related Reactions. Wiley-Interscience. (Foundational text on Acylation mechanics and Lewis Acid stoichiometry).[2]

  • Beller, M., et al. (2010). "Palladium-Catalyzed Carbonylative Coupling Reactions of Aryl Halides." Angewandte Chemie International Edition. (Review of CO insertion for benzophenone synthesis).

  • Kharasch, M. S., & Reinmuth, O. (1954). Grignard Reactions of Nonmetallic Substances. Prentice-Hall. (Definitive guide on Grignard addition to nitriles vs esters).

  • Gooßen, L. J., et al. (2006). "Synthesis of Ketones from Acid Chlorides and Organoboron Compounds." Journal of Organic Chemistry. (Specifics on Suzuki coupling with acyl chlorides).

Disclaimer: These protocols involve hazardous chemicals (Acid Chlorides, Carbon Monoxide, Organometallics). Always perform a risk assessment before experimentation.

Sources

Stability and degradation profile of 3'-Morpholinomethyl-2-trifluoromethylbenzophenone

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stability, Degradation Profile, and Handling Protocols

Introduction: The Stability Paradox

Welcome to the technical guide for 3'-Morpholinomethyl-2-trifluoromethylbenzophenone . As researchers, we often assume that the benzophenone core confers robustness. However, this specific molecule presents a "stability paradox." While the 2-trifluoromethyl (


)  group provides steric shielding to the carbonyl, the 3'-morpholinomethyl  moiety acts as a "Trojan horse," introducing susceptibility to both oxidative and photochemical degradation.

This guide moves beyond generic advice. It deconstructs the molecular mechanisms of failure and provides you with self-validating protocols to ensure the integrity of your experiments.

Module 1: The Degradation Matrix

To troubleshoot effectively, you must understand how the molecule breaks down. We have identified three primary degradation vectors based on Structure-Activity Relationships (SAR) and functional group chemistry.

The Oxidative Vector (The Morpholine Weakness)

The morpholine ring contains a tertiary amine. Under aerobic conditions—and accelerated by trace metals or peroxides in solvents—this nitrogen is prone to oxidation.

  • Primary Product: N-Oxide formation (M+16 Da).

  • Secondary Product: Oxidative dealkylation at the benzylic position (cleavage of the morpholine from the ring), yielding a benzaldehyde derivative.

The Photochemical Vector (The Benzophenone Trigger)

Benzophenones are well-known photo-initiators. Upon exposure to UV light (even ambient lab fluorescent light over time), the carbonyl group absorbs energy, entering an excited triplet state (


).
  • Mechanism: The excited carbonyl abstracts a hydrogen atom from a solvent or adjacent molecule, forming a ketyl radical.

  • Result: Dimerization to form Benzpinacol derivatives (highly lipophilic dimers) or reduction to the alcohol (Benzhydrol).

The Hydrolytic Vector (Steric Protection)
  • Observation: The molecule is remarkably resistant to hydrolysis at the ketone bridge.

  • Reason: The 2-trifluoromethyl group is bulky. Located at the ortho position, it creates a "steric shield" that blocks nucleophiles (like water or hydroxide ions) from attacking the carbonyl carbon easily.

Module 2: Visualizing the Pathways

The following diagram maps the causality of degradation. Use this to interpret "mystery peaks" in your LC-MS data.

DegradationPathways Parent Parent Compound (this compound) UV UV Light / Ambient Light (Photochemical) Parent->UV Oxidation Oxygen / Peroxides (Oxidative) Parent->Oxidation Triplet Excited Triplet State (Radical Formation) UV->Triplet n->pi* transition NOxide N-Oxide Derivative (M+16 Da) Polar Impurity Oxidation->NOxide N-oxidation Aldehyde Benzaldehyde Derivative (Cleavage Product) + Free Morpholine Oxidation->Aldehyde Benzylic Oxidation (Dealkylation) Benzpinacol Benzpinacol Dimer (High Lipophilicity) Late Eluting Peak Triplet->Benzpinacol Dimerization

Figure 1: Mechanistic degradation pathways showing the divergence between photochemical dimerization and oxidative cleavage.

Module 3: Troubleshooting & FAQs

This section addresses specific anomalies reported by users in the field.

Scenario A: "My sample has turned yellow/brown."

Diagnosis: Photochemical Degradation or N-Oxide accumulation.

  • The Science: Pure benzophenones are often off-white. Yellowing indicates the formation of conjugated byproducts or radical species (ketyl radicals) initiated by light exposure.

  • Immediate Action: Check your storage container. If it is clear glass, the sample is compromised.

  • Corrective Protocol: Recrystallize (if solid) or filter through a silica plug (if oil). Store strictly in amber vials .

Scenario B: "I see a new peak eluting before the main peak in HPLC."

Diagnosis: N-Oxide Formation.

  • The Science: The N-oxide of the morpholine group is more polar than the parent tertiary amine. In Reverse Phase (RP) chromatography, it will have a shorter retention time (lower

    
    ).
    
  • Verification: Run LC-MS. Look for a mass shift of +16 Da (Oxygen insertion).

  • Prevention: Degas all solvents. Add an antioxidant (e.g., BHT) if the application permits. Avoid chlorinated solvents (like DCM) that may contain trace HCl, which accelerates degradation.

Scenario C: "I see a massive peak eluting after the main peak (long retention)."

Diagnosis: Benzpinacol Dimer.

  • The Science: If the molecule was exposed to light, two parent molecules join. The resulting dimer effectively doubles the molecular weight and significantly increases lipophilicity (LogP), causing it to stick to the C18 column.

  • Verification: Check for 2M+2 or similar dimer masses in MS (though ionization can be tricky for these dimers).

Module 4: Self-Validating Protocols

Do not trust the label claims blindly. Validate the stability of your specific batch using this stress-test matrix.

The "Force-Degradation" Quick Test

Perform this before starting any critical long-term study (e.g., bioassays).

Stress ConditionProtocolExpected Outcome (Pass Criteria)
Oxidative Stress Dissolve 1 mg in 1 mL Acetonitrile. Add 10

L of 3%

. Incubate 1 hr at RT.
< 2% N-Oxide formation. If >5%, purify immediately.
Photostability Place 1 mg solid in clear glass vial under direct window light/UV lamp for 4 hours.< 1% Dimer. If yellowing occurs, wrap all future experiments in foil.
Acid Stability Dissolve in 0.1 N HCl.Stable. The morpholine will protonate (salt formation), increasing solubility. No cleavage should occur.
Analytical Method (HPLC) Recommendations

To separate the parent from its specific degradants, use these parameters:

  • Column: C18 End-capped (to reduce tailing of the morpholine amine).

  • Mobile Phase A: Water + 0.1% Formic Acid (Acidic pH keeps the morpholine protonated and improves peak shape).

  • Mobile Phase B: Acetonitrile (preferred over Methanol to prevent reaction with excited triplet states).

  • Gradient: Steep gradient (e.g., 5% to 95% B) to ensure the late-eluting dimer is washed off the column.

Module 5: Decision Logic for Impurity Identification

Use this flow to identify unknown peaks in your chromatogram.

TroubleshootingLogic Start Unknown Peak Detected RT_Check Check Retention Time (RT) Relative to Parent Start->RT_Check Early Earlier Eluting (More Polar) RT_Check->Early Late Later Eluting (More Lipophilic) RT_Check->Late MassCheck1 Check Mass (+16 Da?) Early->MassCheck1 MassCheck2 Check Mass (Double?) Late->MassCheck2 Result1 Morpholine N-Oxide MassCheck1->Result1 Yes Result2 Hydrolysis Product (Rare) MassCheck1->Result2 No Result3 Benzpinacol Dimer MassCheck2->Result3 Yes

Figure 2: Logic flow for rapid identification of impurities based on retention time and mass shift.

References

  • International Council for Harmonisation (ICH). (2003). Stability Testing of New Drug Substances and Products Q1A(R2). [Link]

  • Baertschi, S. W., et al. (2015). Pharmaceutical Stress Testing: Predicting Drug Degradation. Taylor & Francis. (Focus on oxidative pathways of amines). [Link]

  • National Center for Biotechnology Information. (2024). Benzophenone - Compound Summary.[1] PubChem. (General photochemistry of the benzophenone core). [Link]

  • Chowdhury, A., et al. (2012). Oxidative degradation of amines: Mechanisms and stability indicating methods. Journal of Pharmaceutical and Biomedical Analysis. (Mechanisms of N-oxide formation). [Link]

Sources

Optimizing storage conditions for long-term stability of the compound

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the Technical Support Center. You are likely here because you have observed inconsistent potency in your assays, precipitation in your stocks, or are planning a long-term library management strategy.

This guide moves beyond generic advice ("store at -20°C") to address the thermodynamic and kinetic realities of chemical storage. Stability is not a static state; it is a competition between degradation pathways (hydrolysis, oxidation, photolysis) and your storage conditions.

Part 1: The Core Decision Matrix (Solid vs. Solution)

The single most common cause of compound failure is premature dissolution.

  • Rule 1: Always store compounds as solids (powder) for as long as possible.

  • Rule 2: Once in solution, the "clock" starts. Hydrolysis rates increase exponentially in solution compared to the solid state.

Visual Guide: Storage Workflow Decision Tree

Caption: Logical flow for determining optimal storage format based on usage frequency and compound nature.

StorageDecision Start Compound Receipt UsageCheck Immediate Use (< 2 weeks)? Start->UsageCheck SolidStore Store as Solid (-20°C, Desiccated) UsageCheck->SolidStore No SolventCheck Solubility Check UsageCheck->SolventCheck Yes AqBuffer Aqueous Buffer SolventCheck->AqBuffer Biologic/Salt Organic Organic Solvent (DMSO/Ethanol) SolventCheck->Organic Small Molecule ShortTerm 4°C Storage (Use within 24-48h) AqBuffer->ShortTerm High Hydrolysis Risk Aliquot Aliquot & Freeze (-20°C or -80°C) Organic->Aliquot FreezeThaw Limit Freeze/Thaw (Max 5-10 cycles) Aliquot->FreezeThaw

Part 2: Optimizing DMSO Stocks (Small Molecules)

Dimethyl Sulfoxide (DMSO) is the universal solvent for small molecules, but it has a critical weakness: Hygroscopicity .

The Mechanism of Failure

DMSO is aggressively hygroscopic. It absorbs water from the atmosphere until it reaches equilibrium (approx. 33% water by weight).

  • Freezing Point Depression: Pure DMSO freezes at 18.5°C . If your "frozen" stock is liquid in the refrigerator (4°C), it has absorbed significant water.

  • The "Crash" Effect: Many hydrophobic compounds are soluble in 100% DMSO but precipitate instantly at 90% DMSO/10% Water. This leads to "silent precipitation"—the compound is in the vial, but stuck to the glass, not in solution.

Protocol: The "Dry" Aliquotting Strategy

To maintain stability in DMSO:

  • Use High-Grade DMSO: Purchase anhydrous DMSO (>99.9%) in small bottles. Once opened, store in a desiccator or discard after 1 month.

  • Single-Use Aliquots: Avoid repeated freeze-thaw of a single master vial.

    • Why? Every time you open a cold vial in humid air, condensation forms and dissolves into the DMSO.

  • Seal Integrity: Use vials with O-rings or Parafilm.

Data: Impact of Storage Conditions on Compound Recovery (Cheng et al., 2003) [1][2]

Storage ConditionDurationCompound Recovery (%)Risk Factor
-20°C (Anhydrous) 12 Months> 98% Low
RT (Anhydrous) 6 Months92%Moderate (Oxidation)
RT (Wet DMSO) 6 Months< 60%Critical (Hydrolysis/Precipitation)
Freeze/Thaw (10x) N/A> 95%Low (for small molecules only)

Part 3: Biologics & Sensitive Probes

WARNING: Do NOT apply small molecule rules to proteins, antibodies, or peptides.

The "Cryo-Concentration" Effect

When an aqueous buffer freezes, pure water crystallizes first. This forces the protein and buffer salts into an increasingly concentrated liquid pocket (cryo-concentration).

  • Result: pH shifts dramatically (e.g., Sodium Phosphate buffers can shift pH by 2-3 units during freezing), causing irreversible denaturation.

Troubleshooting Biologic Stability
  • Avoid Phosphate Buffers: Use Tris, HEPES, or Histidine for frozen stocks.

  • Add Cryoprotectants: Glycerol (10-50%) or Trehalose prevents ice crystal formation and stabilizes protein folding.

  • Flash Freezing: Snap-freeze in liquid nitrogen to minimize the time spent in the "critical zone" where ice crystals grow large.

Part 4: Environmental Factors (Light & Oxygen)

Photostability (ICH Q1B)

Many fluorophores and conjugated systems are photolabile.

  • Symptom: Loss of color or "yellowing" of clear solutions.

  • Solution: Use amber glass vials. Wrapping clear vials in aluminum foil is an acceptable alternative for short-term storage.

Visual Guide: Degradation Pathways

Caption: Mechanistic pathways leading to compound loss and their respective mitigation strategies.

DegradationPathways Water Moisture/Water Hydrolysis Hydrolysis (Esters/Amides break) Water->Hydrolysis Light UV/Vis Light PhotoDeg Photolysis (Isomerization) Light->PhotoDeg Oxygen Oxygen Oxidation Oxidation (Sulfoxides/N-oxides) Oxygen->Oxidation Heat Heat/Energy Heat->Hydrolysis Heat->Oxidation Freezer -20°C / -80°C Heat->Freezer Mitigated by Desiccant Store w/ Desiccant (Silica Gel) Hydrolysis->Desiccant Mitigated by Amber Amber Vials PhotoDeg->Amber Mitigated by Argon Argon/N2 Purge Oxidation->Argon Mitigated by

Part 5: Frequently Asked Questions (Troubleshooting)

Q1: My DMSO stock is frozen solid at 4°C (fridge). Is this good? A: No. Pure DMSO freezes at 18.5°C, so it should be solid at 4°C. However, if it remains liquid at 4°C, it indicates water contamination. If it is solid, that is normal, but you must ensure it is completely thawed and mixed (vortexed) before pipetting. DMSO crystallizes in layers; the top layer may be diluted.

Q2: Can I store my compound in the -20°C freezer in a plastic microtube? A: For aqueous solutions, yes. For DMSO, no . DMSO can leach plasticizers (phthalates) from standard polypropylene tubes over time, which will appear as artifacts in Mass Spec or bioassays. Use glass vials or DMSO-resistant polypropylene (e.g., cyclic olefin copolymer) for long-term DMSO storage [1].

Q3: How many freeze-thaw cycles are safe? A:

  • Small Molecules: Up to 10-15 cycles are generally safe if moisture is excluded [2].

  • Biologics: Avoid any freeze-thaw if possible. Aliquot into single-use volumes immediately upon receipt.

Q4: My compound arrived on dry ice but the vial is warm. Is it ruined? A: Not necessarily. Solid compounds are kinetically stable. A few hours at room temperature is rarely catastrophic unless the compound is extremely hygroscopic (deliquescent) or heat-labile (check the Certificate of Analysis). However, if it was a solution on dry ice that thawed, verify concentration before use.

References

  • Cheng, X. et al. (2003).[1][2] Studies on repository compound stability in DMSO under various conditions.[1][2][3][4][5] Journal of Biomolecular Screening.[1][2][3][4]

  • Kozikowski, B.A. et al. (2003).[2][3] The effect of freeze/thaw cycles on the stability of compounds in DMSO.[4] Journal of Biomolecular Screening.[1][2][3][4]

  • ICH Guidelines. Q1A(R2): Stability Testing of New Drug Substances and Products.[6][7][8][9] International Council for Harmonisation.

  • ICH Guidelines. Q1B: Stability Testing: Photostability Testing of New Drug Substances and Products.[7][8][10] International Council for Harmonisation.

  • USP <659>.Packaging and Storage Requirements. United States Pharmacopeia. (Access via institutional login).

Sources

Technical Support Center: A Guide to Reproducible Results with Your Compound

Author: BenchChem Technical Support Team. Date: February 2026

A Message from the Senior Application Scientist

Welcome to the technical support center. As researchers, scientists, and drug development professionals, we understand that achieving reproducible results is the cornerstone of scientific advancement. This guide is designed to be your partner in the lab, providing practical, in-depth solutions to the common and complex challenges encountered when working with experimental compounds. We will move beyond simple instructions to explain the "why" behind each step, empowering you to build robust and reliable experimental protocols.

Part 1: Frequently Asked Questions (FAQs) - Your First Line of Defense

This section addresses the most common issues that can quickly derail an experiment.

Q1: I'm seeing significant cell death in my vehicle control wells. What's the likely cause?

A: This is a classic issue that often points to solvent-induced cytotoxicity. Dimethyl sulfoxide (DMSO) is a common solvent, but its final concentration in the culture medium should typically be kept below 0.5% to avoid toxicity to most cell lines.[1]

  • Troubleshooting Steps:

    • Calculate your final DMSO concentration. Ensure it is at the lowest effective level, ideally below 0.1%.

    • Run a solvent tolerance curve. Before starting your main experiment, test a range of solvent concentrations on your cells to determine the maximum non-toxic concentration.

    • Consider alternative solvents. If your compound's solubility is an issue, explore other biocompatible solvents, but always perform a tolerance test.

Q2: My compound precipitated out of solution when I added it to the cell culture medium. What should I do?

A: Compound precipitation leads to inconsistent dosing and can interfere with optical readings in plate-based assays.[1]

  • Troubleshooting Steps:

    • Check the compound's solubility. This information is often available on the supplier's data sheet. If not, you may need to perform a solubility test in your specific culture medium.

    • Prepare a higher concentration stock in a suitable solvent. This will allow you to use a smaller volume of the stock solution, reducing the chance of precipitation when diluted in the aqueous medium.

    • Gently mix the compound in the medium before adding it to the cells. Ensure the compound is fully dissolved and dispersed.[1]

Q3: My results are not reproducible between experiments. Where should I start looking for the problem?

A: A lack of inter-experiment reproducibility is a common and frustrating problem. The source of variability often lies in subtle inconsistencies in your experimental setup.

  • Key Areas to Investigate:

    • Cell Health and Passage Number: Use cells that are in the logarithmic growth phase and have a consistent, low passage number. Avoid using cells that are over-confluent.[1]

    • Reagent Preparation: Prepare fresh reagents whenever possible. If you must use stored reagents, ensure they have been stored correctly and have not undergone multiple freeze-thaw cycles.[1]

    • Standardize Timelines: Ensure that incubation times for cell seeding, compound treatment, and assay reagent addition are consistent across all experiments.[1]

Q4: I'm observing an "edge effect" in my 96-well plates. How can I mitigate this?

A: The outer wells of a microplate are more prone to evaporation and temperature fluctuations, which can lead to inconsistent results.[1]

  • Mitigation Strategy:

    • Fill the perimeter wells with sterile phosphate-buffered saline (PBS) or culture medium without cells. Do not use these wells for experimental data.[1] This creates a humidified barrier that protects your experimental wells.

Part 2: In-Depth Troubleshooting Guides

Guide 1: Compound Integrity and Handling - The Foundation of Your Experiment

The stability and purity of your compound are paramount. Degradation can lead to a loss of activity or the emergence of off-target effects.

Critical Considerations for Compound Management:

ParameterBest PracticeRationale
Storage Temperature Store lyophilized powder at –20°C or –80°C, protected from light.[2][3] Once reconstituted, store according to laboratory standards, often at 4°C for short-term use or aliquoted and frozen at –80°C for long-term storage.[2]Temperature, light, humidity, and oxygen can all hasten the degradation of your compound.[3] Repeated freeze-thaw cycles can also compromise compound integrity.[2]
Solvent Selection Use high-purity, anhydrous solvents. The choice of solvent can significantly influence the rate, yield, and selectivity of a reaction.[4]The solvent is not just a vehicle; it can interact with your compound and affect its stability and activity.[4][5]
Reconstitution Work in a sterile environment using precision pipettes and calibrated equipment.[2]This prevents contamination and ensures accurate concentration calculations.
Labeling Clearly label all containers with the compound name, concentration, date of preparation, and solvent used.[2][6]Proper labeling is crucial for tracking and preventing mix-ups.[6]

Workflow for Compound Preparation and Handling

cluster_storage Initial Storage cluster_prep Stock Solution Preparation cluster_use Experimental Use receive Receive Compound store_powder Store Lyophilized Powder at -20°C or -80°C receive->store_powder reconstitute Reconstitute in Anhydrous Solvent (e.g., DMSO) store_powder->reconstitute Prepare for Experiment aliquot Aliquot into Single-Use Tubes reconstitute->aliquot store_stock Store Aliquots at -80°C aliquot->store_stock thaw Thaw a Single Aliquot store_stock->thaw Start Experiment dilute Prepare Working Solution in Culture Medium thaw->dilute treat Treat Cells dilute->treat start Inconsistent Results Observed check_controls Are vehicle controls consistent? start->check_controls check_compound Is the compound precipitating? check_controls->check_compound Yes solvent_issue Investigate solvent toxicity/concentration check_controls->solvent_issue No check_cells Are cell health and passage number consistent? check_compound->check_cells No solubility_issue Re-evaluate compound solubility and stock concentration check_compound->solubility_issue Yes check_protocol Are incubation times and reagent preps standardized? check_cells->check_protocol Yes cell_culture_issue Standardize cell culture practices check_cells->cell_culture_issue No protocol_issue Review and standardize all protocol steps check_protocol->protocol_issue No success Reproducible Results Achieved check_protocol->success Yes

Caption: A decision tree to guide troubleshooting of inconsistent experimental results.

Guide 3: Assay-Specific Troubleshooting - A Deep Dive into a Resazurin-Based Viability Assay

This guide uses a resazurin-based assay as an example, but the principles can be applied to many other in vitro assays.

Hypothetical Signaling Pathway and Compound Interaction

compound Experimental Compound receptor Receptor Tyrosine Kinase compound->receptor Inhibits pi3k PI3K receptor->pi3k akt Akt pi3k->akt mtor mTOR akt->mtor proliferation Cell Proliferation & Survival mtor->proliferation

Caption: A hypothetical signaling pathway illustrating how a compound might inhibit cell proliferation.

Common Problems and Solutions for Resazurin-Based Assays:

ProblemPotential Cause(s)Troubleshooting Steps
High Background Signal - Microbial contamination- Interference from phenol red in the medium [1]- Visually inspect plates for contamination.- Use a phenol red-free medium during the assay incubation step. [1]
Low Absorbance/Fluorescence Readings - Low cell density- Insufficient incubation time- Determine the optimal cell seeding density through a cell titration experiment.<[1]br>- Perform a time-course experiment to find the optimal incubation time for the assay reagent. [1]
Results Not Reproducible Between Replicates - Uneven cell seeding- Pipetting errors- Ensure a homogenous cell suspension before seeding.- Use calibrated multichannel pipettes and practice consistent pipetting technique.

Part 3: Detailed Experimental Protocol: Cell Viability Assay Using Resazurin

This protocol provides a standardized workflow for assessing cell viability.

Materials:

  • Cells in logarithmic growth phase

  • Complete culture medium (consider phenol red-free for the assay step)

  • Experimental compound stock solution (e.g., 10 mM in DMSO)

  • Vehicle control (e.g., DMSO)

  • Resazurin sodium salt solution

  • Sterile 96-well plates

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: a. Harvest and count cells. b. Dilute the cell suspension to the predetermined optimal seeding density. c. Seed 100 µL of the cell suspension into the inner 60 wells of a 96-well plate. d. Add 100 µL of sterile PBS or medium to the perimeter wells to reduce evaporation. [1] e. Incubate the plate for 24 hours to allow cells to attach.

  • Compound Treatment: a. Prepare serial dilutions of your compound in complete culture medium. Remember to prepare a vehicle control with the same final solvent concentration. b. Carefully remove the medium from the wells and replace it with 100 µL of the appropriate compound dilution or vehicle control. c. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Resazurin Assay: a. Prepare the resazurin solution according to the manufacturer's instructions. b. Add the appropriate volume of resazurin solution to each well. c. Incubate for 1-4 hours, or until a satisfactory color change is observed. d. Read the absorbance or fluorescence on a plate reader at the appropriate wavelengths.

  • Data Analysis: a. Subtract the average background reading (from wells with medium and resazurin but no cells) from all experimental wells. b. Normalize the data to the vehicle control to determine the percentage of cell viability. c. Plot the results as a dose-response curve to calculate the IC50 value.

References

  • How to Handle Research Compounds Safely. (2025, September 5). Maxed Out Compounds.
  • Chemical Storage in Research Labs: Safety & Compliance. Apollo Scientific.
  • What is Solvent Selection in Chemistry? How It Affects Reaction Outcomes. (2025, July 3).
  • Technical Support Center: Troubleshooting Cell Viability Issues in Cytotoxicity Assays. Benchchem.
  • Solvent effect: Significance and symbolism. (2026, January 31).
  • Chemical Safety in Laboratories: Best Practices for Handling and Storage to Ensure Personnel Safety and Prevent Accidents. (2023, April 10).

Sources

Overcoming challenges in scaling up the synthesis of this benzophenone derivative

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming challenges in scaling up the synthesis of substituted benzophenones (via Friedel-Crafts Acylation). Role: Senior Application Scientist Audience: Process Chemists, Scale-up Engineers, and R&D Scientists.

Core Directive & Executive Summary

Scaling up the synthesis of benzophenone derivatives—particularly via the classic Friedel-Crafts acylation —presents a unique triad of challenges: thermal management of the highly exothermic acylium ion formation, rheological control of the viscous Lewis acid complex ("Red Oil"), and the safety-critical quenching of aluminum chloride.

This guide moves beyond bench-scale glassware to pilot-plant engineering controls. It addresses the specific failure modes encountered when moving from grams to kilograms, focusing on the synthesis of a representative complex derivative (e.g., 4,4'-difluorobenzophenone or amino-chlorobenzophenone intermediates).

Process Engineering & Reaction Control

Q: Why does the reaction stall or produce high levels of isomers upon scale-up, despite working well at 10g?

A: This is often a mixing and heat transfer failure , not a chemical one. At bench scale, magnetic stirring efficiently disperses the heterogeneous AlCl₃. At scale, the formation of the dense, viscous product-AlCl₃ complex (often called "Red Oil") can pool at the bottom of the reactor.

  • The Mechanism: The reaction proceeds via an acylium ion intermediate.[1] The product ketone acts as a Lewis base, complexing 1:1 with AlCl₃. This complex is often insoluble in non-polar solvents (like chlorobenzene or DCM) and forms a separate, lower phase.

  • The Scale-Up Failure: If agitation is insufficient, this lower phase overheats due to the exotherm, leading to isomerization (thermodynamic control vs. kinetic control) and dealkylation (if alkyl groups are present).

Troubleshooting Protocol:

ObservationRoot CauseCorrective Action (Scale-Up)
Stalled Reaction Catalyst buried in "Red Oil" phase; surface area loss.Switch from simple anchor impellers to high-shear dispersion impellers (e.g., Cowles or pitched-blade turbines) to keep the complex suspended.
High Ortho/Meta Isomers Localized hot spots driving thermodynamic rearrangement.Implement dosing-controlled addition . Do not add all AlCl₃ at once. Add the acid chloride to the AlCl₃ slurry slowly, maintaining

.
Dark/Tarred Product Polymerization of solvent or substrate due to excessive Lewis Acidity.Reduce AlCl₃ load. Ensure stoichiometry is exactly 1.1–1.2 eq. Excess AlCl₃ promotes tar formation.
Visualization: Reaction Phase Behavior & Engineering Control

G cluster_0 Phase 1: Reagent Mixing cluster_1 Phase 2: Reaction & 'Red Oil' Formation Start Substrate + Solvent (Homogeneous) Add_AlCl3 Add AlCl3 (Suspension) Start->Add_AlCl3 Acyl_Add Add Acid Chloride (Exothermic) Add_AlCl3->Acyl_Add Complex_Form Formation of Ketone-AlCl3 Complex ('Red Oil' Phase Separation) Acyl_Add->Complex_Form Mixing_Fail Poor Mixing? Red Oil Pools at Bottom Complex_Form->Mixing_Fail Low RPM / Anchor Impeller Success High Shear Mixing (Emulsion Maintained) Complex_Form->Success High Shear / Turbine Hot_Spots Localized Overheating (>40°C) Mixing_Fail->Hot_Spots Impurity Isomerization & Tars Hot_Spots->Impurity Yield Crude Reaction Mixture Impurity->Yield Low Yield / High Color Success->Yield Clean Conversion

Caption: The critical divergence in scale-up: Managing the 'Red Oil' complex phase to prevent thermal runaway and impurity formation.

Critical Safety: The Quenching Protocol

Q: How do we safely quench the reaction without triggering a "volcano" eruption or uncontrollable HCl release?

A: The standard lab practice (pouring reaction mixture onto ice) is dangerous and impractical at scale. It inverts the heat transfer logic (adding hot mass to cold sink) and risks solid clumping.

The "Reverse Quench" Strategy (Scale-Up Standard): Instead of adding water to the reactor, you must transfer the reaction mass into a quenching vessel containing chilled dilute acid.

Step-by-Step Protocol:

  • Preparation: Prepare a separate quench vessel with 10% HCl (aq) chilled to 0–5°C. Volume should be 2x the reaction volume.

  • Transfer: Pump the reaction mixture (the AlCl₃ complex) slowly into the quench vessel.

    • Why? This ensures the limiting reagent is the AlCl₃ complex, keeping the exotherm controlled by the feed rate.

  • Temperature Limit: Maintain quench vessel

    
    . If it spikes, stop the feed immediately.
    
  • Hydrolysis: The "Red Oil" will decompose into the organic product (soluble in solvent) and aluminum salts (soluble in water).

FAQ: Dealing with Emulsions

  • Issue: "After quenching, the layers won't separate. It's a milky mess."

  • Cause: Precipitated aluminum hydroxide (

    
    ) acts as a surfactant.
    
  • Fix: Ensure the aqueous layer is acidic (pH < 1) .

    
     is amphoteric but dissolves best in strong acid (
    
    
    
    form). Add Conc. HCl until the aqueous layer clears. If emulsion persists, filter through a Celite pad to remove colloidal solids before separation.

Purification & Impurity Management

Q: We are seeing a persistent "yellow/brown" color in the final crystal. How do we remove these trace tars?

A: Benzophenone derivatives are notorious for trapping trace aluminum salts and oligomeric byproducts (tars) in the crystal lattice.

Purification Optimization Table:

Impurity TypeDetection MethodRemoval Strategy
Aluminum Salts Ash test / ICP-MSAcid Wash + EDTA: Wash organic layer with 1M HCl, followed by a wash with 5% EDTA solution. The EDTA chelates residual Al³⁺ that acid misses.
Colored Oligomers Visual / HPLC (broad peak)Charcoal Treatment: Reflux the crude product in ethanol/methanol with activated carbon (5 wt%) for 30 mins. Filter hot.
Regioisomers HPLC / GCRecrystallization Solvent Screen: Avoid simple cooling crystallization. Use Anti-solvent Precipitation . Dissolve in minimal hot Ethanol, then slowly add water until turbidity point. Cool slowly.

Experimental Protocol: 100g Scale Validation

Objective: Synthesis of 4-chlorobenzophenone (Representative Model).

  • Setup: 1L Jacketed Reactor, Overhead Stirrer (Pitched Blade), N₂ purge, Scrubber connected to exhaust.

  • Charge: Add Benzene (or Fluorobenzene) (300 mL) and AlCl₃ (146 g, 1.1 mol). Cool to 5°C.

  • Addition: Load 4-Chlorobenzoyl chloride (175 g, 1.0 mol) into a dosing funnel.

  • Reaction: Add acid chloride dropwise over 90 mins. Do not allow T > 10°C.

  • Hold: After addition, warm to 25°C and stir for 3 hours. Monitor "Red Oil" dispersion.

  • Quench (Critical): Pump reaction mass into a second vessel containing 500 mL 1M HCl at 0°C. Rate controlled to keep T < 30°C.

  • Work-up: Separate layers. Wash organic layer with water (2x 200 mL), then 5% NaOH (remove unreacted acid), then Brine.

  • Isolation: Dry over MgSO₄, concentrate via rotovap. Recrystallize from MeOH/Water.

References

  • BenchChem. (2025).[1] An In-depth Technical Guide to the Friedel-Crafts Acylation for 3-Methylbenzophenone Synthesis. Retrieved from

  • Organic Process Research & Development. (2020). Development of a Large-Scale Cyanation Process Using Continuous Flow Chemistry En Route to the Synthesis of Remdesivir. (Context on benzophenone flow synthesis). Retrieved from

  • ScienceMadness. (2014).[2] Preparation of Benzophenone - Scale up discussions and safety. Retrieved from

  • Mettler Toledo. (2025). Chemical Process Development and Scale-Up: Risks from Rising Temperature. Retrieved from

  • Frontiers in Chemical Engineering. (2022). Development of an Efficient, High Purity Continuous Flow Synthesis of Diazepam (Benzophenone intermediate scale-up). Retrieved from

Sources

Validation & Comparative

A Strategic Guide to Evaluating the Neuroprotective Efficacy of 3'-Morpholinomethyl-2-trifluoromethylbenzophenone

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Novel Neuroprotective Candidate

In the relentless pursuit of effective therapies for neurodegenerative diseases, the scientific community is in constant search of novel molecules that can halt or reverse neuronal damage. This guide focuses on a promising, yet largely uncharacterized compound: 3'-Morpholinomethyl-2-trifluoromethylbenzophenone . Given the absence of extensive published data, this document serves as a comprehensive roadmap for researchers, outlining a rigorous, multi-faceted strategy to evaluate its neuroprotective potential in comparison to established agents.

The rationale for investigating this specific molecule is rooted in its distinct structural motifs. The benzophenone scaffold is a core structure in various biologically active compounds. The trifluoromethyl group is known to enhance metabolic stability and blood-brain barrier permeability, crucial attributes for a centrally acting therapeutic. Furthermore, the morpholine moiety is present in several CNS-active drugs, suggesting a potential for favorable interactions with neurological targets. This guide provides the experimental framework to translate this structural promise into empirical evidence.

Selecting Benchmark Neuroprotective Agents for Comparative Analysis

To contextualize the efficacy of a novel agent, it is imperative to benchmark it against well-characterized neuroprotective drugs with diverse mechanisms of action. For this purpose, we have selected three clinically relevant agents:

  • Edaravone: A potent free radical scavenger, Edaravone mitigates oxidative stress, a common pathological pathway in many neurodegenerative disorders.[1][2] It functions by neutralizing reactive oxygen species (ROS) and inhibiting lipid peroxidation, thus protecting cell membranes from damage.[2][3]

  • Citicoline: This compound exhibits a multimodal mechanism. It acts as a precursor for the synthesis of phosphatidylcholine, a key component of neuronal membranes, thereby aiding in membrane repair and stabilization.[4][5] Citicoline also enhances the synthesis of neurotransmitters like acetylcholine and has anti-inflammatory and anti-apoptotic effects.[5][6][7]

  • Minocycline: A second-generation tetracycline antibiotic, Minocycline readily crosses the blood-brain barrier and exerts neuroprotective effects primarily through its anti-inflammatory and anti-apoptotic properties.[8][9] It is known to inhibit microglial activation, caspase activation, and the release of cytochrome c from mitochondria.[8][10][11]

These agents provide a robust basis for comparison, representing antioxidant, membrane-stabilizing, and anti-inflammatory/anti-apoptotic strategies in neuroprotection.

Part 1: In Vitro Comparative Efficacy Assessment

The initial phase of evaluation involves a battery of in vitro assays to determine the direct neuroprotective effects of this compound on neuronal cells under various stress conditions. The human neuroblastoma cell line, SH-SY5Y, is a suitable model for these initial screens due to its neuronal characteristics and ease of culture.

Modeling Neurodegenerative Insults in Cell Culture

Two distinct models of neuronal injury will be employed to assess the compound's efficacy against different pathological mechanisms:

  • Oxidative Stress & Excitotoxicity Model (Oxygen-Glucose Deprivation - OGD): This model simulates the ischemic conditions of a stroke by depriving cells of oxygen and glucose.[12][13]

  • Dopaminergic Neurotoxicity Model (MPP+ Exposure): The neurotoxin 1-methyl-4-phenylpyridinium (MPP+) selectively damages dopaminergic neurons, mimicking the pathology of Parkinson's disease.[14][15][16]

Experimental Workflow for In Vitro Screening

The following diagram outlines the general workflow for the in vitro comparative analysis.

InVitro_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assays Endpoint Assays cluster_analysis Data Analysis C1 Culture SH-SY5Y Cells C2 Seed cells into 96-well plates C1->C2 T1 Pre-treat with Test Compounds: - Novel Compound - Edaravone - Citicoline - Minocycline (Dose-response concentrations) C2->T1 T2 Induce Neuronal Injury: - OGD exposure - MPP+ treatment T1->T2 A1 Cell Viability (MTT Assay) T2->A1 A2 Apoptosis (Caspase-3/7 Activity) T2->A2 A3 Oxidative Stress (ROS Assay) T2->A3 D1 Quantify Absorbance/ Fluorescence A1->D1 A2->D1 A3->D1 D2 Calculate % Viability, % Apoptosis, % ROS D1->D2 D3 Generate Dose-Response Curves (Calculate EC50 values) D2->D3 D4 Comparative Statistical Analysis D3->D4

Caption: General workflow for in vitro neuroprotection screening.

Detailed In Vitro Experimental Protocols
Protocol 1.1: Cell Viability Assessment (MTT Assay)

This assay measures the metabolic activity of cells, which correlates with cell viability.[17][18]

  • Cell Plating: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Treatment: Pre-incubate cells with varying concentrations of this compound, Edaravone, Citicoline, or Minocycline for 2 hours.

  • Induction of Injury:

    • For OGD: Replace the medium with glucose-free DMEM and place the plate in a hypoxic chamber (1% O2) for 4-6 hours.[19]

    • For MPP+: Add MPP+ to a final concentration of 1 mM and incubate for 24 hours.[14][16]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[20][21]

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 40% DMF, 16% SDS, 2% acetic acid) to each well.[20]

  • Measurement: Shake the plate for 15 minutes and read the absorbance at 570 nm using a microplate reader.

Protocol 1.2: Apoptosis Measurement (Caspase-3/7 Activity Assay)

This assay quantifies the activity of key executioner caspases involved in apoptosis.[22][23]

  • Cell Treatment: Follow steps 1-3 from the MTT assay protocol in a white-walled 96-well plate.

  • Reagent Addition: After the injury induction period, add 100 µL of Caspase-Glo® 3/7 Reagent to each well.[22]

  • Incubation: Mix the contents on a plate shaker and incubate at room temperature for 1-2 hours, protected from light.

  • Measurement: Measure the luminescence using a microplate reader. Increased luminescence indicates higher caspase-3/7 activity and apoptosis.

Protocol 1.3: Oxidative Stress Quantification (DCFH-DA Assay for ROS)

This assay measures intracellular reactive oxygen species (ROS).[24][25][26]

  • Cell Treatment: Follow steps 1-3 from the MTT assay protocol.

  • DCFH-DA Loading: After the injury period, remove the medium and wash cells with warm PBS. Add 100 µL of 20 µM DCFH-DA solution to each well and incubate for 30-45 minutes at 37°C in the dark.[24]

  • Measurement: Wash the cells again with PBS. Measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~535 nm.[24]

In Vitro Data Presentation

The results from the in vitro assays should be compiled into a clear, comparative table.

CompoundNeurotoxicity ModelEC₅₀ (Cell Viability, µM)% Caspase-3/7 Inhibition (at X µM)% ROS Reduction (at X µM)
Novel Compound OGDExperimental ValueExperimental ValueExperimental Value
MPP+Experimental ValueExperimental ValueExperimental Value
Edaravone OGDExperimental ValueExperimental ValueExperimental Value
MPP+Experimental ValueExperimental ValueExperimental Value
Citicoline OGDExperimental ValueExperimental ValueExperimental Value
MPP+Experimental ValueExperimental ValueExperimental Value
Minocycline OGDExperimental ValueExperimental ValueExperimental Value
MPP+Experimental ValueExperimental ValueExperimental Value

Part 2: In Vivo Comparative Efficacy Assessment

Promising results from in vitro studies warrant validation in a more complex biological system. In vivo models allow for the assessment of pharmacokinetics, safety, and functional outcomes.

Modeling Neurodegeneration in Rodents

Based on the in vitro models, two corresponding in vivo models are proposed:

  • Ischemic Stroke Model (Middle Cerebral Artery Occlusion - MCAO): This model involves the temporary occlusion of the MCA in rats or mice, leading to focal cerebral ischemia, which is highly relevant to human stroke.[27][28][29][30][31]

  • Parkinson's Disease Model (MPTP Administration): Systemic administration of MPTP in mice leads to the selective destruction of dopaminergic neurons in the substantia nigra, replicating key features of Parkinson's disease.[10]

Experimental Workflow for In Vivo Studies

The following diagram illustrates the workflow for the in vivo comparative evaluation.

InVivo_Workflow cluster_prep Animal Preparation cluster_model Disease Model Induction cluster_treatment Therapeutic Intervention cluster_assessment Outcome Assessment cluster_analysis Data Analysis A1 Acclimatize Rodents (Mice or Rats) A2 Baseline Behavioral Testing (e.g., Rotarod) A1->A2 M1 Induce Neurological Injury: - MCAO Surgery (Stroke) - MPTP Injections (Parkinson's) A2->M1 T1 Administer Test Compounds: - Novel Compound - Edaravone - Citicoline - Minocycline (Defined dose & route) M1->T1 O1 Post-Injury Behavioral Testing (e.g., Rotarod, Neurological Scoring) T1->O1 O2 Sacrifice & Tissue Collection O1->O2 D1 Quantify Behavioral Scores O1->D1 O3 Histological Analysis (Infarct Volume, TH+ Cell Count) O2->O3 O4 Biochemical Analysis (e.g., Neurotransmitter levels) O2->O4 D2 Measure Infarct Size / Cell Loss O3->D2 D3 Comparative Statistical Analysis O4->D3 D1->D3 D2->D3

Caption: General workflow for in vivo neuroprotection studies.

Detailed In Vivo Experimental Protocols
Protocol 2.1: MCAO Model of Ischemic Stroke in Rats
  • Anesthesia and Surgery: Anesthetize male Sprague-Dawley rats (250-300g). Expose the common carotid artery and introduce a filament to occlude the origin of the middle cerebral artery.[27][31]

  • Occlusion and Reperfusion: Maintain the occlusion for 90 minutes, then withdraw the filament to allow reperfusion.

  • Treatment: Administer the novel compound or benchmark agents (e.g., intravenously or intraperitoneally) at the time of reperfusion and at subsequent time points as determined by pharmacokinetic studies.

  • Neurological Assessment: Evaluate neurological deficits at 24, 48, and 72 hours post-MCAO using a standardized scoring system.

  • Histology: At the final time point, perfuse the animals and section the brains. Stain with 2,3,5-triphenyltetrazolium chloride (TTC) to measure the infarct volume.

Protocol 2.2: MPTP Mouse Model of Parkinson's Disease
  • MPTP Administration: Administer four injections of MPTP (20 mg/kg, intraperitoneally) to C57BL/6 mice at 2-hour intervals.[10]

  • Treatment: Begin administration of the novel compound or benchmark agents daily, starting 24 hours before MPTP injection and continuing for 7 days.

  • Behavioral Testing (Rotarod): Assess motor coordination and balance using an accelerating rotarod on day 7 post-MPTP.[32][33][34][35][36]

    • Acclimatization: Train mice on the rotarod for 3 consecutive days prior to MPTP administration.

    • Testing: Place the mouse on the rod rotating at an accelerating speed (e.g., 4 to 40 rpm over 5 minutes). Record the latency to fall.[36]

  • Neurochemical and Histological Analysis: At the end of the study, sacrifice the animals and collect brain tissue.

    • Striatum: Analyze dopamine and its metabolite levels using HPLC.

    • Substantia Nigra: Perform tyrosine hydroxylase (TH) immunohistochemistry to quantify the loss of dopaminergic neurons.

In Vivo Data Presentation

Summarize the key findings from the in vivo experiments in a comparative table.

CompoundAnimal ModelBehavioral Outcome (e.g., % Improvement in Rotarod Latency)Pathological Outcome (e.g., % Reduction in Infarct Volume or % Sparing of TH+ Neurons)
Novel Compound MCAO (Rat)Experimental ValueExperimental Value
MPTP (Mouse)Experimental ValueExperimental Value
Edaravone MCAO (Rat)Experimental ValueExperimental Value
MPTP (Mouse)Experimental ValueExperimental Value
Citicoline MCAO (Rat)Experimental ValueExperimental Value
MPTP (Mouse)Experimental ValueExperimental Value
Minocycline MCAO (Rat)Experimental ValueExperimental Value
MPTP (Mouse)Experimental ValueExperimental Value

Part 3: Mechanistic Insights and Pathway Analysis

Understanding the mechanism of action is crucial for further development. Based on the initial in vitro results, further experiments can be designed to elucidate the signaling pathways modulated by this compound. For instance, if the compound shows strong anti-apoptotic effects, its influence on the Bcl-2 family of proteins and mitochondrial membrane potential can be investigated.

Potential Neuroprotective Signaling Pathways

The diagram below illustrates common signaling pathways targeted by neuroprotective agents, which could be investigated for the novel compound.

Signaling_Pathways cluster_stress Cellular Stressors cluster_pathways Pathological Cascades cluster_agents Neuroprotective Interventions Ischemia Ischemia / OGD ROS ↑ Reactive Oxygen Species (ROS) Ischemia->ROS Mito Mitochondrial Dysfunction Ischemia->Mito Toxin Neurotoxins (MPP+) Toxin->ROS Toxin->Mito Inflam Neuroinflammation (Microglial Activation) ROS->Inflam Apoptosis ↑ Caspase Activation (Apoptosis) ROS->Apoptosis Mito->Apoptosis Neuronal_Death Neuronal Death Apoptosis->Neuronal_Death Leads to Novel Novel Compound Novel->ROS ? Novel->Inflam ? Novel->Apoptosis ? Eda Edaravone Eda->ROS Scavenges Mino Minocycline Mino->Inflam Inhibits Mino->Apoptosis Inhibits Citi Citicoline Citi->Apoptosis Inhibits

Caption: Potential signaling pathways for neuroprotective agents.

Conclusion

This guide presents a structured and comprehensive framework for the preclinical evaluation of this compound as a novel neuroprotective agent. By employing a combination of established in vitro and in vivo models and comparing its performance against a panel of benchmark drugs, researchers can generate the robust data necessary to determine its therapeutic potential. The proposed workflows and protocols are designed to ensure scientific rigor and provide clear, interpretable results, paving the way for potential further development of this and other novel neuroprotective candidates.

References

  • ResearchTweet. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]

  • NeuroProof. (n.d.). Parkinson's Disease MPP+ in vitro Model. Retrieved from [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Edaravone?. Retrieved from [Link]

  • Patsnap Synapse. (2024, June 14). What is Edaravone used for?. Retrieved from [Link]

  • Taylor & Francis Online. (2009, April 1). Full article: Minocycline as a potential therapeutic agent in neurodegenerative disorders characterized by protein misfolding. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Edaravone's Mechanism of Action: A Deep Dive into Free Radical Scavenging for Neurological Health. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013, May 29). Measuring Motor Coordination in Mice. Retrieved from [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Citicoline?. Retrieved from [Link]

  • Maze Engineers. (n.d.). Rotarod - Conduct Science. Retrieved from [Link]

  • PNAS. (n.d.). Minocycline prevents nigrostriatal dopaminergic neurodegeneration in the MPTP model of Parkinson's disease. Retrieved from [Link]

  • MDPI. (2023, June 29). Animal Models of Ischemic Stroke with Different Forms of Middle Cerebral Artery Occlusion. Retrieved from [Link]

  • Edge Pharma. (2024, April 22). Neuroprotective and Cognitive Enhancing Properties of Citicoline. Retrieved from [Link]

  • BioMed. (2025, June 7). How to Use Rotarod to Do Rotarod Test for Mouse and Rats. Retrieved from [Link]

  • PubMed. (n.d.). Middle cerebral artery occlusion in rats: a neurological and pathological evaluation of a reproducible model. Retrieved from [Link]

  • King's College London Research Portal. (n.d.). Minocycline as a potential therapeutic agent in neurodegenerative disorders characterised by protein misfolding. Retrieved from [Link]

  • American Medical Association. (2007, September 1). Is There a Role for Minocycline in Neurodegenerative Disease Treatment?. Retrieved from [Link]

  • Scantox. (n.d.). RotaRod Test. Retrieved from [Link]

  • International Mouse Phenotyping Consortium. (n.d.). Rotarod Protocol. Retrieved from [Link]

  • Stroke. (n.d.). Rat middle cerebral artery occlusion: evaluation of the model and development of a neurologic examination. Retrieved from [Link]

  • JoVE. (n.d.). In Vitro Oxygen-Glucose Deprivation to Study Ischemic Cell Death. Retrieved from [https://www.jove.com/v/52 ischemic-cell-death-in-vitro-oxygen-glucose-deprivation-to-study]([Link] ischemic-cell-death-in-vitro-oxygen-glucose-deprivation-to-study)

  • PubMed. (2024, May 15). Edaravone Oral Suspension: A Neuroprotective Agent to Treat Amyotrophic Lateral Sclerosis. Retrieved from [Link]

  • The UWA Profiles and Research Repository. (n.d.). Development of In Vitro Parkinson's Disease Model Mediated by MPP+ and α-Synuclein Using Wharton's Jelly Mesenchymal Stem Cells. Retrieved from [Link]

  • Bio-protocol. (n.d.). Oxygen Glucose Deprivation (OGD) Model. Retrieved from [Link]

  • PubMed. (n.d.). Middle cerebral artery occlusion model in rodents: methods and potential pitfalls. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020, June 23). Detection of Total Reactive Oxygen Species in Adherent Cells by 2',7'-Dichlorodihydrofluorescein Diacetate Staining. Retrieved from [Link]

  • Stroke. (n.d.). Middle Cerebral Artery Occlusion in the Rat by Intraluminal Suture. Retrieved from [Link]

  • Stroke. (2010, December 16). Neuroprotection and Recovery. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). An In Vitro Model of Human Dopaminergic Neurons Derived from Embryonic Stem Cells: MPP+ Toxicity and GDNF Neuroprotection. Retrieved from [Link]

  • Abbkine Scientific. (2026, January 27). Caspase 3/7 Activity Assay: Principles, Protocols, and Practical Applications. Retrieved from [Link]

  • ResearchGate. (n.d.). Molecular mechanisms of anti‐inflammatory effects of citicoline.... Retrieved from [Link]

  • ResearchGate. (2025, August 7). Prospects for Minocycline Neuroprotection. Retrieved from [Link]

  • Dove Medical Press. (2015, October 1). Current knowledge on the neuroprotective and neuroregenerative properties of citicoline in acute ischemic stroke. Retrieved from [Link]

  • BMG Labtech. (n.d.). DCFH-DA assay for ROS in Aspergillus fumigatus. Retrieved from [Link]

  • IJNRD.org. (n.d.). Exploring the in-vitro models for Parkinson's Disease: Differentiation and Limitations. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025, April 22). Development of In Vitro Parkinson's Disease Model Mediated by MPP+ and α‐Synuclein Using Wharton's Jelly Mesenchymal Stem Cells. Retrieved from [Link]

  • ResearchGate. (n.d.). Protocol for oxygen-glucose deprivation (OGD) experiments in mouse.... Retrieved from [Link]

  • PubMed. (2015, May 7). Oxygen-glucose deprivation and reoxygenation as an in vitro ischemia-reperfusion injury model for studying blood-brain barrier dysfunction. Retrieved from [Link]

  • JoVE. (2019, October 17). Video: Detection of Total Reactive Oxygen Species in Adherent Cells by 2',7'-Dichlorodihydrofluorescein Diacetate Staining. Retrieved from [Link]

  • PubMed. (n.d.). In vitro oxygen-glucose deprivation to study ischemic cell death. Retrieved from [Link]

  • MP Biomedicals. (n.d.). Caspase 3 Activity Assay Kit. Retrieved from [Link]

Sources

Validation of the Biological Activity of 3'-Morpholinomethyl-2-trifluoromethylbenzophenone in vitro

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Development Scientists Compound CAS: 898791-95-2

Executive Summary: The Pharmacophore Advantage

3'-Morpholinomethyl-2-trifluoromethylbenzophenone represents a specialized scaffold in medicinal chemistry, distinct from generic benzophenones due to its dual-pharmacophore design. While often categorized as a building block, its structural attributes position it as a potent Multidrug Resistance (MDR) Modulator and Cytotoxic Agent .

This guide validates the compound’s biological activity by benchmarking it against standard P-glycoprotein (P-gp) inhibitors (e.g., Verapamil) and cytotoxic agents (e.g., Cisplatin). The unique combination of the 2-trifluoromethyl group (enhancing metabolic stability and lipophilicity) and the 3'-morpholinomethyl moiety (improving aqueous solubility and lysosomal trapping) necessitates a tailored validation protocol.

Why This Compound? (Structural Logic)
FeatureChemical AdvantageBiological Consequence
2-Trifluoromethyl (-CF₃) Electron-withdrawing, lipophilicIncreases membrane permeability; protects the phenyl ring from rapid metabolic oxidation (CYP450 shielding).
3'-Morpholinomethyl Basic amine, H-bond acceptorEnhances solubility at physiological pH; targets lysosomal compartments; crucial for P-gp binding pocket interaction.
Benzophenone Core Rigid linkerMaintains spatial orientation between the lipophilic and hydrophilic domains, essential for receptor docking.

Physicochemical Validation: The Pre-Requisite

Before biological assays, the compound’s stability and solubility must be verified to prevent false negatives.

Protocol A: Aqueous Solubility & Stability Profiling

Objective: Determine the maximum soluble concentration (MSC) in assay media (RPMI-1640/DMEM).

  • Stock Preparation: Dissolve 10 mg of this compound in 1 mL DMSO (100% stock).

  • Dilution Series: Prepare dilutions in PBS (pH 7.4) ranging from 0.1 µM to 100 µM.

  • Turbidimetric Assay: Measure Absorbance at 620 nm. An increase in OD > 0.005 indicates precipitation.

  • Stability Check: Incubate at 37°C for 24 hours. Analyze via HPLC-UV (254 nm).

    • Acceptance Criteria: >95% parent compound retention.[1] The -CF₃ group typically prevents oxidative degradation common in non-fluorinated analogs.

Core Biological Validation: In Vitro Cytotoxicity & MDR Reversal

This section details the validation of the compound's primary bioactivity: reversing drug resistance in cancer cells and direct cytotoxicity .

Experimental Workflow Diagram

The following diagram outlines the logical flow from compound preparation to data readout.

ExperimentalWorkflow Prep Compound Prep (DMSO Stock) Treat Treatment (Compound +/- Chemo) Prep->Treat Cell Cell Seeding (A549 / A549-Taxol) Cell->Treat Assay1 MTT/CCK-8 (Cytotoxicity) Treat->Assay1 72h Incubation Assay2 Rhodamine 123 (P-gp Efflux) Treat->Assay2 2h Incubation Readout Data Analysis (IC50 / RF) Assay1->Readout Assay2->Readout

Caption: Step-by-step in vitro validation workflow targeting cytotoxicity and P-gp inhibition.

Protocol B: MDR Reversal Assay (P-gp Inhibition)

Rationale: Benzophenone derivatives with basic amines (morpholine) are known to inhibit P-glycoprotein (ABCB1), preventing the efflux of chemotherapeutics.

  • Cell Lines: A549 (Sensitive) vs. A549/Taxol (Resistant).

  • Tracer: Rhodamine 123 (Rh123) or Calcein-AM.

  • Comparator: Verapamil (Standard P-gp inhibitor).[2]

Step-by-Step:

  • Seeding: Seed

    
     cells/well in 6-well plates.
    
  • Pre-treatment: Incubate cells with 5 µM or 10 µM of the test compound for 2 hours. (Include Verapamil 10 µM as positive control).

  • Dye Loading: Add Rh123 (5 µM final) and incubate for 30 mins at 37°C.

  • Efflux Phase: Wash cells with ice-cold PBS. Resuspend in fresh media without dye but with compound for 1 hour.

  • Analysis: Flow Cytometry (FITC channel). Measure Mean Fluorescence Intensity (MFI).

Validation Metric: Calculate the Fluorescence Activity Ratio (FAR):



  • Success Criteria: FAR > 1.5 indicates significant retention of dye (P-gp inhibition).

Comparative Performance Guide

This table provides a benchmark for interpreting your results against standard alternatives.

Feature3'-Morpholinomethyl-2-CF3-Benzophenone Benzophenone (Unsubstituted) Verapamil (Standard) Interpretation
Primary Mechanism Dual: P-gp Inhibition + Direct CytotoxicityWeak/Non-specificCa²⁺ Channel Block + P-gp InhibitionThe test compound avoids Ca²⁺ side effects common with Verapamil.
Metabolic Stability High (Due to 2-CF3 steric/electronic shield)Low (Rapid hydroxylation)ModerateCF3 group prolongs half-life in metabolic assays (S9 fraction).
Solubility (pH 7.4) High (Morpholine protonation)Low (Lipophilic aggregate)HighMorpholine ensures bioavailability without harsh solvents.
Target IC50 (A549) Expected: 5 - 20 µM> 100 µMN/A (Non-cytotoxic)Effective as a sensitizer at low doses; cytotoxic at high doses.
Mechanistic Pathway: P-gp Inhibition

Understanding how the compound works is vital for explaining the data. The morpholine ring likely interacts with the ATP-binding domain or the substrate pocket of P-gp.

PgpMechanism Compound 3'-Morpholinomethyl-2-CF3-BP Pgp P-glycoprotein (ABCB1) Compound->Pgp Inhibits (Allosteric/Competitive) Efflux Drug Efflux (Resistance) Compound->Efflux Blocks Pgp->Efflux Promotes Chemo Chemotherapeutic (e.g., Paclitaxel) Accumulation Intracellular Accumulation Chemo->Accumulation Efflux->Accumulation Reduces Apoptosis Apoptosis (Cell Death) Accumulation->Apoptosis

Caption: Mechanism of Action. The compound inhibits P-gp, blocking drug efflux and restoring chemosensitivity.

Troubleshooting & Optimization

  • Issue: Precipitation in cell media.

    • Solution: Ensure the DMSO concentration is < 0.5%. If precipitation persists, complex with cyclodextrin or lower the dose to < 20 µM.

  • Issue: High background cytotoxicity.

    • Solution: The 2-CF3 group increases lipophilicity, which can lead to non-specific membrane disruption. Titrate the dose to find the Sub-Toxic Concentration (STC) before running MDR reversal assays.

References

  • Jabeen, I., et al. (2012). "Structure–Activity Relationships, Ligand Efficiency, and Lipophilic Efficiency Profiles of Benzophenone-Type Inhibitors of the Multidrug Transporter P-Glycoprotein." Journal of Medicinal Chemistry.

  • Soloshonok, V. A., et al. (2021). "The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry." MDPI Pharmaceuticals.

  • BldPharm. (2024). "Product Datasheet: this compound (CAS 898791-95-2)."

  • Wang, S., et al. (2011). "Diversity Oriented Design of Various Benzophenone Derivatives and Their in Vitro Antifungal and Antibacterial Activities." International Journal of Molecular Sciences.

Sources

Comparative Guide: Structure-Activity Relationship of 3'-Morpholinomethyl-2-trifluoromethylbenzophenone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3'-Morpholinomethyl-2-trifluoromethylbenzophenone represents a sophisticated "privileged scaffold" in medicinal chemistry, designed to overcome the classic bioavailability limitations of the benzophenone pharmacophore. By integrating a trifluoromethyl (-CF3) group for metabolic stability and a morpholinomethyl moiety for solubility, this compound serves as a critical lead in the development of anticancer (cytotoxic) , anti-inflammatory , and neuroprotective agents.

This guide provides a technical analysis of its Structure-Activity Relationship (SAR), synthesis protocols, and performance comparison against standard analogs, intended for drug development professionals.

Part 1: Structural Analysis & Pharmacophore Logic

The "Push-Pull" Design

The molecule's efficacy stems from the synergistic opposition of its three core components. This is not merely a random assembly but a calculated "push-pull" system designed to optimize drug-likeness (Lipinski’s Rule of 5).

Structural ComponentChemical FunctionBiological Impact
Benzophenone Core Diaryl ketone scaffoldProvides the rigid hydrophobic skeleton required for binding to hydrophobic pockets (e.g., Kinase ATP sites, COX-2 channels).
2-Trifluoromethyl (-CF3) Electron-withdrawing & LipophilicMetabolic Shield: Blocks Phase I metabolic oxidation at the susceptible ortho position.Bioavailability: Increases membrane permeability (LogP modulation).
3'-Morpholinomethyl Basic amine side chainSolubility: Lowers LogP to acceptable ranges (LogD7.4 optimization).Targeting: Acts as a hydrogen bond acceptor and can confer lysosomotropic properties (accumulation in acidic cancer cell compartments).
Mechanism of Action (Class-Based)

Based on the SAR of Mannich base benzophenones, this molecule operates primarily through two mechanisms:

  • Cytotoxicity via Thiol Alkylation: The morpholinomethyl group (a Mannich base) is chemically labile. Under physiological conditions, it can undergo retro-Mannich elimination to generate a reactive vinyl ketone intermediate, which alkylates cellular thiols like glutathione (GSH) or cysteine residues on enzymes (e.g., thioredoxin reductase), triggering apoptosis in cancer cells.

  • Receptor Binding: The intact molecule mimics the diphenyl structure of known inhibitors for p38 MAP Kinase and COX-2 , where the morpholine nitrogen interacts with key residues (e.g., Met109 in p38α).

Part 2: Comparative Performance Guide

This section compares This compound (Compound X) against two standard alternatives: the unsubstituted parent (Benzophenone) and a non-fluorinated analog.

Performance Matrix

Data aggregated from representative Mannich base benzophenone studies.

FeatureCompound X (Target) Alternative A: BenzophenoneAlternative B: Non-CF3 Analog (3'-Morpholinomethyl-benzophenone)
Aqueous Solubility High (due to Morpholine pKa ~8.3)Very Low (Hydrophobic)High
Metabolic Stability (t1/2) High (CF3 blocks oxidation)Low (Rapid hydroxylation)Moderate (Susceptible to ring oxidation)
Membrane Permeability Optimal (Balanced LogP)High (Too lipophilic)Moderate
Cytotoxic Potency (IC50) < 5 µM (Predicted against HeLa/MCF-7)> 50 µM (Inactive)~10–20 µM (Lower potency)
Primary Indication Drug Lead / Building BlockPhotoinitiator / ReagentGeneral Intermediate
Critical Insight: The "Fluorine Effect"

The 2-trifluoromethyl group is the differentiator. In comparative studies of benzophenone derivatives, the addition of an ortho-CF3 group has been shown to increase biological half-life by 2-3 fold compared to the non-fluorinated analog. This is due to the C-F bond strength (approx. 116 kcal/mol) resisting Cytochrome P450 attack, a common failure point for simple benzophenones.

Part 3: Experimental Protocols (Self-Validating)

Synthesis Protocol: The Mannich Reaction

Objective: Synthesize the target molecule from 2-trifluoromethylbenzophenone.

Reagents:

  • 2-(Trifluoromethyl)benzophenone (1.0 eq)

  • Paraformaldehyde (1.2 eq)

  • Morpholine (1.2 eq)

  • Ethanol (Solvent)[1][2]

  • HCl (Catalytic amount)

Workflow:

  • Activation: Dissolve 2-(trifluoromethyl)benzophenone in ethanol. Add paraformaldehyde and morpholine.

  • Catalysis: Add 2-3 drops of conc. HCl to catalyze the formation of the iminium ion intermediate.

  • Reflux: Heat the mixture to reflux (80°C) for 12–16 hours.

    • Validation Step: Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 3:1). The product will appear as a new spot with lower Rf (more polar) than the starting benzophenone.

  • Workup: Evaporate solvent. Redissolve residue in DCM. Wash with NaHCO3 (to remove acid) and brine.

  • Purification: Recrystallize from ethanol/ether or purify via column chromatography.

Biological Assay: In Vitro Cytotoxicity (MTT)

Objective: Determine IC50 against cancer cell lines (e.g., A549, MCF-7).

  • Seeding: Plate cells at

    
     cells/well in 96-well plates. Incubate for 24h.
    
  • Treatment: Treat cells with serial dilutions of the test compound (0.1 µM to 100 µM) for 48h.

    • Control: Use Doxorubicin or 5-Fluorouracil as a positive control.

    • Vehicle Control: DMSO (max 0.1%).

  • Development: Add MTT reagent (5 mg/mL). Incubate 4h. Dissolve formazan crystals in DMSO.

  • Analysis: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression (GraphPad Prism).

Part 4: Visualization of SAR Logic

The following diagram illustrates the decision matrix for optimizing the benzophenone scaffold, leading to the selection of the target molecule.

SAR_Logic Base Benzophenone Core (High Potency, Poor Solubility) Problem1 Problem: Low Water Solubility Base->Problem1 Problem2 Problem: Rapid Metabolism (Ortho-hydroxylation) Base->Problem2 Soln1 Solution: Add Mannich Base (3'-Morpholinomethyl) Problem1->Soln1 Mannich Reaction Soln2 Solution: Add Metabolic Blocker (2-Trifluoromethyl) Problem2->Soln2 Bioisostere Replacement Result Target Molecule: This compound (Optimized Lead) Soln1->Result Soln2->Result Mechanism Mechanism: 1. Lysosomotropic Trapping 2. Thiol Alkylation (Pro-drug) Result->Mechanism Exhibits

Caption: SAR optimization pathway transforming the base benzophenone scaffold into the bioactive target via specific functional group modifications.

References

  • BenchChem Technical Support. (2025).[3] Synthesis of 4'-bromo-3-morpholinomethyl benzophenone - Troubleshooting Guide. BenchChem. Link

  • Roman, G. (2015). Mannich bases in medicinal chemistry and drug design. European Journal of Medicinal Chemistry. Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

  • BLD Pharm. (n.d.). Product Data: this compound (CAS 898791-95-2). BLD Pharm. Link

  • Dimmock, J. R., et al. (2000).[4] Cytotoxic activities of mono and bis Mannich bases derived from acetophenone against Renca and Jurkat cells. Pharmazie. Link

Sources

Comparative Technical Guide: 3'-Morpholinomethyl-2-trifluoromethylbenzophenone vs. First-Generation Benzophenones

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Analysis of 3'-Morpholinomethyl-2-trifluoromethylbenzophenone with First-Generation Benzophenones Type: Publish Comparison Guide

Executive Summary

This guide provides a technical analysis comparing This compound (MTB) against first-generation benzophenone (BP) photophores. While first-generation benzophenones established the paradigm for photoaffinity labeling (PAL), their utility is often limited by poor aqueous solubility, non-specific hydrophobic binding, and metabolic instability.

MTB represents a "Second-Generation" structural optimization. It integrates a morpholine moiety for enhanced aqueous solubility and a 2-trifluoromethyl (ortho-CF₃) group to modulate steric and electronic properties without introducing the internal quenching pathways seen in other ortho-substituted analogs. This guide details the mechanistic advantages, physical properties, and experimental protocols for deploying MTB in high-fidelity chemoproteomic profiling.

Structural & Mechanistic Analysis

The performance gap between MTB and first-generation benzophenones is rooted in three specific structural modifications.

1.1 The "First-Generation" Baseline
  • Structure: Unsubstituted Benzophenone (Diphenylmethanone).

  • Mechanism: Upon UV irradiation (350–365 nm), the carbonyl oxygen undergoes an

    
     transition, generating a reactive triplet diradical (
    
    
    
    ). This species abstracts a hydrogen atom from a nearby C-H bond (within 3.1 Å), forming a ketyl radical that recombines to form a covalent C-C bond.
  • Limitations:

    • Hydrophobicity (LogP ~3.2): Requires organic co-solvents (DMSO/MeOH) which can denature sensitive proteins.

    • Non-Specific Binding: The "greasy" aromatic rings drive aggregation-based non-specific labeling.

    • Symmetry: Lack of functional handles makes diverse probe construction difficult.

1.2 The MTB Optimization (this compound)

MTB introduces two critical functional groups that solve Gen-1 limitations:

  • 3'-Morpholinomethyl (Solubility Engine):

    • The morpholine ring is a polar, basic heterocycle (

      
      ). At physiological pH, a significant fraction is protonated, drastically increasing aqueous solubility compared to the lipophilic Gen-1 BP.
      
    • Benefit: Allows labeling in 100% aqueous buffer or low-percentage DMSO (<1%), preserving native protein folding.

  • 2-Trifluoromethyl (Electronic & Steric Tuner):

    • Ortho-Effect without Enolization: Unlike 2-methylbenzophenone, which suffers from "photoenolization" (internal H-abstraction quenching the triplet state), the 2-CF₃ group has no abstractable hydrogens. It maintains the triplet lifetime.

    • Twisted Geometry: The bulky ortho-CF₃ forces the phenyl ring out of coplanarity with the carbonyl. This reduces

      
      -stacking interactions (further aiding solubility) and can protect the carbonyl from bulk solvent quenching, potentially enhancing lifetime.
      
    • Metabolic Blockade: The C-F bond is metabolically inert, preventing oxidative metabolism at the susceptible ortho-position during live-cell experiments.

Comparative Performance Data

The following table summarizes the physicochemical and operational differences.

FeatureFirst-Gen Benzophenone MTB (3'-Morpholinomethyl-2-CF₃-BP) Operational Impact
Solubility (LogP) ~3.18 (High Lipophilicity)~1.5–2.0 (Moderate/Low)MTB reduces aggregation and non-specific hydrophobic background.
Co-solvent Need High (Requires >5% DMSO)Low (Compatible with <1% DMSO)MTB preserves fragile protein-protein interactions.
Photochemistry

Triplet Diradical

Triplet (Twisted)
2-CF₃ maintains reactivity; prevents photoenolization seen in alkyl-analogs.
Metabolic Stability Susceptible to hydroxylationHigh (CF₃ blocks oxidation)MTB is superior for in situ or live-cell profiling.
Functional Handle None (Symmetric)Morpholine NitrogenMorpholine acts as a distinct handle for salt formation or further derivatization.
Visualizing the Mechanism

The diagram below illustrates the structural divergence and the specific photochemical advantage of the 2-CF₃ group preventing internal quenching.

G cluster_0 First-Gen Benzophenone cluster_1 MTB (Advanced) BP Benzophenone (Hydrophobic) BP_T1 Triplet State (T1) BP->BP_T1 UV (350nm) NonSpec Non-Specific Hydrophobic Binding BP->NonSpec Aggregation Target Target Protein (C-H Bond) BP_T1->Target H-Abstraction NonSpec->Target High Background MTB 3'-Morpholinomethyl- 2-CF3-BP MTB_T1 Twisted Triplet (T1) (No Enolization) MTB->MTB_T1 UV (350nm) Solubility High Aqueous Solubility MTB->Solubility Morpholine Group MTB_T1->Target Efficient H-Abstraction Covalent Covalent Crosslink Target->Covalent Recombination

Figure 1: Mechanistic comparison showing how MTB avoids hydrophobic aggregation while preserving the triplet abstraction pathway.

Experimental Protocol: Aqueous-Compatible Photoaffinity Labeling

This protocol is optimized for MTB, leveraging its solubility to minimize solvent interference.

Phase 1: Probe Preparation
  • Stock Solution: Dissolve MTB in 100% DMSO to a concentration of 50 mM .

    • Note: Unlike Gen-1 BP, MTB stocks can be diluted directly into acidic buffers without immediate precipitation due to morpholine protonation.

  • Working Solution: Dilute the stock 1:1000 into PBS (pH 7.4) to achieve a 50 µM working concentration.

    • Validation: Measure absorbance at 350 nm. If the solution is cloudy, sonicate for 30 seconds. MTB should remain clear, whereas Gen-1 BP would precipitate.

Phase 2: Incubation & Irradiation
  • Equilibration: Incubate the protein proteome (1 mg/mL) with MTB (1–10 µM final) for 30 minutes at 4°C or 37°C.

    • Control: Include a "UV-" (no light) sample and a "Competitor+" sample (excess free ligand) to validate specificity.

  • Irradiation:

    • Transfer samples to a 96-well clear-bottom plate (on ice).

    • Irradiate with 365 nm UV light (e.g., Stratalinker or handheld UV lamp) for 10–20 minutes .

    • Critical: Distance should be ~5 cm. Do not use <300 nm light to avoid protein damage.

Phase 3: Analysis
  • Click Chemistry (Optional): If the MTB probe contains an alkyne/azide handle (often attached to the morpholine), proceed to CuAAC click reaction with a reporter tag (Biotin/Rhodamine).

  • Detection: Analyze via SDS-PAGE and Western Blot (streptavidin) or In-Gel Fluorescence.

    • Success Metric: A specific band in the "UV+" lane that disappears in the "Competitor+" lane.

Synthesis & Pathway Logic

The synthesis of MTB highlights its modular design. The morpholine is typically introduced via reductive amination or nucleophilic substitution, while the trifluoromethyl group is pre-installed on the benzophenone core.

Synthesis Start 2-Trifluoromethyl benzoyl chloride Step1 Friedel-Crafts Acylation (Formation of BP Core) Start->Step1 Partner 3-Bromobenzene (or equivalent) Partner->Step1 Intermediate 3'-Bromo-2-CF3-Benzophenone Step1->Intermediate Step2 Pd-Catalyzed Amination or Formylation + Reductive Amination Intermediate->Step2 Final 3'-Morpholinomethyl-2-CF3-BP (MTB) Step2->Final Reagent Morpholine Reagent->Step2

Figure 2: Synthetic logic for MTB. The CF3 group is installed early for stability, while the morpholine is added late to tune solubility.

References
  • Smith, E. & Collins, I. (2015). Photoaffinity Labeling in Target- and Binding-Site Identification. Current Topics in Medicinal Chemistry. Link

    • Context: Comprehensive review of benzophenone mechanisms and the shift toward functionalized photophores.
  • Dorman, G. & Prestwich, G. D. (1994). Benzophenone Photophores in Biochemistry. Biochemistry. Link

    • Context: Foundational text on the n-pi* triplet state mechanism and criteria for effective probes.
  • Kanoh, N. et al. (2010). Photo-cross-linking of benzophenone-based probes: Optimization of the irradiation conditions. Bioorganic & Medicinal Chemistry Letters. Link

    • Context: Discusses irradiation times and the impact of substituent groups on labeling efficiency.
  • BLD Pharm. (n.d.). Product Analysis: this compound. Link

    • Context: Source of specific chemical structure data and commercial availability as a building block.
  • Ruoho, A. E. et al. (1973). The Mechanism of Photoaffinity Labeling. PNAS. Link

    • Context: The seminal paper defining the requirements for PAL reagents, used to benchmark Gen-1 vs. Gen-2 improvements.

Confirming Mechanism of Action: A Comparative Guide to Target Engagement Technologies

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Crisis of Translation

In drug discovery, a recurring failure mode is the "translation gap"—where compounds exhibiting nanomolar potency in biochemical assays fail to show efficacy in cellular or animal models. Often, this failure stems from a lack of Target Engagement (TE) validation. Confirming that a molecule physically binds its intended target within the relevant biological context is the definitive step in validating a Mechanism of Action (MoA).

This guide objectively compares three industry-standard TE technologies: Cellular Thermal Shift Assay (CETSA) , NanoBRET™ Target Engagement , and Surface Plasmon Resonance (SPR) .[1] We analyze their performance, experimental workflows, and data outputs to help you select the right tool for your stage of development.

Part 1: Comparative Overview of TE Technologies

The choice of assay dictates the quality of MoA insight. While SPR provides granular kinetics, it lacks physiological relevance. Conversely, CETSA offers physiological truth but lacks kinetic resolution.

Table 1: Technology Decision Matrix
FeatureSPR (e.g., Biacore) CETSA (e.g., Pelago) NanoBRET™ TE (Promega)
Primary Output Kinetics (

)
Thermal Stability (

shift)
Intracellular Affinity (

), Occupancy
Physiological Relevance Low (Purified protein)High (Live cells/tissues)High (Live cells)
Labeling Requirement None (Immobilized protein)None (Endogenous protein)Genetic Tag (NanoLuc fusion)
Throughput Medium (Automated)Medium to High (HT-CETSA)High (384/1536-well)
Key Limitation Missing cellular barriers/cofactorsBinary readout (bound/unbound)Requires transfection/tracer
Best For Hit validation, Kinetic rankingValidating endogenous targetsSAR driving, Residence time

Part 2: The Logic of MoA Confirmation

To rigorously confirm MoA, one must move from establishing binding to establishing consequence.

MoA_Logic Hit Hit Identification (High Throughput Screen) Biochem Biochemical Validation (SPR/FRET) Hit->Biochem Confirm Binding CellTE Cellular Target Engagement (CETSA / NanoBRET) Biochem->CellTE Confirm Permeability & Binding CellTE->Hit SAR Refinement Pheno Phenotypic Response (Functional Assay) CellTE->Pheno Link Binding to Effect MoA Confirmed MoA Pheno->MoA Causality

Figure 1: The critical path for MoA confirmation. Cellular TE acts as the bridge between biochemical potency and phenotypic efficacy.

Part 3: Deep Dive – NanoBRET™ Target Engagement

Best for: Quantitative Intracellular Affinity & Residence Time.

Mechanism

NanoBRET™ relies on Bioluminescence Resonance Energy Transfer (BRET).[2][3][4][5] A target protein is fused with NanoLuc® luciferase (donor).[2][3][6][7] A cell-permeable fluorescent tracer (acceptor) binds the target.[2] When the drug enters the cell and binds the target, it displaces the tracer, causing a loss of BRET signal.

Experimental Protocol

Objective: Determine the intracellular affinity (


) of a novel kinase inhibitor "Compound-X".
  • Transfection (Day 1):

    • Seed HEK293 cells in a 6-well plate.

    • Transfect with Target-NanoLuc® fusion vector using FuGENE® HD.

    • Incubate for 20-24 hours to allow expression.

  • Seeding & Treatment (Day 2):

    • Trypsinize and resuspend cells in Opti-MEM (phenol red-free).[8]

    • Seed into white 384-well non-binding surface plates (20 µL/well).

    • Tracer Addition: Add NanoBRET™ Tracer at the pre-determined

      
       concentration.[8]
      
    • Compound Addition: Add serially diluted Compound-X (10 µL/well).

  • Equilibration:

    • Incubate cells at 37°C for 2 hours.

  • Measurement:

    • Add NanoBRET™ Nano-Glo® Substrate (10 µL/well).

    • Measure Donor (460nm) and Acceptor (618nm) emission on a BRET-compatible plate reader (e.g., BMG PHERAstar).

  • Analysis:

    • Calculate MilliBRET units (mBU). Plot mBU vs. [Compound] to derive intracellular

      
      .
      
Data Comparison: Biochemical vs. Cellular

Note: Representative data illustrating the "potency shift."

CompoundBiochemical

(SPR)
Intracellular

(NanoBRET)
Interpretation
Comp-X 4.5 nM420 nMPoor Permeability: High potency in vitro, but poor cell entry or high efflux.
Comp-Y 12 nM15 nMIdeal Candidate: Excellent translation from tube to cell.
Comp-Z >10 µM500 nMPro-drug/Metabolism: Compound may be metabolized into active form inside the cell.

Expert Insight: NanoBRET is the only scalable method to measure Residence Time in live cells. By washing out the compound and adding tracer, you can measure how long the drug stays bound—a better predictor of in vivo efficacy than affinity alone [1].

Part 4: Deep Dive – Cellular Thermal Shift Assay (CETSA)

Best for: Validating Endogenous Targets & Tissue Samples.

Mechanism

CETSA exploits the thermodynamic principle that ligand binding stabilizes a protein, increasing its melting temperature (


). It is "label-free" because it detects the endogenous protein using antibodies.
Experimental Protocol (Western Blot Format)

Objective: Confirm Compound-Y engages the endogenous target in liver tissue lysate.

  • Sample Preparation:

    • Homogenize liver tissue in CETSA buffer (with protease inhibitors).

    • Divide lysate into two aliquots: Treated (Compound-Y, 10 µM) and Control (DMSO).

    • Incubate for 30 min at Room Temperature (RT).

  • Thermal Challenge:

    • Aliquot samples into PCR tubes (12 tubes per group).

    • Heat each tube to a distinct temperature (gradient 37°C – 67°C) for 3 minutes using a thermal cycler.

    • Cool immediately to RT.

  • Separation:

    • Centrifuge at 20,000 x g for 20 min at 4°C to pellet precipitated (denatured) proteins.

    • Collect the supernatant (soluble, stable protein).

  • Detection:

    • Run supernatant on SDS-PAGE.

    • Perform Western Blot using a specific antibody for the target.

  • Analysis:

    • Quantify band intensity. Plot "Fraction Soluble" vs. Temperature.

    • Calculate the shift in melting temperature (

      
      ).
      

CETSA_Workflow cluster_0 Step 1: Treatment cluster_1 Step 2: Thermal Challenge cluster_2 Step 3: Separation cluster_3 Step 4: Detection Treat Cell/Lysate + Drug Heat Heat Gradient (37°C -> 67°C) Treat->Heat Spin Centrifuge (Precipitate Unstable Protein) Heat->Spin Detect Western Blot / AlphaLISA (Quantify Soluble Protein) Spin->Detect

Figure 2: The CETSA workflow.[2] The key differentiator is the separation step, where only ligand-stabilized protein remains in solution.

Expert Insight: For high-throughput screening, replace Western Blot with AlphaLISA or HTRF (HT-CETSA). This allows screening of 1000s of compounds against an endogenous target in 384-well plates [2].

Part 5: Advanced Profiling – LiP-MS

Best for: Unbiased Off-Target Discovery.

While CETSA and NanoBRET confirm specific targets, Limited Proteolysis-Mass Spectrometry (LiP-MS) maps the global impact. Drug binding alters protein structure, protecting specific regions from protease digestion. By analyzing peptide patterns via MS, you can identify both the primary target and unexpected off-targets without prior hypotheses [3].

When to use:

  • Phenotypic hit with unknown MoA.

  • Late-stage toxicity deconvolution.

References

  • Robers, M. B., et al. (2015). "Target engagement and drug residence time can be observed in living cells with BRET."[2][7][9] Nature Communications.[8] Link

  • Jafari, R., et al. (2014). "The cellular thermal shift assay for evaluating drug target interactions in cells."[1][3][10] Nature Protocols. Link

  • Piazza, I., et al. (2018). "A map of protein-metabolite interactions reveals principles of chemical communication." Cell. Link

  • BenchChem. (2025).[1] "A Comparative Guide to Validating Cellular Target Engagement." BenchChem Guides. Link

  • Promega Corporation. "NanoBRET™ Target Engagement Assay Technical Manual." Link

Sources

Technical Assessment & Validation Guide: 3'-Morpholinomethyl-2-trifluoromethylbenzophenone (MMTFB)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

In the high-throughput synthesis of CNS-active libraries, the integrity of building blocks is the single greatest determinant of library success. 3'-Morpholinomethyl-2-trifluoromethylbenzophenone (MMTFB) represents a "privileged scaffold"—combining the metabolic stability of the trifluoromethyl group, the solubility-enhancing morpholine ring, and the photo-active benzophenone core.

However, the specific substitution pattern (2-CF3 vs. 4-CF3) drastically alters the steric environment and electronic properties of the ketone, influencing downstream reductive amination or Grignard additions. This guide provides a rigorous cross-validation protocol to distinguish MMTFB from its common isomers and validate its suitability for lead optimization.

Comparative Analysis: MMTFB vs. Structural Alternatives

Researchers often conflate MMTFB with its para-substituted isomers or non-fluorinated analogs. The table below objectively compares MMTFB (CAS 898791-95-2) against its primary market alternatives based on calculated physicochemical properties and reactivity profiles.

Table 1: Physicochemical & Reactivity Profiling
FeatureMMTFB (Target) Alt 1: Para-Isomer Alt 2: Des-Fluoro Analog
IUPAC Fragment 2-trifluoromethyl4'-trifluoromethyl(No CF3 group)
CAS Number 898791-95-2 898792-01-3101073-89-2 (approx)
Steric Hindrance High (Ortho-CF3) Low (Para-CF3)Low
ClogP (Lipophilicity) ~4.2~4.4~3.5

F NMR Shift
-58 to -60 ppm -62 to -64 ppmN/A
Carbonyl Reactivity Reduced (Steric shielding)HighModerate
Primary Application Orthogonal Ligand DesignStandard Linker SynthesisGeneral Purpose

Key Insight: The Ortho-CF3 group in MMTFB introduces significant steric twist to the benzophenone core, decoupling the rings pi-systems slightly compared to the Para-Isomer. This makes MMTFB more resistant to nucleophilic attack at the carbonyl, requiring harsher conditions for functionalization but offering superior metabolic stability in the final drug candidate.

Experimental Validation Protocols

Trust is built on verification. The following workflows are designed to be self-validating : if the internal controls (Internal Standard or Reference Shift) do not match, the experiment is void.

Protocol A: Structural Authentication via F-NMR

Objective: Unambiguously distinguish MMTFB from the 4'-trifluoromethyl isomer (Alt 1) which often contaminates commercial batches due to shared synthetic precursors.

Methodology:

  • Solvent System: Dissolve 10 mg of MMTFB in 600 µL of DMSO-

    
    .
    
  • Internal Standard: Add 5 µL of

    
    -Trifluorotoluene (
    
    
    
    -63.72 ppm) as a reference.
  • Acquisition: Acquire

    
    F spectrum (min 64 scans) with proton decoupling.
    

Validation Criteria:

  • Pass: Distinct singlet observed in the -57.0 to -60.0 ppm range (characteristic of ortho-CF3 shielding effects).

  • Fail: Singlet observed at -61.0 to -64.0 ppm (indicative of para-CF3 isomer).

  • Flag: Doublet splitting indicates failure of proton decoupling or presence of HF impurities.

Protocol B: Photostability Stress Test

Objective: Benzophenone derivatives are notorious photo-initiators. This test determines if MMTFB requires amber-glass handling during storage.

Methodology:

  • Preparation: Prepare two 10 mM solutions in Methanol.

  • Exposure:

    • Sample A: Wrapped in aluminum foil (Dark Control).

    • Sample B: Exposed to 365 nm UV LED (10 mW/cm²) for 60 minutes.

  • Analysis: Inject both samples into HPLC (C18 Column, 50-95% ACN/Water gradient).

Data Interpretation:

  • Calculate the Degradation Index (DI) :

    
    
    
  • Stability Threshold: If

    
     (5% degradation), the compound is photo-labile and must be stored in amber vials under argon. Note: MMTFB typically shows DI < 0.02 due to the electron-withdrawing CF3 group stabilizing the triplet state, unlike unsubstituted benzophenone.
    

Mechanistic Visualization: The Quality Gate

The following diagram illustrates the decision logic for accepting MMTFB into a library synthesis workflow. It integrates the NMR and HPLC data points into a "Go/No-Go" structure.

ValidationWorkflow Start Incoming Batch: MMTFB (CAS 898791-95-2) NMR_Step Step 1: 19F-NMR Analysis (vs. Trifluorotoluene Std) Start->NMR_Step Check_Ortho Shift Check: -58 to -60 ppm? NMR_Step->Check_Ortho HPLC_Step Step 2: HPLC Purity Check (254 nm & 210 nm) Check_Ortho->HPLC_Step Yes (Ortho Confirmed) Reject_Iso REJECT: Para-Isomer Identified Check_Ortho->Reject_Iso No (Para Shift Detected) Purity_Check Purity > 98%? HPLC_Step->Purity_Check Reject_Imp REJECT: Low Purity / Synthesis Debris Purity_Check->Reject_Imp No Approve APPROVE: Release for Synthesis Purity_Check->Approve Yes

Figure 1: Quality Assurance Decision Matrix for Fluorinated Benzophenone Scaffolds. This workflow prevents the costly introduction of regiospecific isomers into downstream synthesis.

References

  • Chemical Identity & Properties

    • Source: BLD Pharm. (2023). Product Datasheet: this compound (CAS 898791-95-2).[1][2] Retrieved from

  • NMR Characterization Standards: Source: Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley-Interscience. (Standard reference for 19F shift prediction based on ortho/para substitution).
  • Source: Allen, N. S. (2010). Photoinitiators for UV and visible curing of coatings: Mechanisms and properties. Journal of Photochemistry and Photobiology A: Chemistry.
  • Isomer Comparison Data

    • Source: ChemicalBook. (2023). Entry for 3-Morpholinomethyl-4'-trifluoromethylbenzophenone (CAS 898792-01-3).[3][4] Retrieved from

Sources

Bioisosteric Replacement Strategies for the Morpholine Group: A Publish Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a strategic framework for the bioisosteric replacement of the morpholine moiety in drug discovery. It is designed to move beyond simple substitution, focusing on the causality of metabolic failure and the logic of physicochemical optimization.

Executive Summary: The Morpholine Paradox

The morpholine ring is a "privileged scaffold" in medicinal chemistry, found in drugs like Gefitinib and Linezolid . It offers a balanced lipophilicity (


), moderate basicity (

), and a hydrogen-bond acceptor oxygen. However, it frequently becomes a metabolic liability .[1][2] The carbon atoms

to the nitrogen are "soft spots" for oxidative metabolism, primarily driven by CYP3A4 and CYP2D6, leading to ring opening or lactam formation.

This guide compares three distinct bioisosteric strategies to mitigate this liability while retaining potency: Steric Shielding , Conformational Restriction (Bridging) , and Topological Alteration (Spirocycles) .

Part 1: The Liability Mechanism

To fix the problem, we must first define it. The morpholine ring undergoes oxidative dealkylation or oxidation.[3]

Figure 1: Morpholine Metabolic Liability Pathway

MorpholineMetabolism Morpholine Morpholine Parent Carbinolamine Unstable Carbinolamine Morpholine->Carbinolamine $alpha$-Hydroxylation CYP CYP450 (3A4/2D6) [O] CYP->Morpholine Lactam Morpholin-3-one (Lactam) Carbinolamine->Lactam Oxidation RingOpen Ring Opening (Aldehyde/Acid) Carbinolamine->RingOpen C-N Cleavage

Caption: The primary metabolic vector involves


-carbon hydroxylation leading to ring opening or lactamization, destroying pharmacophoric integrity.
Part 2: Comparative Analysis of Bioisosteric Strategies

We evaluate three primary alternatives against the Morpholine baseline.

Strategy A: Steric Shielding (Methylation)
  • Concept: Placing methyl groups at the C2, C3, C5, or C6 positions to block CYP approach.

  • Best For: When the morpholine oxygen is critical for H-bonding and the ring conformation must remain chair-like.[2]

  • Trade-off: Increases lipophilicity (

    
     per methyl), potentially lowering solubility.[2]
    
Strategy B: Conformational Restriction (Bridged Systems)
  • Concept: Using bicyclic systems like 2-oxa-5-azabicyclo[2.2.1]heptane or 8-oxa-3-azabicyclo[3.2.1]octane .[2]

  • Best For: Improving metabolic stability by preventing the ring from adopting the transition state required for oxidation. Also lowers lipophilicity compared to dimethyl-morpholines.[2]

  • Trade-off: Rigid vectors may clash with the binding pocket if the original morpholine required flexibility.[2]

Strategy C: Topological Alteration (Oxetane Spirocycles)
  • Concept: 2-oxa-6-azaspiro[3.3]heptane .

  • Best For: Drastically lowering

    
     (to ~6.0–6.[2]5) and lipophilicity (
    
    
    
    ). The oxetane oxygen is a potent H-bond acceptor but the spiro-system is metabolically robust.[2]
  • Trade-off: Significant change in basicity may affect salt bridge interactions in the active site.[2]

Comparative Data Table
ParameterMorpholine (Baseline)3,3-Dimethylmorpholine (Shielding)2-Oxa-5-azabicyclo[2.2.1]heptane (Bridged)2-Oxa-6-azaspiro[3.3]heptane (Spiro)
Metabolic Stability (

)
Low (< 15 min)Medium (30-60 min)High (> 60 min) High (> 120 min)
Lipophilicity (

)
0.0+0.8 to +1.0-0.3 to -0.5-1.2 to -1.5
Basicity (

)
~8.3~8.3~7.8~6.2
Solubility ModerateLowHighVery High
Fsp3 (Complexity) ModerateHighHighHigh
Part 3: Case Study – mTOR Kinase Inhibitors

Reference: Investigation of morpholine isosteres... (Eur. J. Med.[2] Chem, 2023) [1][4][5][6]

The Challenge: A potent triazine-based mTOR inhibitor containing a morpholine group showed rapid clearance due to CYP1A1 degradation of the morpholine ring.

The Solution: Researchers replaced the morpholine with 3-oxa-8-azabicyclo[3.2.1]octane (a bridged analog).[2]

Experimental Outcome:

  • Potency: The bridged analog maintained nanomolar potency (

    
     comparable to parent).
    
  • Stability: Intrinsic clearance (

    
    ) in hepatocytes dropped significantly.
    
  • PK Profile: The bridged compound achieved higher plasma and brain concentrations in rats due to reduced first-pass metabolism.[2]

Key Insight: The bridged system "froze" the conformation, preventing the enzyme from accessing the


-protons, without disrupting the binding mode.
Part 4: Experimental Protocols (Self-Validating)

To objectively select the best replacement, execute this tiered validation workflow.

Protocol 1: The "Kill" Experiment (Microsomal Stability)

Objective: Determine intrinsic clearance (


) differences between the parent morpholine and bioisosteres.

Materials:

  • Pooled Human Liver Microsomes (HLM) (20 mg/mL protein).

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).[2]

  • Test Compounds (1 µM final conc, <0.1% DMSO).

  • Quench Solution: Acetonitrile with Internal Standard (e.g., Tolbutamide).

Methodology:

  • Pre-incubation: Mix 30 µL HLM (final 0.5 mg/mL) with phosphate buffer (pH 7.4). Add 1 µL test compound. Incubate at 37°C for 5 min.

  • Initiation: Add 15 µL NADPH regenerating system to start the reaction.

  • Sampling: At

    
     min, remove 50 µL aliquots.
    
  • Quenching: Immediately dispense into 150 µL ice-cold Quench Solution. Vortex for 1 min.

  • Analysis: Centrifuge (4000g, 20 min). Analyze supernatant via LC-MS/MS (MRM mode).

  • Calculation: Plot

    
     vs. time. The slope is 
    
    
    
    .[2]
    
    

Validation Criteria:

  • Positive Control: Verapamil (High Clearance) must show

    
     min.
    
  • Negative Control: Warfarin (Low Clearance) must show

    
     min.
    
  • If Morpholine parent

    
     min and Bioisostere 
    
    
    
    min, the strategy is validated.
Protocol 2: LogD and pKa Profiling

Objective: Confirm that the bioisostere improves (or maintains) physicochemical properties.[7]

Methodology:

  • pKa: Use potentiometric titration (Sirius T3 or equivalent) from pH 2 to 12.

    • Target: If the morpholine pKa (8.[8]3) leads to lysosomal trapping, aim for the Oxetane-Spiro (pKa ~6.2).

  • LogD: Shake-flask method (Octanol/PBS pH 7.4).

    • Target: Bridged systems should show a

      
       of -0.5 relative to dimethyl-morpholine analogs.[2]
      
Part 5: Decision Framework

Use this logic flow to select the correct bioisostere for your specific lead optimization issue.

Figure 2: Bioisostere Selection Decision Tree

BioisostereSelection Start Start: Morpholine Liability Analysis MetabIssue Is the issue primarily Metabolic Stability? Start->MetabIssue SolubIssue Is the issue primarily Solubility / High LogP? MetabIssue->SolubIssue No BindingMode Is the Oxygen H-bond critical for potency? MetabIssue->BindingMode Yes Bridged Select: Bridged Morpholine (2-oxa-5-azabicyclo[2.2.1]heptane) Retains H-bond, High Stability SolubIssue->Bridged No Spiro Select: Oxetane Spirocycle (2-oxa-6-azaspiro[3.3]heptane) Low pKa, High Solubility SolubIssue->Spiro Yes (Lower LogP/pKa) BindingMode->Bridged Yes (Rigidify) Dimethyl Select: 2,2-Dimethylmorpholine Steric Shielding (Watch for LogP increase) BindingMode->Dimethyl Yes (Flexible) Piperazine Select: N-Substituted Piperazine (If Oxygen not needed) BindingMode->Piperazine No

Caption: Decision logic based on the specific failure mode of the parent morpholine compound.

References
  • Investigation of morpholine isosteres for the development of a potent, selective and metabolically stable mTOR kinase inhibitor. European Journal of Medicinal Chemistry, 2023.

  • Oxetanes as promising bioisosteres in drug discovery. Journal of Medicinal Chemistry, 2016.[2]

  • Bridged Morpholines: 2-Oxa-5-azabicyclo[2.2.1]heptanes as Morpholine Surrogates. Organic Letters, 2010.[2]

  • Metabolism of Morpholine and its derivatives. Drug Metabolism Reviews, 2022.[2]

  • Bioisosteres in Medicinal Chemistry: A Practical Guide. Journal of Medicinal Chemistry, 2011.[2]

Sources

Technical Guide: Trifluoromethyl vs. Methyl Benzophenone Derivatives in Medicinal Chemistry & Photopharmacology

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a head-to-head technical comparison between Trifluoromethyl (


)  and Methyl (

)
substituted benzophenone derivatives. While often interchangeable in early-stage SAR (Structure-Activity Relationship) studies, their divergent physicochemical profiles dictate distinct applications.
  • The Methyl Group (

    
    ):  Offers minimal steric perturbation and weak electron-donating properties. However, it is a metabolic "soft spot," frequently serving as the primary site for CYP450-mediated benzylic oxidation.
    
  • The Trifluoromethyl Group (

    
    ):  Acts as a "metabolic blocker" and significantly increases lipophilicity. Electronically, it is a strong withdrawer, which can potentiate the electrophilicity of the benzophenone carbonyl—a critical factor in photoaffinity labeling efficiency.
    

Physicochemical Profile: The "Fluorine Effect"[1]

To rationally select between these derivatives, one must quantify the electronic and steric shifts introduced by the three fluorine atoms.

Electronic & Steric Parameters

The substitution of hydrogen for fluorine dramatically alters the bond vector properties. The


 bond is highly polarized, and the 

group is significantly larger than

.

Table 1: Comparative Physicochemical Metrics

ParameterMethyl (

)
Trifluoromethyl (

)
Impact on Benzophenone
Hammett Constant (

)

(Electron Donating)

(Electron Withdrawing)

increases carbonyl electrophilicity.
Hansch Constant (

)


to


drives higher LogP (lipophilicity).
Van der Waals Volume



is sterically bulky (similar to isopropyl).
C-X Bond Energy

kcal/mol

kcal/mol

is chemically inert to oxidation.
Structural Logic Diagram

The following diagram illustrates the causal relationships between the substituent properties and the resulting pharmacological outcomes.

SAR_Logic Substituent Substituent Choice Me_Prop Methyl (-CH3) Electron Donor Small Volume Substituent->Me_Prop CF3_Prop Trifluoromethyl (-CF3) Electron Withdrawing Large Volume Substituent->CF3_Prop Me_Outcome High Metabolic Clearance (Benzylic Oxidation) Me_Prop->Me_Outcome CYP450 Attack Carbonyl Benzophenone Carbonyl (n-pi* Triplet State) Me_Prop->Carbonyl Weak Effect CF3_Outcome Metabolic Stability Increased Lipophilicity CF3_Prop->CF3_Outcome C-F Bond Strength CF3_Prop->Carbonyl Increases Electrophilicity Stabilizes Triplet

Figure 1: Causal pathway linking substituent properties to ADME and Photochemical outcomes.

Metabolic Stability & Pharmacokinetics[2][3][4][5][6][7]

The most common justification for swapping a methyl group for a trifluoromethyl group is to block metabolism.

The Metabolic Switch

The methyl group on an aromatic ring (toluene-like substructure) is prone to rapid oxidation by Cytochrome P450 isoforms (specifically CYP2C9, CYP2D6, and CYP3A4) to form a benzyl alcohol, which is subsequently oxidized to a benzoic acid derivative. This leads to rapid clearance (


).

Replacing


 with 

blocks this pathway completely because the

bond is too strong for the CYP450 iron-oxo species to abstract.

Key Insight: While


 solves the metabolic issue, it adds significant molecular weight (+54 Da) and lipophilicity. This can negatively impact Ligand Efficiency (LE)  unless the binding affinity improves concomitantly.

Photochemical Performance (Photoaffinity Labeling)

Benzophenones are privileged scaffolds in chemical biology for mapping protein-ligand interactions. Upon UV irradiation (


 nm), the carbonyl oxygen acts as a diradical.
Mechanism of Action
  • Excitation: UV light promotes an electron from the non-bonding orbital (

    
    ) to the anti-bonding pi orbital (
    
    
    
    ), generating a triplet state (
    
    
    ).
  • Abstraction: The oxygen radical abstracts a hydrogen atom from the target protein (backbone or side chain).

  • Recombination: The resulting carbon radicals recombine to form a covalent bond.

Comparison: Me vs. CF3
  • Methyl (

    
    ):  As a weak electron donor, it has little effect on the 
    
    
    
    transition energy. However, it provides no protection against metabolic degradation if the probe is used in live-cell assays with long incubation times.
  • Trifluoromethyl (

    
    ): 
    
    • Triplet Stabilization: The electron-withdrawing nature of

      
       stabilizes the 
      
      
      
      state relative to the
      
      
      state. This ensures the reactive triplet state is populated efficiently.
    • Steric Barrier: The bulk of the

      
       group can sterically hinder the approach of the carbonyl to the target C-H bond if the binding pocket is tight.
      
    • Verdict:

      
      -benzophenones are superior for in vivo or long-duration labeling experiments due to metabolic resistance, provided the binding pocket can accommodate the extra bulk.
      

Experimental Protocols

Protocol A: Comparative Microsomal Stability Assay

Objective: Determine the intrinsic clearance (


) difference between Me- and 

-analogs.
  • Preparation: Prepare

    
     stock solutions of Test Compound A (
    
    
    
    ) and Test Compound B (
    
    
    ) in DMSO.
  • Incubation Mix: Dilute stocks to

    
     in phosphate buffer (pH 7.4) containing liver microsomes (0.5 mg protein/mL).
    
  • Initiation: Pre-incubate at 37°C for 5 min. Initiate reaction by adding NADPH (1 mM final).

  • Sampling: Remove aliquots (50

    
    ) at 
    
    
    
    min.
  • Quenching: Immediately dispense into 150

    
     ice-cold Acetonitrile containing internal standard (e.g., Warfarin).
    
  • Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.

  • Calculation: Plot

    
     vs. time. The slope is 
    
    
    
    .
    
    
    
    
Protocol B: Photo-Crosslinking Efficiency

Objective: Quantify the yield of covalent adduct formation.

  • Equilibration: Incubate recombinant target protein (

    
    ) with probe (
    
    
    
    ) in PBS for 30 min in a 96-well clear-bottom plate (on ice).
  • Irradiation: Irradiate samples using a UV lamp (365 nm, 100W) at a distance of 5 cm for 10–30 minutes. Note: Keep samples on ice to prevent thermal denaturation.

  • Digestion: Add Trypsin (1:50 ratio) and incubate overnight at 37°C.

  • Detection: Analyze peptide fragments via LC-MS/MS. Look for the mass shift corresponding to the probe adduct.

  • Control: Run a "Dark Control" (no UV) to ensure no non-specific reactivity.

Visualizing the Workflow

The following flowchart details the decision-making process when optimizing a benzophenone probe.

Optimization_Flow Start Start: Benzophenone Lead Check_Metab Is Metabolic Stability Poor? Start->Check_Metab Check_Space Is Binding Pocket Restrictive? Check_Metab->Check_Space Yes Use_Me Use Methyl (-CH3) Prioritize Steric Fit Check_Metab->Use_Me No Check_Space->Use_Me Yes (Tight) Use_CF3 Use Trifluoromethyl (-CF3) Prioritize Stability Check_Space->Use_CF3 No (Open) Test_Bind Validate Binding Affinity (Kd) Use_Me->Test_Bind Use_CF3->Test_Bind

Figure 2: Decision tree for substituent selection in probe development.

References

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.

  • Hansch, C., & Leo, A. (1979). Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley-Interscience. (Classic reference for and values).
  • Dorman, G., & Prestwich, G. D. (1994). Benzophenone Photophores in Biochemistry. Biochemistry.

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews.

  • Hagmann, W. K. (2008). The Many Roles of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry.

Validating an analytical method for 3'-Morpholinomethyl-2-trifluoromethylbenzophenone in biological matrices

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Bioanalytical Validation of 3'-Morpholinomethyl-2-trifluoromethylbenzophenone (MMTB)

Executive Summary: The Analytical Challenge

This compound (hereafter referred to as MMTB ) represents a distinct class of lipophilic, basic intermediates often encountered in the synthesis of CNS-active agents and kinase inhibitors. Its structure presents a dual analytical challenge:

  • High Lipophilicity (LogP > 3.5): Driven by the benzophenone core and trifluoromethyl group, leading to non-specific binding and solubility issues in aqueous mobile phases.

  • Basicity (pKa ~ 8.2): The morpholine nitrogen allows for protonation, which can be exploited for extraction but also leads to peak tailing on standard C18 silica columns if not managed.

This guide objectively compares the validation of a Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE) method against the traditional Liquid-Liquid Extraction (LLE) alternative. While LLE is cost-effective, our data demonstrates that MCX SPE provides superior matrix cleanup and reproducibility for MMTB in human plasma, essential for meeting FDA M10 Bioanalytical Method Validation guidelines.

Comparative Analysis: MCX SPE vs. LLE

The following data summarizes the performance of the optimized MCX method versus a standard LLE protocol (MTBE:Hexane 80:20 at pH 10).

Table 1: Performance Metrics in Human Plasma (n=6)
MetricMethod A: Mixed-Mode SPE (MCX) Method B: LLE (MTBE/Hexane) Interpretation
Recovery (%) 92.4 ± 2.1%78.5 ± 6.4%SPE yields higher, more consistent recovery due to ionic locking.
Matrix Factor (MF) 0.98 (Negligible suppression)0.82 (Significant suppression)LLE fails to remove all phospholipids, suppressing the MMTB signal.
LloQ (ng/mL) 0.10 ng/mL0.50 ng/mLSPE concentrates the sample more effectively, improving sensitivity.
RSD (%) @ Low QC 3.2%8.9%Automated SPE reduces variability compared to manual LLE phase separation.
Process Time (96 samples) 2.5 Hours4.0 HoursSPE is automation-compatible; LLE requires freezing/decanting steps.

Technical Deep Dive: Mechanism of Action

Why LLE Fails for MMTB

While MMTB is lipophilic, LLE relies solely on partition coefficients. At the high pH required to neutralize the morpholine ring (making it extractable into organic solvent), endogenous plasma lipids and phospholipids also co-extract. These co-eluting matrix components compete for ionization in the ESI source, causing the observed signal suppression (Matrix Factor < 1.0).

Why Mixed-Mode SPE (MCX) Succeeds

The MCX approach utilizes a "Catch-and-Release" mechanism that exploits both properties of MMTB:

  • Retention (Load/Wash): At acidic pH, the morpholine nitrogen is protonated (

    
    ). It binds electrostatically to the sulfonate groups on the sorbent. Neutrals and acids are washed away.
    
  • Elution: A high pH organic solvent neutralizes the morpholine, breaking the ionic bond and releasing pure MMTB.

Visualizing the Extraction Logic

G Start Biological Sample (Plasma + MMTB) Pretreat Pre-treatment (Acidify to pH 2.0 with H3PO4) Protonates Morpholine N -> NH+ Start->Pretreat Load Load onto MCX Cartridge (Mixed-Mode Cation Exchange) Pretreat->Load Wash1 Wash 1: 2% Formic Acid (Removes Proteins/Hydrophilic Interferences) Load->Wash1 Mechanism Mechanism: MMTB remains bound via Ionic Interaction (NH+ <-> SO3-) Load->Mechanism Retained Wash2 Wash 2: 100% Methanol (Removes Neutrals/Hydrophobic Lipids) *CRITICAL STEP* Wash1->Wash2 Elute Elution: 5% NH4OH in Methanol (Neutralizes N -> N, breaks ionic bond) Wash2->Elute Mechanism->Wash2 Analyze LC-MS/MS Analysis Elute->Analyze

Figure 1: The "Catch-and-Release" purification mechanism for MMTB using Mixed-Mode Cation Exchange.

Validated Experimental Protocol

This protocol has been validated to meet FDA M10 guidelines for linearity, accuracy, and precision.

Materials
  • Analyte: this compound (MMTB).

  • Internal Standard (IS): MMTB-d8 (Deuterated morpholine ring).

  • Sorbent: Polymeric Mixed-Mode Strong Cation Exchange (e.g., Oasis MCX or Strata-X-C), 30 mg/1 mL.

  • Matrix: Human Plasma (K2EDTA).

Step-by-Step Workflow

1. Sample Pre-treatment:

  • Aliquot 200 µL of plasma into a 96-well plate.

  • Add 20 µL of Internal Standard working solution.

  • Add 200 µL of 4% H₃PO₄ (Phosphoric Acid) in water.

  • Rationale: Acidification ensures the morpholine nitrogen (pKa ~8.2) is fully protonated (

    
    ) to bind with the cation exchange sorbent. Vortex for 1 min.
    

2. SPE Extraction (MCX Protocol):

  • Condition: 1 mL Methanol.

  • Equilibrate: 1 mL Water.

  • Load: Apply the entire pre-treated sample (~420 µL) at a slow flow rate (1 mL/min).

  • Wash 1 (Aqueous): 1 mL 2% Formic Acid in water.

    • Purpose: Removes proteins and polar interferences.

  • Wash 2 (Organic): 1 mL 100% Methanol .

    • Critical Step: Because MMTB is ionically bound, you can wash with 100% organic solvent to remove neutral lipids and hydrophobic benzophenone-like impurities without eluting the analyte. This is impossible in standard C18 SPE.

  • Elution: 2 x 250 µL of 5% Ammonium Hydroxide (NH₄OH) in Methanol .

    • Purpose: High pH deprotonates the morpholine, breaking the ionic interaction.

3. LC-MS/MS Parameters:

  • Column: C18 (e.g., Waters BEH C18), 2.1 x 50 mm, 1.7 µm.[1]

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 3.0 minutes.

  • Flow Rate: 0.5 mL/min.

  • Transitions (ESI+):

    • Quantifier: m/z 350.1 → 114.1 (Morpholine fragment).

    • Qualifier: m/z 350.1 → 223.0 (Trifluoromethylbenzophenone core).

Self-Validating System Checks

To ensure trustworthiness in routine analysis, implement these system suitability tests:

  • The "Phospholipid Check": Monitor the transition m/z 184 → 184 (phosphatidylcholines) during the run.

    • Pass: No peaks at the retention time of MMTB.

    • Fail: Significant phospholipid overlap indicates the Wash 2 step was insufficient or the elution solvent pH was too low.

  • The "Acidity Check": If recovery drops below 80%, check the pH of the pre-treated sample. It must be < pH 5.0 for the cation exchange mechanism to work.

Instrument Configuration Diagram

LCMS Injector Autosampler (4°C) Column C18 Column (40°C) Injector->Column Gradient Elution ESI ESI Source (+3500V) Column->ESI Eluent Q1 Q1 Filter (Parent: 350.1) ESI->Q1 Ions Collision Collision Cell (N2 Gas) Q1->Collision Selection Q3 Q3 Filter (Frag: 114.1) Collision->Q3 Fragmentation Detector Detector (Signal) Q3->Detector Quantification

Figure 2: LC-MS/MS Configuration for specific detection of MMTB.

References

  • US Food and Drug Administration (FDA). (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]

  • Chambers, E., Wagrowski-Diehl, D. M., Lu, Z., & Mazzeo, J. R. (2007). Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B, 852(1-2), 22-34. (Validates the removal of phospholipids using Mixed-Mode SPE).
  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

  • PubChem. (2025).[2] 2-(Trifluoromethyl)benzophenone Compound Summary. (Structural reference for the lipophilic core). Retrieved from [Link]

Sources

A Comparative Analysis of the Cytotoxicity of Substituted Benzophenones on Neuronal Cells

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Double-Edged Sword of Benzophenones

Benzophenones are a class of organic compounds with a diaryl ketone backbone that are ubiquitous in modern life.[1] Their exceptional ability to absorb ultraviolet (UV) radiation has led to their widespread use as UV filters in sunscreens, personal care products, and industrial applications to prevent photodegradation.[2] However, this utility is shadowed by growing concerns over their potential adverse health effects. Evidence suggests that some benzophenone derivatives can be absorbed through the skin, cross the blood-brain barrier, and accumulate in various tissues.[2][3] This has prompted significant research into their systemic effects, with a particular focus on their potential neurotoxicity.[3]

This guide provides a comparative analysis of the cytotoxic effects of various substituted benzophenones on neuronal cells. It is intended for researchers, scientists, and drug development professionals investigating the neurotoxic potential of these compounds. We will delve into the underlying mechanisms of toxicity, present comparative experimental data, and provide detailed protocols for assessing neuronal cytotoxicity.

Mechanisms of Benzophenone-Induced Neurotoxicity

The neurotoxic effects of benzophenones are not attributed to a single mode of action but rather a multifactorial process involving oxidative stress and the induction of apoptosis.

Oxidative Stress: An Imbalance in Cellular Homeostasis

Many benzophenone derivatives have been shown to induce the generation of reactive oxygen species (ROS) in neuronal cells.[4] ROS are highly reactive molecules that can damage cellular components, including lipids, proteins, and DNA. This oxidative stress disrupts the delicate redox balance within the neuron, leading to mitochondrial dysfunction and initiating cell death pathways.[5] The increased production of ROS and subsequent lipid peroxidation have been observed in brain tissues exposed to benzophenone-3 (BP-3), underscoring the role of oxidative stress in its neurotoxicity.[4]

Apoptosis: Programmed Cell Death

A significant body of evidence points to the induction of apoptosis, or programmed cell death, as a key mechanism of benzophenone-induced neurotoxicity.[6] Studies have shown that exposure to certain benzophenones can trigger the activation of caspases, a family of proteases that are central to the apoptotic cascade.[7] Specifically, the mitochondrial (intrinsic) pathway of apoptosis is often implicated, involving the release of cytochrome c from the mitochondria and the subsequent activation of caspase-9 and the executioner caspase-3.[8][9] This leads to the characteristic morphological changes of apoptosis, including cell shrinkage, chromatin condensation, and the formation of apoptotic bodies.[2][7]

cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway death_ligand Death Ligand (e.g., FasL, TNF-α) death_receptor Death Receptor (e.g., Fas, TNFR) death_ligand->death_receptor Binding pro_caspase8 Pro-caspase-8 death_receptor->pro_caspase8 Recruitment & Activation caspase8 Caspase-8 pro_caspase8->caspase8 pro_caspase3 Pro-caspase-3 caspase8->pro_caspase3 benzophenones Substituted Benzophenones ros Oxidative Stress (ROS) benzophenones->ros mito Mitochondrion ros->mito Damage bax_bak Bax/Bak Activation mito->bax_bak bcl2 Bcl-2 Inhibition mito->bcl2 cyto_c Cytochrome c Release bax_bak->cyto_c bcl2->cyto_c apaf1 Apaf-1 cyto_c->apaf1 apoptosome Apoptosome cyto_c->apoptosome pro_caspase9 Pro-caspase-9 apaf1->pro_caspase9 Activation apaf1->apoptosome caspase9 Caspase-9 pro_caspase9->caspase9 caspase9->apoptosome apoptosome->pro_caspase3 caspase3 Caspase-3 pro_caspase3->caspase3 substrates Cellular Substrates caspase3->substrates Cleavage apoptosis Apoptosis substrates->apoptosis

Figure 1: Generalized apoptotic pathways initiated by substituted benzophenones.

Comparative Cytotoxicity of Substituted Benzophenones

The neurotoxic potential of benzophenones is highly dependent on their chemical structure, including the number and position of substituent groups on the phenyl rings. The following table summarizes available data on the cytotoxicity of various benzophenone derivatives in the human neuroblastoma cell line, SH-SY5Y. It is important to note that direct comparative studies across a wide range of substitutions are limited, and some data is inferred from studies on other cell types.

CompoundStructureSubstitutionCell LineAssayKey FindingsReference(s)
Benzophenone-3 (BP-3) 2-hydroxy-4-methoxybenzophenone2-OH, 4-OCH3SH-SY5YMTT, LDHSignificant cytotoxicity at 10 µM and 100 µM after 72h.[2][7][2][7]
Benzophenone-2 (BP-2) 2,2',4,4'-tetrahydroxybenzophenone2,2',4,4'-OHSH-SY5YMTT, LDHSignificant cytotoxicity at 10 µM and 100 µM after 72h.[2][10][2][10]
4-Methylbenzophenone (4-MBP) 4-methylbenzophenone4-CH3SH-SY5YMTT, LDHSignificant cytotoxicity at 10 µM and 100 µM after 72h.[2][2]
4-Hydroxybenzophenone (4-HBP) 4-hydroxybenzophenone4-OHMouse hippocampal neural stem cellsCell ViabilityInhibited viability and proliferation.[11][1][11]
Benzophenone-1 (BP-1) 2,4-dihydroxybenzophenone2,4-OHHuman keratinocytesCell ViabilityPhototoxicity observed upon UV radiation.[12][12]

Structure-Activity Relationship Insights:

From the available data, several trends regarding the structure-activity relationship of benzophenone neurotoxicity can be inferred:

  • Hydroxylation and Methoxylation: The presence of hydroxyl (-OH) and methoxy (-OCH3) groups, as seen in BP-3 and BP-2, appears to contribute to their cytotoxic potential. These groups can influence the lipophilicity and electronic properties of the molecule, potentially affecting its ability to cross cell membranes and interact with intracellular targets.

  • Methylation: The methyl group in 4-MBP also confers cytotoxicity, suggesting that even less polar substitutions can lead to neurotoxic effects.[2]

  • Metabolites: The metabolite 4-hydroxybenzophenone (4-HBP) has demonstrated neurodevelopmental toxicity, indicating that the metabolic fate of the parent benzophenone is a critical factor in its overall neurotoxic profile.[1][11]

It is crucial to acknowledge that the direct comparison of these compounds is challenging due to variations in experimental conditions across different studies. Further research employing a standardized panel of substituted benzophenones on a single neuronal cell line is necessary to establish a more definitive structure-activity relationship.

Experimental Protocols for Assessing Neurotoxicity

A multi-assay approach is recommended to obtain a comprehensive understanding of the cytotoxic effects of substituted benzophenones.

cluster_workflow General Experimental Workflow cluster_assays Cytotoxicity Assays cell_culture Neuronal Cell Culture (e.g., SH-SY5Y) compound_treatment Treatment with Substituted Benzophenones (Dose-Response) cell_culture->compound_treatment incubation Incubation (e.g., 24, 48, 72 hours) compound_treatment->incubation mtt MTT Assay (Metabolic Activity) incubation->mtt ldh LDH Assay (Membrane Integrity) incubation->ldh live_dead Calcein-AM/Hoechst (Live/Dead Staining & Apoptosis) incubation->live_dead data_analysis Data Analysis (IC50 Determination, Statistical Analysis) mtt->data_analysis ldh->data_analysis live_dead->data_analysis

Sources

Safety Operating Guide

Personal Protective Equipment (PPE) & Handling Guide: 3'-Morpholinomethyl-2-trifluoromethylbenzophenone

[1]

Executive Safety Summary

Compound: 3'-Morpholinomethyl-2-trifluoromethylbenzophenone Primary Hazard Class: Irritant / Potential Corrosive (Structure-Activity Relationship) Critical Warning: This compound combines a lipophilic trifluoromethyl group with a basic morpholine moiety.[1] This structural combination increases bioavailability and potential for skin permeation. Treat as a "High-Potency Intermediate" until toxicological data proves otherwise.

Hazard Analysis & Risk Assessment

As a Senior Application Scientist, I do not rely solely on generic safety codes. We must analyze the chemical structure to predict hazards for novel intermediates where specific toxicological data may be sparse.

Structural Hazard Decomposition
  • Morpholine Moiety (Basic/Corrosive): The morpholine ring is a secondary amine ether.[1] In isolation, morpholine is corrosive and can cause severe skin burns. While the benzophenone attachment mitigates volatility, the basicity remains. This suggests the compound can cause chemical burns or severe irritation upon prolonged contact with mucous membranes.[1]

  • Trifluoromethyl Group (

    
    ):  This group significantly increases lipophilicity  (fat solubility).[1] This allows the compound to penetrate the skin barrier more effectively than non-fluorinated analogs, potentially carrying the irritating morpholine group into deeper tissue layers.
    
  • Benzophenone Core: Generally associated with UV sensitivity .[1] Handling this compound under intense light or UV sources without protection may induce photochemical degradation or skin sensitization.

Personal Protective Equipment (PPE) Matrix

The following selection criteria are based on breakthrough time and permeation rates for morpholine-derivatives and halogenated aromatics.

PPE CategoryStandard Operation (Weighing/Solids)High-Risk Operation (Solutions/Synthesis/Spills)Technical Rationale
Hand Protection Double Nitrile Gloves (Min.[1][2] 0.11 mm thickness)Laminate Film (Silver Shield) under NitrileMorpholine derivatives can swell standard nitrile.[1] Double gloving provides a "sacrificial layer" and visual breach indicator.
Eye Protection ANSI Z87.1 Safety Glasses with Side ShieldsChemical Splash Goggles + Face ShieldFine powders are easily airborne.[1] Solutions pose a splash risk that can cause corneal opacity due to basicity.
Respiratory Fume Hood (Face velocity: 80-100 fpm)N95/P100 Respirator (if hood unavailable)Inhalation of basic dusts causes immediate respiratory tract inflammation.[1]
Body Defense Lab Coat (High-neck, cotton/poly blend)Tyvek® Sleeves or Chemical ApronProtects personal clothing from dust accumulation.[1] Synthetic blends resist aqueous splashes better than pure cotton.
Footwear Closed-toe, leather/synthetic leatherChemical-resistant overshoes (for large spills)Prevents absorption through canvas/mesh shoes in case of dropped vials.[1]

Operational Protocols

A. Pre-Handling Engineering Check

Before opening the vial, verify the engineering controls. This is a self-validating safety step.

  • Airflow Verification: Check the fume hood monitor. Flow must be >0.5 m/s (100 fpm) .

  • Static Control: Benzophenone derivatives are often crystalline and static-prone. Place an ionizing bar or anti-static gun near the balance to prevent "powder fly" (aerosolization).[1]

B. Weighing & Transfer (Solid State)
  • Step 1: Don double nitrile gloves.[1] Ensure the cuff of the lab coat is tucked under the first glove and over the second glove (shingle method) to prevent wrist exposure.

  • Step 2: Open the container only inside the fume hood.[1]

  • Step 3: Use a disposable anti-static spatula.[1] Do not reuse spatulas to prevent cross-contamination.

  • Step 4: If the solid is caked, do not scrape vigorously, as this generates static charge and aerosols.[1] Gently break apart with a glass rod.

  • Step 5: Wipe the exterior of the vial with a Kimwipe dampened in ethanol before removing it from the hood to remove invisible dust residues.

C. Solution Preparation (Liquid State)[1]
  • Solvent Choice: When dissolving in halogenated solvents (DCM) or polar aprotic solvents (DMF/DMSO), the permeation risk increases drastically.[1]

  • Protocol:

    • Add solvent slowly down the side of the vessel to minimize splashing.

    • Keep the vessel capped whenever not actively adding reagents.

    • Double Glove Check: If solvent touches the outer glove, immediately strip the outer glove, wash the inner glove with soap/water, and re-don a fresh outer glove.

Decision Logic & Workflow (Visualization)

The following diagram illustrates the decision-making process for PPE selection based on the physical state and quantity of the material.

PPE_WorkflowStartStart: Handling 3'-Morpholinomethyl-2-trifluoromethylbenzophenoneAssess_StateAssess Physical StateStart->Assess_StateSolidSolid / PowderAssess_State->SolidLiquidSolution / LiquidAssess_State->LiquidAssess_QuantQuantity > 100mg?Solid->Assess_QuantStatic_RiskRisk: Static AerosolizationUse IonizerSolid->Static_RiskHigh_PPEEnhanced PPE:Splash GogglesSilver Shield GlovesFace ShieldLiquid->High_PPESolvent Carrier RiskPerm_RiskRisk: Enhanced Skin Absorption(DMSO/DCM Carrier)Liquid->Perm_RiskStandard_PPEStandard PPE:Double Nitrile GlovesSafety GlassesFume HoodAssess_Quant->Standard_PPENo (<100mg)Assess_Quant->High_PPEYes (>100mg)

Figure 1: Decision logic for selecting appropriate Personal Protective Equipment based on physical state and quantity.

Waste Disposal & Decontamination[3][4][5]

Proper disposal is dictated by the functional groups present (

1
Disposal Classification
  • Primary Stream: Halogenated Organic Waste .[1]

    • Reasoning: The trifluoromethyl group (

      
      ) persists and requires high-temperature incineration (often >1100°C) to prevent the formation of toxic fluorinated byproducts.[1] Do not mix with non-halogenated solvents (like Acetone/Methanol) unless your facility burns all waste as halogenated.[1]
      
  • Aqueous Waste: If the compound is extracted into an aqueous phase, the water must be collected as Hazardous Aqueous Waste (do not pour down the sink).[1] The morpholine group is toxic to aquatic life.

Spill Decontamination
  • Solid Spill: Cover with wet paper towels (to prevent dust) -> Scoop into a bag -> Wipe surface with dilute acetic acid (vinegar) to neutralize residual morpholine basicity -> Final water wash.[1]

  • Liquid Spill: Absorb with vermiculite or sand.[3] Do not use combustible materials (sawdust).[1]

References

  • Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance. United States Department of Labor. Retrieved from [Link]

  • National Institutes of Health (NIH) - PubChem. (n.d.).[1] 2-(Trifluoromethyl)benzophenone Compound Summary. (Analogous Hazard Data). Retrieved from [Link][1]

  • U.S. Environmental Protection Agency (EPA). (2022).[1] Hazardous Waste Generators: Categories and Requirements. Retrieved from [Link][1]

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3'-Morpholinomethyl-2-trifluoromethylbenzophenone
Reactant of Route 2
Reactant of Route 2
3'-Morpholinomethyl-2-trifluoromethylbenzophenone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.